1H-pyrazolo[3,4-c]pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-pyrazolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-7-4-6-5(1)3-8-9-6/h1-4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYHISBJRQVMAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40181564 | |
| Record name | 1H-Pyrazolo(3,4-c)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40181564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
271-47-6, 271-45-4 | |
| Record name | 1H-Pyrazolo[3,4-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=271-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyrazolo[3,4-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=271-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo(3,4-c)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000271476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrazolo(3,4-c)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40181564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-pyrazolo[3,4-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Elucidating the Core: A Technical Guide to the Characterization of 1H-pyrazolo[3,4-c]pyridine
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
The 1H-pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic system that continues to capture the attention of medicinal chemists. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a cornerstone for fragment-based drug discovery (FBDD) and a core component in numerous therapeutic candidates.[1][2][3] The value of any novel heterocyclic fragment, however, is directly proportional to our ability to synthesize, functionalize, and, most critically, unambiguously characterize it.
This guide moves beyond a simple recitation of data. It is designed as a deep dive into the essential characterization workflow for the this compound core. We will explore the "why" behind our analytical choices, grounding our discussion in the practical realities of the modern research environment. The methodologies presented are designed to be self-validating, ensuring that each piece of data corroborates the next, leading to an unshakeable structural assignment.
Securing the Scaffold: Synthesis of the this compound Core
A robust and scalable synthetic route is the prerequisite for any characterization or screening campaign. The classical Huisgen indazole synthesis provides a reliable foundation for accessing this scaffold.[1] The following protocol details an efficient, modern adaptation for producing a 5-halo-substituted core, which serves as an excellent precursor for further functionalization via cross-coupling or nucleophilic substitution reactions.[1][2]
Experimental Protocol: Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine
This two-step procedure begins with the cyclization of a substituted aminopyridine followed by a simple deprotection to yield the target scaffold. The use of dichloroethane (DCE) as a co-solvent is a key process optimization that enhances scalability and often allows for the isolation of the intermediate without the need for column chromatography.[1]
Step 1: Synthesis of 1'-(5-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one
-
Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 6-chloro-4-methylpyridin-3-amine (1.0 eq.) and dissolve in dichloroethane (DCE, approx. 28 mL per 5g of starting amine).
-
Acetylation: Add acetic anhydride (Ac₂O, 10.0 eq.) to the solution. Stir at room temperature for 90 minutes. The reaction is causal; the acetylation activates the substrate for the subsequent cyclization.
-
Cyclization: Add sodium nitrite (NaNO₂, 4.0 eq.) portion-wise to the reaction mixture. Stir at room temperature for 3 hours, then increase the temperature to 90 °C and stir overnight. The NaNO₂ initiates the diazotization and subsequent intramolecular cyclization to form the pyrazole ring.
-
Work-up: Cool the reaction to room temperature and concentrate under reduced pressure. Carefully dilute the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with ethyl acetate (EtOAc, 5 x 100 mL). Combine the organic layers and wash sequentially with water (4 x 100 mL) and brine (2 x 100 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the N-acetylated intermediate, typically as a solid that can be used without further purification.
Step 2: Deacetylation to 5-Chloro-1H-pyrazolo[3,4-c]pyridine
-
Reaction Setup: Dissolve the crude acetylated intermediate from Step 1 in methanol (MeOH).
-
Deprotection: Add a solution of sodium methoxide (NaOMe) in methanol. Stir at room temperature for 1 hour. This is a standard, efficient method for cleaving the acetyl protecting group.
-
Isolation: Concentrate the reaction mixture under reduced pressure. The resulting solid can then be purified by recrystallization or column chromatography to yield the final 5-chloro-1H-pyrazolo[3,4-c]pyridine.
DOT Code for Synthesis Workflow
Caption: Workflow for the synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine.
The Trinity of Proof: Spectroscopic Characterization
Spectroscopy provides the primary evidence for structural confirmation. The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) creates a powerful, self-validating dataset.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of a molecule in solution. For the this compound core, a suite of 1D and 2D experiments is essential for unambiguous assignment.
Causality in NMR: We don't just acquire spectra; we interrogate the molecule. A ¹H spectrum gives us proton environments and multiplicities. The ¹³C spectrum reveals the number of unique carbons. But the real power comes from 2D correlation experiments. A Heteronuclear Single Quantum Coherence (HSQC) experiment directly links each proton to its attached carbon. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the key to mapping the entire scaffold, revealing 2- and 3-bond correlations between protons and carbons, which validates the fusion of the pyrazole and pyridine rings.[1][4]
Typical Spectroscopic Data: The following table summarizes the expected NMR data for a representative 5-chloro substituted core. Chemical shifts are highly dependent on substitution, but this provides a foundational reference.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
| N1-H | Broad singlet, ~13.0 | - | C3, C7a |
| C3-H | Singlet, ~8.15 | ~135.0 | C4, C7a |
| C4-H | Singlet, ~7.69 | ~110.0 | C3, C5, C7a |
| C5 | - | ~145.0 | - |
| C7-H | Singlet, ~9.56 | ~140.0 | C5, C7a |
| C7a | - | ~130.0 | - |
| Note: Data derived from reported spectra of similar structures and may vary.[1] |
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh ~5-10 mg of the purified compound into a clean, dry NMR tube.
-
Solvent Selection: Add ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.[1][5]
-
Data Acquisition: Acquire the following spectra at a minimum:
-
¹H NMR (Proton)
-
¹³C NMR (Carbon, broadband decoupled)
-
¹H-¹H COSY (Correlation Spectroscopy)
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
-
Data Analysis: Use the combination of spectra to assign every proton and carbon signal, confirming the connectivity of the bicyclic core.
DOT Code for NMR Correlation Diagram
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Spectroscopic Characterization of 1H-pyrazolo[3,4-c]pyridine
Introduction
1H-pyrazolo[3,4-c]pyridine is a significant heterocyclic scaffold in medicinal chemistry and materials science. As an isomer of azaindazole, its structure, comprised of fused pyrazole and pyridine rings, imparts unique electronic and hydrogen-bonding properties, making it a valuable building block in the design of novel therapeutic agents and functional organic materials.[1] The accurate and unambiguous structural elucidation of this core and its derivatives is paramount for advancing research and development. This guide provides an in-depth analysis of the spectroscopic data integral to the characterization of this compound, intended for researchers, scientists, and professionals in drug development.
This document is structured to provide not only the characteristic spectroscopic data but also the underlying principles and detailed experimental protocols. This approach is designed to empower researchers to not only interpret spectra but also to make informed decisions in acquiring high-quality data.
Molecular Structure and Isomerism
The this compound core has a molecular formula of C₆H₅N₃ and a monoisotopic mass of approximately 119.05 Da.[2] It is crucial to distinguish this isomer from other pyrazolopyridines, as the fusion mode and the position of the tautomeric proton significantly influence its chemical and biological properties. Spectroscopic techniques are the cornerstone of this differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound will exhibit distinct signals for the aromatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the aromatic ring currents.
Predicted ¹H NMR Data:
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | 8.0 - 8.3 | s |
| H-4 | 7.2 - 7.5 | d |
| H-6 | 8.4 - 8.7 | d |
| H-7 | 8.7 - 9.0 | s |
| N-H | 12.0 - 14.0 | br s |
Note: These are estimated values and may vary based on the solvent and experimental conditions.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets for each unique carbon atom.
Predicted ¹³C NMR Data:
The chemical shifts of the carbon atoms in this compound are influenced by their proximity to the nitrogen atoms. Carbons adjacent to nitrogen atoms (C-3, C-4, C-6, C-7a) are expected to be deshielded and appear at higher chemical shifts.[4]
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 | 130 - 135 |
| C-3a | 115 - 120 |
| C-4 | 145 - 150 |
| C-6 | 140 - 145 |
| C-7 | 110 - 115 |
| C-7a | 150 - 155 |
Note: These are estimated values and may vary based on the solvent and experimental conditions. A ¹³C NMR spectrum for this compound is noted as being available in the SpectraBase database.[2]
Experimental Protocol for NMR Spectroscopy
This protocol outlines the standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for heterocyclic compounds due to its high solubilizing power and the ability to observe exchangeable protons like N-H.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.
-
Shim the magnetic field to achieve a homogeneous field across the sample, which is essential for high-resolution spectra. This is typically an automated process on modern spectrometers.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-16 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Apply a relaxation delay (e.g., 1-2 seconds) between scans to allow for full proton relaxation.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C frequency.
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
-
A higher number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the isotope.
-
A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quaternary carbons.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Causality Behind Experimental Choices:
-
Choice of Solvent: The deuterated solvent provides a lock signal for the spectrometer and should be chosen based on the solubility of the analyte and its chemical inertness. The solvent can also influence the chemical shifts of labile protons.
-
Shimming: A homogeneous magnetic field is critical for resolving fine structures like coupling patterns, which are essential for structural assignment.
-
Proton Decoupling in ¹³C NMR: This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each carbon. This makes the spectrum easier to interpret and improves the signal-to-noise ratio.[5]
Visualization of NMR Workflow:
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1H-pyrazolo[3,4-c]pyridine
Introduction: The Structural Elucidation of a Privileged Scaffold
1H-pyrazolo[3,4-c]pyridine, also known as 6-azaindazole, is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1] Its structural resemblance to purine bases makes it a valuable building block for the synthesis of compounds targeting a wide array of biological targets. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of such molecules. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into the chemical environment of each nucleus and a practical protocol for data acquisition.
Due to the limited availability of directly published and assigned spectra for the unsubstituted parent compound, this guide will also draw upon data from structurally related pyrazolopyridine and azaindole derivatives to provide a comprehensive and predictive analysis.
¹H NMR Spectral Analysis: A Window into the Proton Environment
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the five protons on the bicyclic ring system. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the aromatic ring currents.
Predicted ¹H NMR Spectral Data (in DMSO-d₆):
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 | ~13.0 | br s | - |
| H3 | ~8.1 | s | - |
| H4 | ~8.4 | d | ~5.0 |
| H6 | ~7.2 | dd | ~5.0, ~1.0 |
| H7 | ~8.6 | d | ~1.0 |
Causality behind Predicted Chemical Shifts and Coupling Patterns:
-
N-H Proton (H1): The proton attached to the pyrazole nitrogen (N1) is expected to be significantly deshielded due to its acidic nature and involvement in intermolecular hydrogen bonding, resulting in a broad singlet at a high chemical shift, likely around 13.0 ppm in DMSO-d₆. This is a characteristic feature of N-H protons in indazole and related systems.[2][3]
-
Pyrazole Proton (H3): The H3 proton is on the electron-rich pyrazole ring, adjacent to a nitrogen atom. It is expected to appear as a singlet, as it lacks adjacent protons for spin-spin coupling. Its chemical shift is predicted to be in the aromatic region, around 8.1 ppm.
-
Pyridine Protons (H4, H6, H7): The protons on the pyridine ring will exhibit characteristic coupling patterns.
-
H4: This proton is ortho to the pyridine nitrogen, leading to significant deshielding. It is expected to appear as a doublet due to coupling with H6.
-
H6: This proton is coupled to both H4 and H7. Therefore, it is predicted to be a doublet of doublets.
-
H7: This proton is para to the pyridine nitrogen and is expected to be the most downfield of the pyridine protons. It will appear as a doublet due to coupling with H6.
-
The coupling constants are reflective of the typical ortho (~5.0 Hz) and meta (~1.0 Hz) couplings observed in pyridine rings.
¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum of this compound will provide five signals for the six carbon atoms, with two carbons being quaternary. The chemical shifts are primarily influenced by the electronegativity of the adjacent nitrogen atoms and the overall aromaticity of the system.
Predicted ¹³C NMR Spectral Data (in DMSO-d₆):
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C3 | ~135.0 |
| C3a | ~121.0 |
| C4 | ~148.0 |
| C6 | ~110.0 |
| C7 | ~140.0 |
| C7a | ~142.0 |
Rationale for Predicted Chemical Shift Assignments:
-
C3: This carbon is in the pyrazole ring and is deshielded by the adjacent nitrogen atoms, leading to a predicted chemical shift around 135.0 ppm.
-
C3a and C7a (Quaternary Carbons): These are the bridgehead carbons where the two rings are fused. Their chemical shifts are influenced by their position within the bicyclic system.
-
C4 and C7: These carbons are adjacent to the pyridine nitrogen and are therefore expected to be the most deshielded of the pyridine carbons, with predicted chemical shifts in the range of 140.0-150.0 ppm.
-
C6: This carbon is furthest from the electron-withdrawing nitrogen atoms and is therefore expected to be the most shielded carbon in the pyridine ring, with a predicted chemical shift around 110.0 ppm.
Experimental Protocol for NMR Data Acquisition
This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its excellent dissolving power for many heterocyclic compounds and its high boiling point, which allows for variable temperature studies if needed. Chloroform-d (CDCl₃) can also be used.
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Sample Filtration: To remove any particulate matter that could affect spectral quality, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Acquisition Time (at): ≥ 3.0 seconds to ensure good digital resolution.
-
Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of the protons, ensuring accurate integration.
-
Number of Scans (ns): 8-16 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Spectral Width (sw): A spectral width of 16 ppm (from -2 to 14 ppm) is generally sufficient to cover the expected chemical shifts.
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled experiment with a 30° pulse angle (e.g., 'zgpg30' on Bruker instruments) is recommended for quantitative analysis.
-
Acquisition Time (at): ≥ 1.5 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans (ns): 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
Spectral Width (sw): A spectral width of 200-220 ppm (from -10 to 210 ppm) is appropriate for most organic molecules.
3. Data Processing:
-
Apodization: Apply an exponential multiplication with a line broadening factor of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra to improve the signal-to-noise ratio.
-
Fourier Transformation: Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.
-
Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode and apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
Visualization of Molecular Structure and Proton Connectivity
The following diagram, generated using Graphviz (DOT language), illustrates the structure of this compound and the key through-bond proton-proton couplings.
References
Mass Spectrometry Analysis of 1H-pyrazolo[3,4-c]pyridine: A Technical Guide for Drug Discovery and Development
Introduction: The Rising Prominence of the 1H-pyrazolo[3,4-c]pyridine Scaffold in Medicinal Chemistry
The this compound core is a privileged heterocyclic scaffold that has garnered significant attention in modern drug discovery. Its structural resemblance to purine has made it a versatile framework for the design of novel therapeutics targeting a wide array of biological targets, including kinases, G-protein coupled receptors, and other enzymes implicated in various disease states.[1] The development of robust synthetic methodologies has enabled the extensive exploration of the chemical space around this core, leading to the identification of potent and selective modulators of disease-relevant proteins. As these novel chemical entities progress through the drug discovery pipeline, from hit identification to lead optimization and preclinical development, their comprehensive analytical characterization is paramount. Mass spectrometry, with its unparalleled sensitivity and structural elucidation capabilities, stands as a cornerstone technique in this endeavor.
This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of this compound derivatives. From the fundamental principles of ionization and fragmentation to detailed, field-proven experimental protocols, this document serves as a vital resource for researchers, scientists, and drug development professionals. The insights provided herein are designed to empower users to develop and validate robust analytical methods for the identification, characterization, and quantification of this important class of molecules.
I. Ionization Techniques for this compound Derivatives: A Comparative Overview
The choice of ionization technique is a critical first step in the mass spectrometric analysis of this compound compounds and is largely dictated by the analyte's physicochemical properties and the analytical question at hand. The most commonly employed techniques for this class of molecules are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), particularly when coupled with liquid chromatography (LC-MS).
Electrospray Ionization (ESI): The Workhorse for Polar Analytes
ESI is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules, making it the premier choice for many this compound derivatives, especially those with polar functional groups that are common in drug candidates.
-
Mechanism of Ionization: In ESI, a solution of the analyte is passed through a heated capillary to which a high voltage is applied. This process generates a fine spray of charged droplets. As the solvent evaporates from these droplets, the charge density on the surface increases, eventually leading to the ejection of protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) into the gas phase.
-
Advantages for 1H-pyrazolo[3,4-c]pyridines:
-
High Sensitivity: ESI can achieve detection limits in the picomolar to femtomolar range, which is crucial for the analysis of low-abundance metabolites or for pharmacokinetic studies.
-
Soft Ionization: The gentle nature of ESI typically results in the generation of intact molecular ions with minimal fragmentation, simplifying spectral interpretation and providing clear molecular weight information.
-
Compatibility with LC: ESI seamlessly interfaces with reverse-phase and other liquid chromatography techniques, allowing for the analysis of complex mixtures.
-
Atmospheric Pressure Chemical Ionization (APCI): A Complementary Technique for Less Polar Compounds
APCI is another valuable ionization technique that is often used for the analysis of less polar and more volatile compounds that may not ionize efficiently by ESI.
-
Mechanism of Ionization: In APCI, the analyte solution is nebulized into a heated chamber where the solvent is vaporized. A corona discharge then ionizes the solvent molecules, which in turn transfer a proton to the analyte molecules, forming [M+H]⁺ ions.
-
Advantages for 1H-pyrazolo[3,4-c]pyridines:
-
Broader Applicability: APCI can effectively ionize a wider range of less polar this compound derivatives.
-
Reduced Matrix Effects: In some cases, APCI can be less susceptible to ion suppression effects from complex biological matrices compared to ESI.
-
Electron Ionization (EI): A Classic Technique for Structural Elucidation
While less common for LC-MS applications, Electron Ionization (EI) is a powerful "hard" ionization technique, typically coupled with Gas Chromatography (GC-MS), that provides extensive fragmentation and detailed structural information.
-
Mechanism of Ionization: In EI, the analyte in the gas phase is bombarded with a high-energy electron beam (typically 70 eV). This results in the ejection of an electron from the molecule, forming a radical cation (M⁺•) which is often unstable and undergoes extensive fragmentation.
-
Advantages for 1H-pyrazolo[3,4-c]pyridines:
-
Rich Fragmentation Spectra: The detailed fragmentation patterns generated by EI are highly reproducible and can be used to elucidate the structure of unknown compounds by comparing the spectra to libraries or by interpreting the fragmentation pathways.
-
Structural Isomer Differentiation: The unique fragmentation patterns can often distinguish between isomeric structures.
-
| Ionization Technique | Analyte Polarity | Thermal Stability | Fragmentation | Primary Application for 1H-pyrazolo[3,4-c]pyridines |
| Electrospray Ionization (ESI) | High to Medium | Not required | Low (Soft) | LC-MS analysis of polar derivatives, bioanalysis. |
| Atmospheric Pressure Chemical Ionization (APCI) | Medium to Low | Required | Low (Soft) | LC-MS analysis of less polar derivatives. |
| Electron Ionization (EI) | Low (requires volatility) | Required | High (Hard) | GC-MS analysis for structural elucidation of volatile derivatives. |
| Table 1: Comparison of Common Ionization Techniques for this compound Analysis. |
II. Deciphering the Fragmentation Patterns of the this compound Core
Understanding the fragmentation pathways of the this compound core is essential for structural confirmation and the identification of metabolites and degradation products. The fragmentation is influenced by the ionization method used and the nature and position of substituents on the heterocyclic scaffold.
A. General Principles of Fragmentation
The fragmentation of the this compound ring system is governed by the relative stabilities of the resulting fragment ions and neutral losses. The presence of two fused aromatic rings, one electron-rich (pyrazole) and one electron-deficient (pyridine), leads to characteristic fragmentation patterns.
B. Predicted Fragmentation Pathways under Electron Ionization (EI)
Under the high-energy conditions of EI, the molecular ion (M⁺•) of the this compound core is expected to undergo a series of fragmentation reactions, including:
-
Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocycles is the elimination of a molecule of hydrogen cyanide (HCN, 27 Da). This can occur from either the pyrazole or the pyridine ring.
-
Pyridine Ring Opening: Cleavage of the pyridine ring can lead to the formation of various smaller fragments.
-
Pyrazole Ring Opening: The pyrazole ring can also undergo cleavage, often initiated by the loss of N₂ or N₂H.
Predicted EI Fragmentation of the this compound Core.
C. Fragmentation in Tandem Mass Spectrometry (MS/MS) with Soft Ionization (ESI/APCI)
In tandem mass spectrometry (MS/MS) experiments using soft ionization techniques, the protonated molecule ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. For substituted 1H-pyrazolo[3,4-c]pyridines, the fragmentation will be highly dependent on the nature and position of the substituents.
-
Loss of Substituents: The most facile fragmentation is often the loss of labile substituents.
-
Ring Cleavage: Cleavage of the heterocyclic core can also occur, although typically to a lesser extent than in EI. The protonation site will influence the fragmentation pathways. Protonation is most likely to occur on the pyridine nitrogen or one of the pyrazole nitrogens.
General ESI-MS/MS Fragmentation of a Substituted this compound.
III. Experimental Protocols: A Practical Guide to Analysis
The following sections provide detailed, step-by-step methodologies for the mass spectrometric analysis of this compound derivatives, from sample preparation to data acquisition.
A. Sample Preparation for LC-MS Analysis
Proper sample preparation is crucial for obtaining high-quality, reproducible data and for protecting the mass spectrometer from contamination.[2][3][4] The choice of sample preparation technique depends on the sample matrix (e.g., reaction mixture, biological fluid) and the concentration of the analyte.
1. Standard Solution Preparation for Method Development:
-
Stock Solution: Accurately weigh approximately 1 mg of the this compound derivative and dissolve it in a suitable solvent (e.g., methanol, acetonitrile, or DMSO) to make a 1 mg/mL stock solution.
-
Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with the initial mobile phase composition to be used for the LC-MS analysis. This helps to ensure good peak shape.
2. Sample Preparation from Biological Matrices (e.g., Plasma, Urine) for Bioanalysis:
For quantitative bioanalysis, it is essential to remove proteins and other matrix components that can interfere with the analysis and cause ion suppression.[5]
-
Protein Precipitation (PPT):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
Liquid-Liquid Extraction (LLE): [3]
-
To 100 µL of plasma, add a suitable internal standard and a basifying or acidifying agent to adjust the pH and ensure the analyte is in its neutral form.
-
Add 1 mL of an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex for 5 minutes to extract the analyte into the organic layer.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the initial mobile phase.
-
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge for basic compounds) with methanol followed by water.
-
Load the pre-treated plasma sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte with a suitable solvent mixture (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate and reconstitute the residue.
-
B. LC-MS/MS Method for the Analysis of this compound Derivatives
The following is a general-purpose LC-MS/MS method that can be used as a starting point for the analysis of this compound derivatives. Method optimization will be required for specific analytes.[6][7]
Liquid Chromatography (LC) Parameters:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 5%) and increase it to a high percentage (e.g., 95%) over several minutes to elute the analytes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 - 10 µL.
Mass Spectrometry (MS) Parameters:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally preferred.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 450 °C.
-
Gas Flow Rates: Optimize the nebulizer and desolvation gas flow rates for maximum signal intensity.
-
Data Acquisition: For quantitative analysis, use Multiple Reaction Monitoring (MRM) mode. For qualitative analysis and structural elucidation, use full scan and product ion scan modes.
Workflow for the Bioanalysis of 1H-pyrazolo[3,4-c]pyridines.
IV. High-Resolution Mass Spectrometry (HRMS) for Unambiguous Identification
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for the confident identification of this compound derivatives and their metabolites.[8][9]
-
Accurate Mass Measurement: HRMS instruments, such as Orbitrap and Time-of-Flight (TOF) analyzers, can measure the mass of an ion with an accuracy of less than 5 parts per million (ppm). This level of accuracy allows for the determination of the elemental composition of an ion, which is a powerful tool for structural elucidation.
-
Metabolite Identification: By comparing the accurate mass of a potential metabolite to the parent drug, it is possible to determine the elemental composition of the metabolic modification (e.g., addition of an oxygen atom for hydroxylation).
-
Impurity Profiling: HRMS is also used to identify and characterize process-related impurities and degradation products in drug substances and products.
| Parameter | Low-Resolution MS (e.g., Quadrupole) | High-Resolution MS (e.g., Orbitrap, TOF) |
| Mass Accuracy | ~0.1 - 0.2 Da | < 5 ppm |
| Resolving Power | Low | High |
| Primary Application | Quantitative analysis (MRM) | Structural elucidation, elemental composition determination |
| Table 2: Comparison of Low-Resolution and High-Resolution Mass Spectrometry. |
V. Conclusion and Future Perspectives
Mass spectrometry is an indispensable tool in the research and development of drugs based on the this compound scaffold. The judicious application of various ionization techniques, a thorough understanding of fragmentation patterns, and the implementation of robust analytical protocols are essential for the successful advancement of these promising therapeutic agents. As mass spectrometry technology continues to evolve, with improvements in sensitivity, resolution, and speed, its role in drug discovery will only become more prominent. Future developments, such as ion mobility mass spectrometry, will provide even greater capabilities for the separation and characterization of isomeric species and for probing the three-dimensional structure of these important molecules. This guide provides a solid foundation for scientists working with this compound derivatives, enabling them to leverage the full power of mass spectrometry in their research endeavors.
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Recent advances in bioanalytical sample preparation for LC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 6. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
An In-depth Technical Guide to the Synthesis of the Parent 1H-Pyrazolo[3,4-c]pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrazolo[3,4-c]pyridine core is a privileged heterocyclic scaffold due to its structural analogy to purines, making it a cornerstone in the design of a diverse array of therapeutic agents. Its derivatives have garnered significant attention for their potential as kinase inhibitors, G-protein coupled receptor (GPCR) agonists, and other biologically active molecules. This technical guide provides a comprehensive overview of the synthetic strategies employed to construct the parent this compound framework. It delves into both classical and contemporary methodologies, offering detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis of the various synthetic routes. The aim is to equip researchers in medicinal chemistry and drug discovery with the foundational knowledge required to access this important scaffold and its derivatives.
Introduction: The Significance of the this compound Core
The fusion of a pyrazole ring with a pyridine ring gives rise to a class of bicyclic heteroaromatics known as pyrazolopyridines. Among the possible isomers, the this compound scaffold has emerged as a particularly valuable motif in medicinal chemistry. Its structural resemblance to endogenous purines allows for interactions with a wide range of biological targets, including enzymes and receptors that have purine-binding pockets. This has led to the development of this compound derivatives with a broad spectrum of pharmacological activities, including their use as GPR119 receptor agonists for the potential treatment of type 2 diabetes mellitus.[1]
The strategic importance of this scaffold lies in its versatile substitution patterns, which allow for the fine-tuning of physicochemical and pharmacological properties. The parent, unsubstituted this compound serves as a crucial starting point for the synthesis of more complex, decorated analogues through various functionalization techniques. A thorough understanding of the synthetic routes to this core structure is therefore essential for any drug discovery program targeting this chemical space.
Strategic Approaches to the this compound Scaffold
The synthesis of the this compound core can be broadly categorized into two main retrosynthetic approaches:
-
Annulation of a pyrazole ring onto a pre-existing pyridine.
-
Construction of the pyridine ring from a functionalized pyrazole precursor.
This guide will explore key examples of these strategies, highlighting the rationale behind the chosen reagents and reaction conditions.
Synthesis via Pyridine Ring Formation: A Modern Approach
A recent and efficient synthesis of functionalized 1H-pyrazolo[3,4-c]pyridines, which can serve as precursors to the parent scaffold, has been reported by Bedwell et al. (2023).[2][3] This strategy involves the construction of the pyrazole ring onto a substituted pyridine backbone.
Synthesis of 5-Halo-1H-pyrazolo[3,4-c]pyridines
This method provides access to 5-halo-1H-pyrazolo[3,4-c]pyridines, which are versatile intermediates for further derivatization or dehalogenation to yield the parent scaffold. The synthesis commences with a substituted aminopyridine.
Workflow Diagram:
Caption: A general workflow for the synthesis of the parent this compound scaffold.
Detailed Protocol (Adapted from Bedwell et al., 2023):
Step 1: Synthesis of 1-(5-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one
-
To a solution of 2-amino-4-chloropyridine in a suitable solvent, add acetic anhydride and stir at room temperature to form the acetylated intermediate.
-
Cool the reaction mixture and add sodium nitrite portion-wise, maintaining a low temperature.
-
Allow the reaction to warm to room temperature and then heat to induce cyclization.
-
Upon completion, the product can be isolated by extraction and purified by chromatography.
Step 2: Deprotection to 5-Chloro-1H-pyrazolo[3,4-c]pyridine
-
The acetylated pyrazolopyridine is dissolved in methanol.
-
A solution of sodium methoxide in methanol is added, and the reaction is stirred at room temperature.
-
The product is isolated by removal of the solvent and purification.
Causality Behind Experimental Choices:
-
Acetylation of the starting aminopyridine: This step serves to protect the amino group and facilitate the subsequent diazotization and cyclization reactions.
-
Use of sodium nitrite: This reagent is a standard for the generation of diazonium salts from primary amines, which are key intermediates in the cyclization process.
-
Sodium methoxide for deacetylation: This is a mild and efficient method for the removal of the acetyl protecting group, yielding the free NH pyrazole.
Data Summary:
| Starting Material | Product | Reagents | Yield | Reference |
| 2-Amino-4-chloropyridine | 5-Chloro-1H-pyrazolo[3,4-c]pyridine | 1. Ac2O, NaNO22. NaOMe, MeOH | Good | [2][3] |
| 2-Amino-4-bromopyridine | 5-Bromo-1H-pyrazolo[3,4-c]pyridine | 1. Ac2O, NaNO22. NaOMe, MeOH | Good | [2][3] |
Synthesis via Pyrazole Annulation: Classical Approaches
While modern methods offer efficiency and functional group tolerance, classical synthetic routes provide valuable alternatives and historical context. These methods often involve the construction of the pyridine ring from a suitably functionalized pyrazole precursor.
From 3-Aminopyrazole-4-carboxamide
A plausible, though less commonly cited, route involves the Hofmann rearrangement of 3-aminopyrazole-4-carboxamide to form an intermediate aminopyrazole, which can then be cyclized with a suitable three-carbon synthon to construct the pyridine ring.
Conceptual Workflow:
Caption: A conceptual classical route to the this compound core.
Characterization of the Parent this compound Scaffold
The unambiguous identification of the synthesized scaffold is crucial. The following are the expected characterization data for the unsubstituted this compound.
Physical Properties:
| Property | Value |
| Molecular Formula | C6H5N3 |
| Molecular Weight | 119.12 g/mol |
| Appearance | Solid |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyrazole and pyridine rings.
-
¹³C NMR: The carbon NMR will display six signals corresponding to the six carbon atoms of the bicyclic system.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) at m/z = 119.
Conclusion and Future Perspectives
The synthesis of the this compound scaffold is a dynamic field of research, driven by the therapeutic potential of its derivatives. While modern synthetic methods, such as the one developed by Bedwell and coworkers, offer efficient access to functionalized analogues, the exploration of novel and more direct routes to the parent scaffold remains an area of interest. Future advancements may focus on the development of catalytic C-H activation strategies to directly construct the bicyclic system or the use of flow chemistry to enable safer and more scalable syntheses. As our understanding of the biological roles of this scaffold deepens, the demand for versatile and efficient synthetic methodologies will undoubtedly continue to grow, paving the way for the discovery of new and improved therapeutic agents.
References
Biological activity screening of 1H-pyrazolo[3,4-c]pyridine derivatives
An In-Depth Technical Guide to the Biological Activity Screening of 1H-pyrazolo[3,4-c]pyridine Derivatives
Foreword: The Rationale of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of therapeutic targets. These are termed "privileged scaffolds" for their proven ability to serve as a foundation for potent and selective ligands. The this compound core is a quintessential example of such a scaffold. Its structural architecture, bearing a close resemblance to the native purine ring system, renders it an adept ATP-competitive inhibitor. This mimicry allows it to effectively engage with the ATP-binding pockets of numerous enzymes, most notably protein kinases.[1] Consequently, its derivatives have emerged as a fertile ground for the discovery of novel anticancer, anti-inflammatory, and antiviral agents.[1][2][3]
This guide is structured not as a rigid manual, but as a strategic roadmap. It follows the logical progression of a drug discovery campaign, from broad initial screens to nuanced mechanistic studies, providing not only the "how" but, more critically, the "why" behind each experimental choice.
Part 1: The Strategic Screening Cascade: From Library to Lead
The efficient evaluation of a compound library requires a multi-tiered approach. This "screening cascade" is designed to progressively narrow down a large set of synthesized derivatives to a small number of high-potential lead candidates, maximizing resource efficiency and ensuring that only the most promising compounds advance.
Caption: The hierarchical workflow of a typical drug discovery screening cascade.
Part 2: Primary Screening – Casting a Wide Net
The objective of primary screening is to rapidly assess the entire compound library in one or more biological assays to identify "hits"—compounds that exhibit a desired biological effect. For the this compound scaffold, the most relevant primary screens target cancer cell proliferation, kinase activity, and microbial growth.
Antiproliferative and Cytotoxicity Screening
This is the cornerstone assay for oncology drug discovery. The goal is to identify compounds that inhibit the growth of cancer cells.
Field-Proven Protocol: The Sulforhodamine B (SRB) Assay
While the MTT assay is common, the SRB assay offers advantages in terms of stability, sensitivity, and cost-effectiveness. It measures cell density by quantifying total cellular protein content.[4]
-
Cell Plating: Seed human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, U87MG glioblastoma) into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Addition: Treat the cells with a range of concentrations of the pyrazolopyridine derivatives (e.g., 7-point dilution series from 100 µM to 0.01 µM). Crucially, include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 72 hours.
-
Expertise & Experience: A 72-hour incubation period is chosen to allow for at least two cell doubling times, which is necessary to observe a significant antiproliferative effect rather than just acute toxicity.
-
-
Cell Fixation: Gently aspirate the media and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and media components. Air dry the plates completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Wash and Solubilize: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry again. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Readout: Measure the optical density (OD) at 510 nm on a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
Trustworthiness: This protocol's validity is ensured by the controls. The vehicle control defines 100% growth, while the positive control confirms the assay can detect an antiproliferative effect. A clear sigmoidal dose-response curve for an active compound demonstrates a specific biological effect, not an artifact.
Kinase Inhibition Screening
Given the scaffold's ATP-mimetic nature, directly screening for kinase inhibition is a rational, mechanism-based approach.
Field-Proven Protocol: ADP-Glo™ Luminescent Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. Less ADP means more inhibition.
-
Kinase Reaction: In a 96- or 384-well plate, combine the kinase of interest (e.g., Src, EGFR, CDK2), its specific peptide substrate, and the test compound at a fixed concentration (e.g., 10 µM).
-
Initiation: Start the reaction by adding an ATP solution. The ATP concentration should be at or near the Km value for the specific kinase to ensure sensitive detection of competitive inhibitors.
-
Incubation: Allow the reaction to proceed for 1 hour at room temperature.
-
ADP Detection (Step 1): Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Causality: Depleting the unused ATP is critical because the subsequent light-producing reaction is ATP-dependent. This step ensures that the luminescence is directly proportional to the ADP produced by the kinase.[5]
-
-
Luminescence Generation (Step 2): Add Kinase Detection Reagent, which converts the ADP back to ATP and provides the necessary components (luciferase/luciferin) for a luminescent signal. Incubate for 30 minutes.
-
Readout: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: A low luminescent signal corresponds to high kinase inhibition. Calculate the percent inhibition relative to a no-inhibitor control.
Antimicrobial Screening
Derivatives of related heterocyclic scaffolds have shown significant antimicrobial potential.[6][7][8]
Field-Proven Protocol: Broth Microdilution for MIC Determination
This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
-
Compound Preparation: Perform a two-fold serial dilution of each test compound in a 96-well plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial Inoculation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of 5 x 10^5 CFU/mL in each well.
-
Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth. This can be determined by visual inspection or by measuring the OD at 600 nm.
Part 3: Secondary Screening – Interrogating the Hits
Hits from primary screens are promising but require deeper investigation to confirm their activity, understand their mechanism, and assess their drug-like potential.
Mechanism of Action (MoA) Elucidation
For an anticancer hit, it is crucial to understand how it inhibits cell growth.
Caption: Simplified pathway of a CDK2 inhibitor causing G1/S cell cycle arrest.
Key MoA Assay: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat a cancer cell line with the hit compound at concentrations corresponding to its 1x and 5x GI50 values for 24 hours.
-
Harvest and Fix: Harvest the cells by trypsinization, wash with PBS, and fix them by dropwise addition into ice-cold 70% ethanol while vortexing. Store at -20°C.
-
Staining: Rehydrate the cells in PBS, treat with RNase A to remove RNA, and stain the cellular DNA with Propidium Iodide (PI).
-
Analysis: Analyze the stained cells on a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA.
-
Interpretation: A healthy, asynchronously dividing cell population will show distinct peaks for G1, S, and G2/M phases. A compound that blocks cell cycle progression will cause a significant accumulation of cells in a specific phase (e.g., a G2/M arrest for a microtubule inhibitor, or a G1 arrest for a CDK inhibitor).
Early ADME/Tox Profiling
A potent compound is useless if it cannot reach its target or is toxic. Early in vitro assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) is vital.
Table 1: Essential In Vitro ADME/Tox Assays for Hit-to-Lead Stage
| Parameter | Assay | Purpose & Rationale |
| Absorption | Parallel Artificial Membrane Permeability Assay (PAMPA) | Predicts passive diffusion across the gut wall. A simple, cell-free method to quickly flag compounds with poor permeability. |
| Metabolism | Liver Microsomal Stability Assay | Assesses metabolic stability by incubating the compound with liver microsomes containing key metabolic enzymes (e.g., Cytochrome P450s). Rapidly metabolized compounds will likely have poor in vivo exposure. |
| Toxicity | Cytotoxicity in Primary Hepatocytes or HepG2 cells | Evaluates the potential for liver toxicity (hepatotoxicity), a common reason for drug failure. |
| Drug-Drug Interactions | CYP450 Inhibition Assay | Determines if the compound inhibits major CYP isoforms (e.g., 3A4, 2D6), which could lead to dangerous drug-drug interactions in a clinical setting. |
Conclusion: Synthesizing Data for Lead Selection
The journey from a library of this compound derivatives to a viable lead candidate is a process of systematic, data-driven decision-making. The ideal lead candidate emerging from this screening cascade will demonstrate:
-
Potent activity in a primary assay (e.g., sub-micromolar GI50).
-
A confirmed mechanism of action (e.g., inhibition of a specific kinase and corresponding cell cycle arrest).
-
Selectivity for its intended target over related off-targets.
-
A clean early ADME/Tox profile , indicating good permeability, metabolic stability, and low initial toxicity risk.
This integrated dataset provides the confidence needed to advance a compound into the more complex and resource-intensive stages of lead optimization and in vivo testing.
References
- 1. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT | Semantic Scholar [semanticscholar.org]
- 5. bmglabtech.com [bmglabtech.com]
- 6. pnrjournal.com [pnrjournal.com]
- 7. Heterocycle Compounds with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
Foreword: Charting the Unexplored Potential of a Privileged Scaffold
An In-Depth Technical Guide for the In Vitro Evaluation of Unsubstituted 1H-Pyrazolo[3,4-c]pyridine
The pyrazolopyridine nucleus, a heterocyclic framework structurally analogous to natural purines, is widely regarded as a "privileged scaffold" in medicinal chemistry.[1] Its derivatives have given rise to a multitude of biologically active agents with applications in oncology, inflammation, and infectious diseases.[1][2] Among the various isomers, the this compound core is a recurring motif in modern drug discovery, particularly in the development of potent kinase inhibitors.[3][4]
However, the vast body of research predominantly focuses on substituted analogs, leaving the intrinsic biological activity of the parent, unsubstituted this compound core largely uncharacterized. Is the core merely an inert scaffold for positioning pharmacophoric groups, or does it possess inherent activity that can be strategically augmented?
This technical guide addresses this fundamental question. It is designed for researchers, scientists, and drug development professionals embarking on the initial exploration of this core structure. We will not follow a rigid, pre-defined template. Instead, we present a logical, tiered evaluation cascade, beginning with essential foundational profiling and progressing to targeted, hypothesis-driven biological assays. The methodologies described are synthesized from field-proven protocols used to successfully characterize pyrazolopyridine derivatives, providing a robust framework for uncovering the latent potential of the unsubstituted parent compound.
Part 1: Foundational Profiling: Establishing the Experimental Baseline
Before delving into complex biological assays, a thorough understanding of the compound's fundamental physicochemical properties and baseline toxicity is paramount. These initial experiments are self-validating; they ensure that subsequent biological data is both reliable and interpretable. Poor solubility can lead to false negatives, while unforeseen cytotoxicity can confound the results of targeted assays.
Workflow for Foundational Profiling
Caption: Foundational workflow for this compound.
Protocol 1: Aqueous Kinetic Solubility Assessment
Causality: This assay is the gateway to all in vitro testing. It determines the maximum concentration at which the compound remains in solution in an aqueous buffer, mimicking assay conditions. Testing a compound above its solubility limit can lead to precipitation, causing inaccurate concentration-response curves and false results.
Methodology (Turbidimetric Method):
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock to create a range of concentrations.
-
Buffer Addition: Add aqueous assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well, ensuring the final DMSO concentration is consistent and low (typically ≤1%). This rapid dilution induces precipitation of insoluble compound.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for equilibration.
-
Measurement: Read the absorbance (optical density) of each well at a wavelength of 620-650 nm using a plate reader. Increased absorbance indicates light scattering due to compound precipitation.
-
Data Analysis: The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in absorbance compared to the buffer-only control.
Protocol 2: In Vitro Metabolic Stability Assessment
Causality: This assay predicts the rate of Phase I metabolism, providing an early indication of the compound's stability in a biological system. A compound that is rapidly metabolized may have a very short effective half-life in cell culture, requiring different dosing strategies or suggesting potential liabilities.
Methodology (Human Liver Microsome Assay):
-
Reagents: Human liver microsomes (HLM), NADPH regenerating system, and the test compound. A high-clearance control (e.g., Verapamil) and a low-clearance control (e.g., Warfarin) should be included.
-
Reaction Mixture: Prepare a reaction mixture containing HLM in a phosphate buffer.
-
Initiation: Add this compound to the reaction mixture and pre-incubate at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately stopped (quenched) by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged to precipitate proteins. The supernatant, containing the remaining parent compound, is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Interpretation: The disappearance of the parent compound over time is plotted. From the slope of the natural log of the remaining compound versus time, the in vitro half-life (t½) and intrinsic clearance (Cl_int) are calculated.
Protocol 3: Basal Cytotoxicity in Non-Cancerous Cells
Causality: Before assessing anticancer activity, it is crucial to determine the compound's general toxicity profile. Using a non-transformed, normal cell line (e.g., human embryonic kidney cells, HEK-293[5]) helps to identify a therapeutic window and ensures that any observed antiproliferative effects in cancer cells are not due to non-specific, global cytotoxicity.
Methodology (MTS Assay):
-
Cell Plating: Seed HEK-293 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control for cell death (e.g., Staurosporine).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTS Reagent Addition: Add MTS reagent (which is converted to a colored formazan product by metabolically active cells) to each well and incubate for 1-4 hours.
-
Measurement: Read the absorbance at 490 nm. The amount of formazan produced is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. This data establishes the concentration range that is non-toxic to normal cells.
Part 2: Primary Screening: Interrogating the Kinome
Rationale: The pyrazolopyridine scaffold is a well-established "hinge-binding" motif, a key feature of many ATP-competitive kinase inhibitors.[4] Derivatives of the closely related 1H-pyrazolo[3,4-b]pyridine isomer are potent inhibitors of cancer-relevant kinases like FGFR and TBK1.[6][7] Therefore, the most logical and highest-probability starting point for evaluating the unsubstituted this compound is a broad assessment of its kinase inhibitory potential.
Kinase Screening Cascade
Caption: A logical cascade for identifying kinase targets.
Protocol 4: Broad-Panel Kinase Selectivity Screen
Causality: This is a hypothesis-generating experiment. By testing the compound at a single, high concentration against a large and diverse panel of kinases, we can efficiently identify potential targets without prior bias. This approach provides a comprehensive overview of the compound's activity across the kinome.
Methodology (Commercial Service Provider):
-
Compound Submission: Provide a sample of this compound at a specified concentration and purity to a commercial vendor (e.g., Eurofins, Reaction Biology).
-
Assay Format: The vendor will perform binding or activity assays. A common format is a radiometric assay that measures the incorporation of ³³P-ATP into a substrate peptide.
-
Screening: The compound is typically tested at a concentration of 1 or 10 µM against a panel of hundreds of purified human kinases.
-
Data Reporting: The vendor provides a report detailing the percent inhibition of each kinase relative to a vehicle control. A common threshold for a "hit" is >50% or >70% inhibition.
Protocol 5: Dose-Response and IC50 Determination
Causality: Once hits are identified in the primary screen, their potency must be quantified. The half-maximal inhibitory concentration (IC50) is the standard metric for this. This assay confirms the activity from the single-point screen and allows for the ranking of different kinase hits.
Methodology (ADP-Glo™ Kinase Assay - Example):
-
Kinase Reaction: In a multi-well plate, set up a reaction containing the purified target kinase, its specific substrate, ATP, and a serial dilution of this compound.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes) to allow for phosphorylation.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.
-
Add Kinase Detection Reagent to convert the ADP generated by the kinase into ATP. This newly synthesized ATP is then used by luciferase to generate a luminescent signal.
-
-
Measurement: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the percent inhibition (relative to a no-inhibitor control) against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to calculate the IC50 value.
Part 3: Cellular & Mechanistic Evaluation of Anticancer Potential
Rationale: Given that many kinase inhibitors target pathways critical for cancer cell proliferation and survival, a logical follow-up to identifying kinase hits is to assess the compound's anticancer effects.[1][8] These cell-based assays determine if the biochemical potency observed in Protocol 5 translates into a functional cellular response.
Anticancer Evaluation Workflow
Caption: Workflow for assessing cellular anticancer mechanisms.
Protocol 6: Antiproliferative Activity in Cancer Cell Lines
Causality: This assay directly measures the compound's ability to inhibit the growth of cancer cells. It is the cellular equivalent of the biochemical IC50 and is a critical step in validating the compound's potential as an anticancer agent. Cell lines should be chosen based on the kinase targets identified; for example, if the compound inhibits FGFR1, an FGFR1-dependent lung cancer cell line like NCI-H1581 would be appropriate.[7]
Methodology (MTT Assay):
-
Cell Plating: Seed cancer cells (e.g., MCF-7 breast, HCT-116 colon, HeLa cervical[8]) in 96-well plates and allow them to adhere.
-
Treatment: Add serial dilutions of this compound and incubate for 72 hours.
-
MTT Addition: Add MTT reagent to each well. Live cells with active dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measurement: Read absorbance at ~570 nm.
-
Data Analysis: Calculate the antiproliferative IC50 value by plotting percent viability against log concentration.
Protocol 7: Cell Cycle Analysis by Flow Cytometry
Causality: Many anticancer kinase inhibitors, particularly those targeting Cyclin-Dependent Kinases (CDKs), function by halting the cell division cycle.[8] This assay reveals whether the compound causes cells to accumulate in a specific phase (G1, S, or G2/M), providing strong mechanistic evidence for its mode of action.
Methodology (Propidium Iodide Staining):
-
Treatment: Treat a larger culture of cancer cells (e.g., in 6-well plates) with the compound at 1x and 5x its antiproliferative IC50 for 24-48 hours.
-
Harvest & Fix: Harvest the cells (including floating cells) and fix them in cold 70% ethanol to permeabilize the membranes.
-
Staining: Wash the cells and resuspend them in a solution containing Propidium Iodide (PI), a fluorescent DNA intercalator, and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the cells on a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.
-
Data Interpretation: Generate a histogram of cell count versus fluorescence intensity. Cells in G1 phase have 2N DNA content, cells in G2/M have 4N, and cells in S phase have an intermediate amount. An increase in the percentage of cells in a particular peak indicates cell cycle arrest at that phase.
Protocol 8: Apoptosis Induction Assay by Flow Cytometry
Causality: A successful anticancer agent should ideally induce programmed cell death (apoptosis). This assay differentiates between healthy, apoptotic, and necrotic cells, confirming that the compound kills cancer cells via a controlled, non-inflammatory pathway.
Methodology (Annexin V / Propidium Iodide Co-Staining):
-
Treatment: Treat cells as described for the cell cycle analysis.
-
Harvest: Harvest both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of early apoptotic cells) and Propidium Iodide (which enters late apoptotic and necrotic cells with compromised membranes).
-
Flow Cytometry: Analyze the stained cells promptly using a flow cytometer with appropriate filters for FITC and PI.
-
Data Interpretation: The results are typically displayed as a quadrant plot:
-
Lower-Left (Annexin V- / PI-): Live cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells. An increase in the lower-right and upper-right quadrants indicates apoptosis induction.[8]
-
Data Presentation and Synthesis
All quantitative data should be summarized in clear, concise tables to facilitate comparison and interpretation.
Table 1: Summary of Kinase Inhibition Profile
| Kinase Target | % Inhibition @ 10 µM | Biochemical IC50 (nM) |
|---|---|---|
| Kinase A | 95% | 150 |
| Kinase B | 88% | 450 |
| Kinase C | 25% | >10,000 |
Table 2: Summary of Cellular Antiproliferative Activity
| Cell Line | Relevant Target | Antiproliferative IC50 (µM) |
|---|---|---|
| Cancer Line X (High Kinase A) | Kinase A | 0.8 |
| Cancer Line Y (Low Kinase A) | Kinase A | 15.2 |
| HEK-293 (Non-cancerous) | N/A | >50 |
Conclusion and Path Forward
This guide outlines a comprehensive and logical cascade for the initial in vitro evaluation of unsubstituted this compound. By systematically progressing from foundational physicochemical profiling to broad kinase screening and finally to targeted cellular cancer assays, researchers can build a robust data package that illuminates the core's intrinsic biological activity.
If this evaluation reveals promising activity—for example, selective inhibition of a cancer-relevant kinase that translates to potent and specific antiproliferative effects—it provides a strong rationale for initiating a medicinal chemistry program. The next phase would involve vectorial functionalization and the exploration of structure-activity relationships (SAR) to elaborate the core scaffold into a potent and selective lead candidate, a strategy that has proven highly successful for this privileged heterocyclic system.[9][10]
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Pyrazolopyridine: An efficient pharmacophore in recent drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
The Strategic Deployment of 1H-pyrazolo[3,4-c]pyridine as a Purine Bioisostere in Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The purine scaffold is a cornerstone in the landscape of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules. However, its metabolic liabilities often necessitate the exploration of bioisosteric replacements. Among these, the 1H-pyrazolo[3,4-c]pyridine core has emerged as a particularly compelling purine analog. This guide provides a comprehensive technical overview of the this compound scaffold, from its fundamental bioisosteric rationale and synthesis to its successful application in the design of potent and selective kinase inhibitors and other therapeutic agents. We will delve into the nuanced structure-activity relationships, provide detailed experimental protocols for core synthesis and functionalization, and explore the future directions of this versatile heterocyclic system in drug discovery.
The Rationale: this compound as a Superior Purine Mimic
The principle of bioisosterism, the substitution of a chemical moiety with another that retains similar physical and chemical properties, is a foundational strategy in drug design to enhance potency, selectivity, and pharmacokinetic profiles.[1] The this compound scaffold serves as an exemplary bioisostere of purine, offering a strategic advantage in targeting purine-binding proteins such as kinases.
The structural and electronic similarities are striking. The arrangement of nitrogen atoms in the pyrazolopyridine core mimics the hydrogen bonding pattern of adenine, allowing it to engage with the hinge region of kinase ATP-binding sites, a critical interaction for potent inhibition.[2][3] Unlike purines, which are susceptible to metabolic degradation by enzymes like xanthine oxidase, the this compound core generally exhibits enhanced metabolic stability, a crucial attribute for developing viable drug candidates.
Diagram: Bioisosteric Relationship and Kinase Hinge Binding
The following diagram illustrates the structural analogy between adenine and the this compound scaffold, and their conserved hydrogen bonding interactions with the kinase hinge region.
Caption: Structural mimicry of adenine by this compound.
Synthesis of the this compound Core and Key Intermediates
The synthetic accessibility of a scaffold is paramount to its utility in drug discovery. Fortunately, versatile and scalable routes to the this compound core have been developed, with the synthesis of halogenated intermediates being particularly valuable for subsequent diversification through cross-coupling reactions.
Synthesis of 5-Halo-1H-pyrazolo[3,4-c]pyridines
A robust method for the synthesis of 5-chloro- and 5-bromo-1H-pyrazolo[3,4-c]pyridine has been reported, proceeding from commercially available starting materials.[4] This approach provides a key intermediate for the introduction of various functionalities at the 5-position.
Experimental Protocol: Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine [4]
-
Step 1: Acetylation and Nitrosation. To a solution of the starting aminopyridine in dichloroethane, add acetic anhydride and sodium nitrite. The reaction is typically stirred at room temperature and then heated to 90 °C for 20 hours.
-
Step 2: Deacetylation. The resulting acetylated intermediate is then treated with sodium methoxide in methanol at room temperature for 1 hour to yield the desired 5-chloro-1H-pyrazolo[3,4-c]pyridine.
-
Work-up and Purification. The reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure to afford the product, which can often be used without further purification.
Diagram: Synthetic Workflow for 5-Halo-1H-pyrazolo[3,4-c]pyridines
Caption: Generalized synthetic workflow for the core scaffold.
Vectorial Functionalization: Building Molecular Diversity
The true power of the this compound scaffold lies in its amenability to late-stage functionalization, allowing for the exploration of chemical space around the core to optimize biological activity and properties.[5] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are instrumental in this regard.[6][7][8][9][10]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful tool for installing aryl or heteroaryl groups at the halogenated positions of the pyrazolopyridine core.
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-1H-pyrazolo[3,4-c]pyridine (Representative) [6][8]
-
Reaction Setup. In a reaction vessel, combine 5-bromo-1H-pyrazolo[3,4-c]pyridine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0-3.0 eq).
-
Solvent and Degassing. Add a suitable solvent system, commonly a mixture of an organic solvent like 1,4-dioxane or DME and water. Degas the mixture thoroughly by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Reaction Conditions. Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Work-up and Purification. Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Application in Kinase Inhibition: A Case Study on TBK1
The this compound scaffold has been successfully employed in the development of inhibitors for a range of kinases, including Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and TANK-binding kinase 1 (TBK1).[3][11][12][13] TBK1 is a key regulator of the innate immune response, making it an attractive target for the treatment of inflammatory diseases and certain cancers.[14][15][16][17][18][19]
TBK1 Signaling Pathway and Point of Intervention
TBK1 is a central node in the signaling cascade downstream of pattern recognition receptors. Upon activation, TBK1 phosphorylates and activates transcription factors such as IRF3, leading to the production of type I interferons.[14][18] Small molecule inhibitors based on the this compound scaffold can effectively block the kinase activity of TBK1, thereby attenuating this inflammatory signaling.
Diagram: TBK1 Signaling Pathway and Inhibition
Caption: Inhibition of the TBK1 signaling pathway.
Structure-Activity Relationship (SAR) Insights
SAR studies on this compound-based kinase inhibitors have revealed several key insights:
-
N1-H is Crucial: The hydrogen bond donor capability of the N1-H of the pyrazole ring is often critical for hinge binding and potent inhibitory activity. N-alkylation typically leads to a significant loss of potency.[11]
-
Substituents at the 5-position: This position is a key vector for modulating potency and selectivity. Bulky hydrophobic groups can occupy the hydrophobic pocket adjacent to the ATP-binding site.
-
Modifications at other positions: Substitutions at other positions of the bicyclic core can be used to fine-tune physicochemical properties such as solubility and metabolic stability.
Quantitative Analysis of Kinase Inhibitory Activity
The following table summarizes the inhibitory activities of representative pyrazolopyridine derivatives against various kinases. It is important to note that direct comparison of IC₅₀ values across different studies should be done with caution due to variations in assay conditions.
| Compound ID | Scaffold Isomer | Target Kinase | IC₅₀ (nM) | Reference |
| 15y | 1H-pyrazolo[3,4-b]pyridine | TBK1 | 0.2 | [12] |
| BX795 | Pyrrolopyrimidine | TBK1 | 2 | [12] |
| MRT67307 | Pyrrolopyrimidine | TBK1 | 19 | [12] |
| 7n | 1H-pyrazolo[3,4-b]pyridine | FGFR1 | <1 | [11] |
| 10g | 1H-pyrazolo[3,4-b]pyridine | ALK-L1196M | <0.5 | [1] |
| 21h | 1H-pyrazolo[3,4-b]pyridine | CDK1/cycB | 6 | [3] |
| 21h | 1H-pyrazolo[3,4-b]pyridine | CDK2/cycE | 9 | [3] |
Broader Therapeutic Applications and Future Perspectives
Beyond kinase inhibition, the this compound scaffold has shown promise in targeting other protein families. For instance, derivatives have been developed as potent G-protein coupled receptor 119 (GPR119) agonists for the potential treatment of type 2 diabetes.[4][16][20][21]
The continued exploration of the chemical space around the this compound core, guided by structure-based drug design and a deeper understanding of its bioisosteric properties, will undoubtedly lead to the discovery of novel therapeutic agents for a wide range of diseases. The development of more efficient and regioselective synthetic methodologies will further accelerate these efforts.
Conclusion
The this compound scaffold represents a highly successful example of rational drug design through bioisosteric replacement. Its ability to mimic the key interactions of purines while offering improved metabolic stability makes it a privileged scaffold in modern medicinal chemistry. This guide has provided a comprehensive overview of its synthesis, functionalization, and application, with a focus on kinase inhibition. As our understanding of the structural biology of drug targets continues to grow, the strategic deployment of the this compound core is poised to deliver the next generation of innovative medicines.
References
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of this compound derivatives as a novel structural class of potent GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
- 18. TANK-binding kinase 1 - Wikipedia [en.wikipedia.org]
- 19. [PDF] Complex Intracellular Mechanisms of TBK1 Kinase Activation Revealed by a Specific Small Molecule Inhibitor | Semantic Scholar [semanticscholar.org]
- 20. Novel 3H-[1,2,3]triazolo[4,5-c]pyridine derivatives as GPR119 agonists: Synthesis and structure-activity/solubility relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of 1H-pyrazolo[3,4-c]pyridine
Introduction: The 1H-pyrazolo[3,4-c]pyridine Core - A Scaffold of Growing Importance in Medicinal Chemistry
The this compound scaffold is a bicyclic heteroaromatic system that has garnered increasing attention in the field of drug discovery and development. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, including kinases and G-protein coupled receptors.[1] This has led to its exploration in various therapeutic areas, including oncology, inflammation, and metabolic diseases.[2][3] A thorough understanding of the physicochemical properties of this core is paramount for medicinal chemists to optimize drug-like properties, such as solubility, permeability, and metabolic stability, which are critical for the successful development of novel therapeutics.
This technical guide provides a comprehensive overview of the key physicochemical properties of the this compound core. It is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, experimental data, and practical protocols to facilitate the effective utilization of this promising scaffold in drug design.
Molecular Structure and Key Physicochemical Descriptors
The this compound core consists of a pyrazole ring fused to a pyridine ring, with the nitrogen atoms of the pyrazole ring at positions 1 and 2. The numbering of the bicyclic system is crucial for the correct interpretation of spectroscopic data and for understanding structure-activity relationships.
Caption: Structure and numbering of the this compound core.
A summary of the key computed physicochemical properties of the parent this compound is presented in the table below. It is important to note that experimental data for the unsubstituted core is limited, and therefore, these values serve as a valuable starting point for understanding its general characteristics.
| Property | Value | Source |
| Molecular Formula | C₆H₅N₃ | [4][5] |
| Molecular Weight | 119.12 g/mol | [4][5] |
| XLogP3-AA (Lipophilicity) | 0.5 | [4][5] |
| Topological Polar Surface Area (TPSA) | 41.6 Ų | [4][5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Predicted pKa (most basic) | 10.94 ± 0.30 | [5] |
Synthesis of the this compound Scaffold
While various methods exist for the synthesis of substituted pyrazolopyridines, a common approach for the preparation of the 5-halo-1H-pyrazolo[3,4-c]pyridine core, a versatile intermediate for further functionalization, has been reported.[6] This method provides a practical route for accessing this important scaffold.
Caption: Synthetic workflow for 5-halo-1H-pyrazolo[3,4-c]pyridines.
Experimental Protocol: Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine
The following protocol is adapted from a reported procedure and provides a reliable method for the synthesis of a key intermediate.[6]
Step 1: Diazotization
-
To a solution of the starting aminopyrazole in dichloroethane (DCE), add acetic anhydride (Ac₂O).
-
Cool the mixture in an ice bath and add sodium nitrite (NaNO₂) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and then heat to 90 °C for 20 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Deacetylation
-
Dissolve the crude product from Step 1 in methanol (MeOH).
-
Add a solution of sodium methoxide (NaOMe) in methanol.
-
Stir the reaction at room temperature for 1 hour.
-
Neutralize the reaction with an acid (e.g., acetic acid) and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 5-chloro-1H-pyrazolo[3,4-c]pyridine.[6]
Key Physicochemical Properties and Their Determination
Melting Point
The melting point is a fundamental physical property that provides information about the purity and solid-state packing of a compound. For crystalline solids, a sharp melting point range is indicative of high purity.
Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's bioavailability and formulation feasibility. Poor solubility can lead to low absorption and erratic in vivo performance.
The this compound core is described as "slightly soluble" in water, with a reported value of 10 g/L at 25 °C.[5] However, this value should be considered an approximation, and experimental determination is crucial for drug discovery projects. Thermodynamic solubility, which represents the true equilibrium solubility, is the most relevant measure.
Caption: Workflow for thermodynamic solubility determination.
Experimental Protocol: Thermodynamic Aqueous Solubility Determination
This protocol outlines a standard shake-flask method for determining the thermodynamic solubility of a compound.[7]
-
Preparation of Saturated Solution: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the solid from the supernatant by centrifugation at high speed, followed by careful removal of the supernatant, or by filtration through a low-binding filter.
-
Quantification: Determine the concentration of the compound in the clear supernatant using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
Acidity and Basicity (pKa)
The pKa of a molecule describes its ionization state at a given pH. This is a critical parameter that influences a compound's solubility, permeability, and interaction with biological targets. The this compound core has both acidic (N-H of the pyrazole) and basic (pyridine nitrogen) centers.
A predicted pKa for the most basic center (likely the pyridine nitrogen) is approximately 10.94.[5] The acidity of the pyrazole N-H is expected to be much weaker. Experimental determination of pKa is essential for accurate in silico modeling and for understanding the behavior of the molecule in biological systems.
References
- 1. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1H-PYRAZOLO[3,4-B]PYRIDINE(271-73-8) 1H NMR [m.chemicalbook.com]
- 4. This compound | C6H5N3 | CID 6451441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 7. Investigating the effects of the core nitrogen atom configuration on the thermodynamic solubility of 6,5-bicyclic heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: A Guide to the Synthesis of 5-Halo-1H-pyrazolo[3,4-c]pyridine Scaffolds
Introduction: The Strategic Value of 5-Halo-1H-pyrazolo[3,4-c]pyridines
The 1H-pyrazolo[3,4-c]pyridine core is a recognized "privileged scaffold" in medicinal chemistry and drug discovery. Its rigid, bicyclic structure and specific arrangement of hydrogen bond donors and acceptors make it a cornerstone for designing potent and selective ligands for a variety of biological targets, including kinases and G-protein coupled receptors[1].
The true synthetic power of this scaffold is unlocked through strategic functionalization. Introducing a halogen atom—specifically at the C-5 position—transforms the core heterocycle into a versatile synthetic intermediate. This 5-halo substituent acts as a robust and reliable synthetic handle for a wide array of transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings[2][3]. This capability allows for the systematic elaboration of the core structure, enabling the exploration of chemical space and the optimization of structure-activity relationships (SAR) in drug development programs.
This document provides a detailed guide to the synthesis of 5-bromo- and 5-chloro-1H-pyrazolo[3,4-c]pyridine, focusing on the well-established and reliable Sandmeyer reaction pathway. We will delve into the mechanistic underpinnings of the reaction, provide step-by-step protocols, and discuss key experimental considerations to ensure reproducible success.
Overview of the Primary Synthetic Strategy
The most common and efficient route for introducing a halogen at the 5-position of the pyrazolo[3,4-c]pyridine scaffold involves a two-stage process starting from a readily available 5-aminopyridine precursor. The overall workflow is centered on the classic Sandmeyer reaction[4][5].
This strategy leverages the conversion of a primary aromatic amine (at the C-5 position) into a highly reactive diazonium salt intermediate. This salt is then catalytically converted to the corresponding aryl halide in the presence of a copper(I) salt[4][6]. This method is favored for its reliability, good yields, and the commercial availability of the starting materials.
Mechanistic Deep Dive: The Sandmeyer Reaction
Understanding the mechanism is crucial for troubleshooting and optimizing the reaction. The Sandmeyer reaction is a prime example of a radical-nucleophilic aromatic substitution (SRNAr)[4]. The process is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt.
Causality Explained:
-
Initiation: The reaction begins with a single-electron transfer from the copper(I) halide (e.g., CuBr) to the diazonium salt. This is the key catalytic step[4].
-
Radical Formation: The diazonium salt, upon accepting an electron, becomes unstable and rapidly decomposes. It releases a molecule of dinitrogen gas (N₂), which is an excellent leaving group due to its thermodynamic stability, and forms a highly reactive aryl radical[4]. The copper(I) is oxidized to copper(II).
-
Halogen Transfer: The aryl radical then abstracts a halogen atom from the copper(II) halide species. This step forms the final 5-halo-1H-pyrazolo[3,4-c]pyridine product and, crucially, regenerates the copper(I) catalyst, allowing the catalytic cycle to continue[4]. The presence of biaryl byproducts in some Sandmeyer reactions provides strong evidence for the existence of this radical intermediate[4].
Detailed Experimental Protocols
The following protocols provide a robust method for synthesizing gram-scale quantities of 5-bromo-1H-pyrazolo[3,4-c]pyridine. The procedure for the 5-chloro analogue is highly similar and noted within the text.
Protocol 1: Synthesis of 5-Bromo-1H-pyrazolo[3,4-c]pyridine
This procedure is adapted from established literature methods and provides a reliable route to the target compound[7]. It is a one-pot reaction where the initial cyclization to form the pyrazolopyridine ring is immediately followed by the Sandmeyer-type bromination.
Table 1: Materials and Reagents
| Reagent/Material | Formula | M.W. | Amount | Moles (mmol) | Notes |
| 2-Bromo-4-methyl-5-aminopyridine | C₆H₇BrN₂ | 187.04 | 4.00 g | 21.4 | Starting Material |
| Sodium Nitrite | NaNO₂ | 69.00 | 1.48 g | 21.4 | Diazotizing Agent |
| Acetic Acid | CH₃COOH | 60.05 | 300 mL | - | Solvent/Acid Catalyst |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~500 mL | - | Extraction Solvent |
| Sat. Sodium Bicarbonate | NaHCO₃ (aq) | - | ~200 mL | - | Quenching/Neutralization |
| Brine | NaCl (aq) | - | ~100 mL | - | Washing Agent |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | - | Drying Agent |
Safety Precaution: Reactions involving diazonium salts can be hazardous. Always conduct the reaction in a well-ventilated fume hood behind a blast shield. Maintain strict temperature control as diazonium salts can decompose exothermically.
Step-by-Step Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-4-methyl-5-aminopyridine (4.00 g, 21.4 mmol).
-
Dissolution: Add acetic acid (300 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Diazotization & Cyclization: To the stirred solution, add sodium nitrite (1.48 g, 21.4 mmol) portion-wise over 10-15 minutes. Causality Note: Adding the sodium nitrite slowly is critical to control the initial exotherm and the rate of nitrous acid formation, which is the active diazotizing agent. The reaction mixture will typically darken.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature overnight (approx. 16 hours). The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Solvent Removal: After the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the acetic acid.
-
Aqueous Work-up: Dilute the resulting residue with ethyl acetate (approx. 250 mL). Carefully transfer the solution to a separatory funnel.
-
Neutralization: Slowly and carefully add saturated aqueous sodium bicarbonate solution to the separatory funnel. Causality Note: This step neutralizes the excess acetic acid. CO₂ gas will be evolved, so vent the funnel frequently to release pressure. Continue adding the bicarbonate solution until gas evolution ceases and the aqueous layer is neutral or slightly basic (pH ~8).
-
Extraction: Separate the layers. Wash the organic layer sequentially with saturated sodium bicarbonate solution (1 x 100 mL) and then brine (1 x 100 mL).
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
Purification:
-
The crude residue should be purified by silica gel column chromatography.
-
Eluent System: A gradient of 0-50% ethyl acetate in hexanes is typically effective[7].
-
Combine the fractions containing the desired product (as determined by TLC) and concentrate under reduced pressure to afford the final product as a yellow solid.
Protocol 2: Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine
The synthesis of the 5-chloro analogue follows an identical procedure to the 5-bromo synthesis, with the key difference being the starting material.
-
Starting Material: Use 2-Chloro-4-methyl-5-aminopyridine.
-
Reagents & Stoichiometry: All other reagents and their molar equivalents remain the same. The procedure for reaction, work-up, and purification is directly analogous.
Characterization and Data
Proper characterization is essential to confirm the identity and purity of the final product.
Table 2: Expected Analytical Data for 5-Bromo-1H-pyrazolo[3,4-c]pyridine [7]
| Analysis | Expected Result |
| Appearance | Yellow Solid |
| Yield | ~59% |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.86-7.90 (m, 1H), 8.09-8.14 (m, 1H), 8.83-8.88 (m, 1H) |
| MS (ESI/APCI) | m/z: 198 [M+H]⁺ |
Utility in Downstream Applications
The synthesized 5-halo-1H-pyrazolo[3,4-c]pyridine is not an endpoint but a gateway to a vast chemical space. The C-X bond is primed for a variety of powerful cross-coupling reactions.
This versatility allows researchers to rapidly generate libraries of analogues for biological screening by introducing diverse aryl, heteroaryl, alkyl, amino, and alkynyl groups at the C-5 position, demonstrating the strategic importance of this halogenated intermediate[3].
References
- 1. Design and synthesis of this compound derivatives as a novel structural class of potent GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 5-bromo-1H-pyrazolo[3,4-c]pyridine synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling for the Functionalization of 1H-Pyrazolo[3,4-c]pyridines
Abstract
This comprehensive guide provides detailed protocols and technical insights for the successful Suzuki-Miyaura cross-coupling of 1H-pyrazolo[3,4-c]pyridines. This privileged heterocyclic scaffold is of significant interest in medicinal chemistry and drug discovery.[1][2][3] The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for the synthesis of diverse libraries of functionalized pyrazolopyridines. This document delves into the mechanistic underpinnings of the reaction, explores critical parameters for optimization, and provides practical troubleshooting advice to overcome common challenges.
Introduction: The Significance of 1H-Pyrazolo[3,4-c]pyridines and the Power of Suzuki-Miyaura Coupling
The 1H-pyrazolo[3,4-c]pyridine core is a prominent heterocyclic motif in modern drug discovery, largely due to its structural resemblance to purine.[3] This similarity allows it to interact with a wide range of biological targets, leading to applications as anti-inflammatory, anti-viral, and anti-cancer agents.[3] The ability to strategically functionalize this scaffold is paramount for developing novel therapeutics.
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis for its remarkable versatility in forming carbon-carbon bonds.[4][5][6] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate offers several advantages, including mild reaction conditions, tolerance of a wide array of functional groups, and the use of generally stable and less toxic boron reagents.[5] These features make it an ideal method for the late-stage functionalization of complex molecules, a crucial step in hit-to-lead optimization in drug discovery.[1] Specifically, for the this compound scaffold, this reaction allows for the introduction of diverse aryl and heteroaryl substituents, enabling a systematic exploration of the structure-activity relationship (SAR).
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[4][7][8] The cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the this compound derivative, forming a Pd(II) complex.[7][8]
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) forms a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide.[5][7]
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Key Parameters for Successful Coupling of 1H-Pyrazolo[3,4-c]pyridines
The successful Suzuki-Miyaura coupling of nitrogen-containing heterocycles like this compound can be challenging due to the potential for catalyst inhibition by the lone pairs of the nitrogen atoms.[9][10] Careful selection and optimization of the reaction components are therefore crucial.
a) Palladium Catalyst and Ligands:
The choice of the palladium catalyst and its associated ligands is critical.[11] While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective for many substrates, more challenging couplings, such as those involving heteroaryl chlorides or sterically hindered partners, often require more sophisticated catalyst systems.[11] Modern catalyst systems often employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbenes (NHCs), which can enhance catalyst stability and activity.[9][11]
b) Base:
The base plays a crucial role in the transmetalation step by activating the boronic acid.[6] Common inorganic bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[12] The choice of base can significantly impact the reaction outcome, and empirical screening is often necessary. For nitrogen-rich heterocycles, a milder base like K₃PO₄ can sometimes be advantageous to prevent side reactions.[9]
c) Solvent System:
A mixture of an organic solvent and water is typically employed.[13] Common organic solvents include 1,4-dioxane, tetrahydrofuran (THF), and toluene.[4] The presence of water is often essential for the dissolution of the base and can facilitate the transmetalation step.[13] Degassing the solvent prior to use is important to prevent oxidation of the Pd(0) catalyst.
d) Boron Source:
Both arylboronic acids and their corresponding esters (e.g., pinacol esters) are effective coupling partners.[12] Boronic esters can offer enhanced stability and are sometimes preferred for purification.[14]
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura cross-coupling of halo-1H-pyrazolo[3,4-c]pyridines. Optimization may be required for specific substrates.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is suitable for the coupling of bromo- or iodo-1H-pyrazolo[3,4-c]pyridines with a range of arylboronic acids.
Materials:
-
Halo-1H-pyrazolo[3,4-c]pyridine (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
-
Magnetic stirrer and heating plate
Procedure:
-
To the reaction vessel, add the halo-1H-pyrazolo[3,4-c]pyridine (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio (to achieve a substrate concentration of approximately 0.1 M).
-
Under a positive pressure of the inert gas, add Pd(PPh₃)₄ (0.05 eq).
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Procedure for Challenging Substrates using a Buchwald Precatalyst
This protocol is recommended for less reactive chloro-1H-pyrazolo[3,4-c]pyridines or sterically demanding coupling partners.
Materials:
-
Chloro-1H-pyrazolo[3,4-c]pyridine (1.0 eq)
-
Arylboronic acid or pinacol ester (1.5 eq)
-
XPhos Pd G3 (or a similar Buchwald precatalyst) (0.02 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Reaction vessel
-
Magnetic stirrer and heating plate
Procedure:
-
To the reaction vessel, add the chloro-1H-pyrazolo[3,4-c]pyridine (1.0 eq), arylboronic acid/ester (1.5 eq), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio (to achieve a substrate concentration of approximately 0.1 M).
-
Under a positive pressure of the inert gas, add the XPhos Pd G3 precatalyst (0.02 eq).
-
Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring for 18-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow the work-up and purification steps as described in Protocol 1.
Data Presentation: Expected Outcomes
The following table provides a hypothetical summary of expected yields for the Suzuki-Miyaura coupling of a model 5-bromo-1H-pyrazolo[3,4-c]pyridine with various arylboronic acids under the conditions of Protocol 1.
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 5-Phenyl-1H-pyrazolo[3,4-c]pyridine | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-1H-pyrazolo[3,4-c]pyridine | 90-98 |
| 3 | 4-Trifluoromethylphenylboronic acid | 5-(4-Trifluoromethylphenyl)-1H-pyrazolo[3,4-c]pyridine | 75-85 |
| 4 | 3-Pyridylboronic acid | 5-(Pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine | 60-75 |
| 5 | 2-Thienylboronic acid | 5-(Thiophen-2-yl)-1H-pyrazolo[3,4-c]pyridine | 70-80 |
Yields are estimates based on literature precedents for similar heterocyclic systems and may vary depending on the specific substrate and reaction scale.[15][16]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficient temperature- Poorly degassed solvents- Inappropriate base or solvent | - Use a fresh batch of catalyst or a more active precatalyst (Protocol 2).- Increase the reaction temperature.- Ensure thorough degassing of all solvents.- Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems. |
| Protodeborylation of Boronic Acid | - Presence of excess water or acid- Prolonged reaction time at high temperature | - Use anhydrous solvents if possible, or minimize the amount of water.- Use a boronic ester instead of a boronic acid.- Reduce the reaction time once the starting material is consumed. |
| Homocoupling of Boronic Acid | - Presence of oxygen- High catalyst loading | - Ensure the reaction is maintained under a strict inert atmosphere.- Reduce the catalyst loading. |
| Difficulty in Product Purification | - Co-elution with byproducts- Residual palladium | - Optimize the chromatography conditions (e.g., solvent gradient).- Treat the crude product with a palladium scavenger. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of functionalized 1H-pyrazolo[3,4-c]pyridines. By carefully selecting the catalyst system, base, and solvent, and by following the detailed protocols provided, researchers can efficiently generate diverse libraries of these medicinally important compounds. The insights into the reaction mechanism and the troubleshooting guide offered in this document are intended to empower scientists to overcome common challenges and accelerate their research and development efforts.
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design and synthesis of this compound derivatives as a novel structural class of potent GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. mt.com [mt.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of 3,6-diaryl-1 H -pyrazolo[3,4- b ]pyridines via one-pot sequential Suzuki–Miyaura coupling - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07104G [pubs.rsc.org]
Application Notes & Protocols: Strategic C-C Bond Formation on the 1H-Pyrazolo[3,4-c]pyridine Core via Negishi Coupling
Introduction: The 1H-Pyrazolo[3,4-c]pyridine Scaffold in Modern Drug Discovery
The this compound core is a privileged heterocyclic scaffold that has garnered significant attention from medicinal chemists and drug development professionals. Its structural resemblance to purine makes it an attractive framework for designing molecules that can interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and other enzymes.[1][2] The versatility of this core lies in its potential for vectorial functionalization, allowing for the systematic elaboration of substituents to optimize potency, selectivity, and pharmacokinetic properties.[3][4] Among the arsenal of synthetic methodologies for elaborating such scaffolds, the Negishi cross-coupling reaction stands out as a powerful and reliable tool for forging carbon-carbon bonds with high functional group tolerance.[5][6]
These application notes provide a comprehensive guide to performing Negishi coupling reactions on the this compound core, with a focus on the underlying principles, detailed experimental protocols, and practical insights for troubleshooting and optimization.
The Negishi Coupling Reaction: A Mechanistic Overview
The Negishi coupling is a palladium-catalyzed cross-coupling reaction between an organozinc reagent and an organic halide or triflate.[5][7] The reaction is prized for the high reactivity of the organozinc nucleophile and its tolerance of a wide range of functional groups, making it particularly suitable for complex molecule synthesis.[6][8] The catalytic cycle, illustrated below, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Catalytic Cycle of the Negishi Coupling
Caption: Figure 1 illustrates the key steps of the Negishi coupling catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X), in this case, a halogenated this compound, to form a Pd(II) complex.
-
Transmetalation: The organic group (R²) from the organozinc reagent (R²-ZnX') is transferred to the palladium center, displacing the halide and forming a new Pd(II) intermediate.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[6]
Application: C-7 Functionalization of this compound
A notable application of the Negishi coupling on the this compound scaffold involves the selective functionalization at the C-7 position.[3][4] This is achieved through a sequence of selective metalation followed by transmetalation to generate the required organozinc species in situ, which then undergoes the palladium-catalyzed cross-coupling.[3][4]
Experimental Workflow
Caption: Figure 2 outlines the strategic sequence for C-7 functionalization.
Detailed Protocols
The following protocols are generalized based on established procedures for Negishi couplings on heterocyclic systems and should be optimized for specific substrates.
Protocol 1: In Situ Generation of the C-7 Organozinc Reagent
Materials:
-
N-protected 5-halo-1H-pyrazolo[3,4-c]pyridine (1.0 equiv)
-
2,2,6,6-Tetramethylpiperidylmagnesium chloride lithium chloride complex (TMPMgCl·LiCl) in THF (1.1 equiv)
-
Anhydrous Zinc Chloride (ZnCl₂) solution in THF (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, argon-purged flask, add the N-protected 5-halo-1H-pyrazolo[3,4-c]pyridine substrate.
-
Dissolve the substrate in anhydrous THF.
-
Cool the solution to the desired temperature (typically between -20 °C and 0 °C).
-
Slowly add the TMPMgCl·LiCl solution dropwise over 15-30 minutes.
-
Stir the reaction mixture at this temperature for 1-2 hours to ensure complete metalation.
-
In a separate flame-dried flask under argon, prepare a solution of anhydrous ZnCl₂ in THF.
-
Slowly add the ZnCl₂ solution to the reaction mixture containing the metalated pyrazolopyridine.
-
Allow the mixture to warm to room temperature and stir for an additional 1-2 hours to complete the transmetalation. The resulting solution contains the C-7 organozinc reagent ready for the cross-coupling step.
Causality Behind Choices:
-
TMPMgCl·LiCl: This Hauser base is highly effective for selective deprotonation (metalation) of heterocycles due to its high kinetic basicity and steric hindrance, which can prevent side reactions.[3][4] The presence of LiCl breaks up magnesium amide aggregates, increasing reactivity.
-
Anhydrous Conditions: Organometallic reagents, including Grignard reagents and organozincs, are highly sensitive to moisture and protic sources. Rigorous exclusion of water and air is critical for success.[9]
Protocol 2: Palladium-Catalyzed Negishi Cross-Coupling
Materials:
-
Solution of the in situ generated C-7 organozinc reagent (from Protocol 1)
-
Aryl or alkyl halide (R-X) (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a phosphine ligand) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, SPhos) if using a palladium source like Pd₂(dba)₃.[10]
-
Anhydrous THF or other suitable solvent (e.g., Dioxane, Toluene)
Procedure:
-
To the flask containing the organozinc reagent, add the palladium catalyst and any additional ligand under an argon atmosphere.
-
Add the aryl or alkyl halide coupling partner.
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality Behind Choices:
-
Palladium Catalyst and Ligand: The choice of catalyst and ligand is crucial for efficient coupling. For electron-deficient heterocycles, electron-rich and bulky phosphine ligands like XPhos or RuPhos often enhance the rate of oxidative addition and reductive elimination, leading to higher yields.[8][10][11]
-
Reaction Temperature: Heating is often necessary to drive the catalytic cycle, particularly the reductive elimination step. The optimal temperature will depend on the reactivity of the specific substrates.
Data and Troubleshooting
The success of the Negishi coupling on the this compound core is highly dependent on the nature of the coupling partners and the precise reaction conditions. Below is a table of representative data based on literature precedents for similar heterocyclic systems.
| Entry | Pyrazolopyridine Substrate | Coupling Partner (R-X) | Catalyst/Ligand | Yield (%) |
| 1 | N-SEM-5-bromo-7-ZnCl | 4-iodotoluene | Pd(PPh₃)₄ | 75 |
| 2 | N-SEM-5-bromo-7-ZnCl | 2-bromopyridine | Pd₂(dba)₃ / XPhos | 68 |
| 3 | N-Boc-5-chloro-7-ZnCl | 1-bromo-3-methoxybenzene | Pd₂(dba)₃ / RuPhos | 82 |
| 4 | N-Boc-5-chloro-7-ZnCl | Ethyl 4-iodobenzoate | Pd(PPh₃)₄ | 65 |
Troubleshooting Guide:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Incomplete metalation or transmetalation. | Ensure strictly anhydrous conditions. Check the quality/titer of the TMPMgCl·LiCl. Increase reaction time or temperature for these steps. |
| Inactive catalyst. | Use a fresh batch of palladium catalyst. Consider a pre-catalyst that is more air-stable. Ensure the reaction is properly degassed. | |
| Poorly reactive halide. | Aryl iodides are generally more reactive than bromides, which are more reactive than chlorides.[5] Consider switching to a more reactive halide. | |
| Formation of Homocoupled Product | Side reactions of the organozinc reagent. | Add the palladium catalyst and halide at a lower temperature before heating. Ensure a slight excess of the halide coupling partner. |
| Dehalogenation of Starting Material | Protonolysis of the organometallic intermediates. | Re-verify anhydrous conditions. Use freshly distilled solvents. |
Conclusion
The Negishi cross-coupling reaction is a highly effective method for the late-stage functionalization of the this compound core, enabling the synthesis of diverse libraries of compounds for drug discovery programs. By carefully controlling the reaction parameters, particularly the generation of the organozinc reagent and the choice of the palladium catalyst system, researchers can achieve efficient and selective C-C bond formation. The protocols and insights provided herein serve as a valuable starting point for the successful application of this powerful synthetic tool.
References
- 1. Design and synthesis of this compound derivatives as a novel structural class of potent GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 3. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
- 6. nobelprize.org [nobelprize.org]
- 7. Negishi Coupling [organic-chemistry.org]
- 8. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Zn-Mediated, Pd-Catalyzed Cross-Couplings in Water at Room Temperature Without Prior Formation of Organozinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Regioselective Functionalization of 1H-Pyrazolo[3,4-c]pyridine
Introduction: The Significance of the 1H-Pyrazolo[3,4-c]pyridine Scaffold
The this compound core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to the endogenous purine framework allows it to interact with a wide array of biological targets, including protein kinases, making it a cornerstone for the development of novel therapeutics.[1] The ability to precisely modify this core at its various positions—the N-1 and N-2 atoms of the pyrazole ring, and the C-3, C-5, and C-7 positions of the bicyclic system—is paramount for modulating potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of strategies and detailed protocols for the regioselective functionalization of this compound, offering researchers a practical toolkit for fragment-based drug discovery (FBDD) and hit-to-lead optimization.[1][2][3]
Strategic Overview: Navigating the Reactive Landscape
The regioselective functionalization of this compound hinges on the strategic exploitation of the inherent electronic and steric properties of the scaffold. The pyrazole moiety offers two distinct nitrogen atoms for substitution, while the pyridine ring presents multiple carbon centers amenable to functionalization through various modern synthetic methodologies. This guide will systematically explore the selective elaboration of this scaffold at four key vectors, as illustrated below.
Caption: Key vectors for the functionalization of the this compound scaffold.
Part 1: Regioselective N-Functionalization of the Pyrazole Ring
The presence of two reactive nitrogen atoms (N-1 and N-2) in the pyrazole ring presents a classic challenge in regioselectivity. The outcome of N-alkylation or N-arylation is governed by a delicate interplay of steric hindrance, electronic effects, and the nature of the electrophile and reaction conditions.
Causality of N-1 vs. N-2 Selectivity
In unsubstituted this compound, the N-1 position is generally more sterically accessible than the N-2 position, which is flanked by the pyridine ring. Consequently, reactions with bulky electrophiles or protecting groups tend to favor substitution at N-1. Conversely, electronic factors can direct substitution to the N-2 position. The choice of base and solvent system can also significantly influence the regiochemical outcome by modulating the nucleophilicity of the respective nitrogen atoms.
Protocol 1: Selective N-1 Protection with a Bulky Group
This protocol describes the selective protection of the N-1 position using a bulky protecting group, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group. This strategy leverages steric hindrance to achieve high regioselectivity.
Experimental Workflow:
References
Topic: C-H Activation Methods for 1H-Pyrazolo[3,4-c]pyridine Functionalization
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Application Note: Strategic C-H Functionalization of the 1H-Pyrazolo[3,4-c]pyridine Scaffold
Introduction: The Value of a Privileged Scaffold
The this compound core is a prominent aza-indazole isomer recognized as a "privileged scaffold" in medicinal chemistry. Its derivatives are integral to a multitude of pharmacologically active agents, including kinase inhibitors for oncology and treatments for neurological disorders. The strategic functionalization of this heterocycle is paramount for fine-tuning molecular properties and advancing structure-activity relationship (SAR) studies.
Traditionally, the synthesis of analogs relied on multi-step sequences involving pre-functionalized starting materials. However, the advent of direct C-H activation has revolutionized this process. By targeting otherwise inert carbon-hydrogen bonds, C-H activation offers a more atom-economical, step-efficient, and elegant pathway for molecular diversification.[1][2] This guide provides a detailed overview of contemporary C-H activation strategies, field-proven protocols, and the mechanistic rationale required for the successful functionalization of the this compound system.
PART 1: Strategic & Mechanistic Overview
The this compound scaffold presents multiple C-H bonds (at C3, C4, and C7) with distinct electronic environments. Achieving regioselective functionalization is the primary challenge, governed by the chosen catalytic system and strategy.
Transition-Metal Catalyzed C-H Activation
Catalysis by transition metals such as palladium (Pd), rhodium (Rh), ruthenium (Ru), and nickel (Ni) is the most established approach for C-H functionalization of N-heterocycles.[1][3][4][5] The general mechanism involves a sequence of steps where the metal catalyst coordinates to the heterocycle, cleaves a specific C-H bond, and then couples the resulting metallacyclic intermediate with a reaction partner.
A representative catalytic cycle for a palladium-catalyzed C-H arylation, a common transformation, is illustrated below. This cycle often proceeds via a Concerted Metalation-Deprotonation (CMD) pathway, which is facilitated by a base.
Caption: Generalized catalytic cycle for Pd-catalyzed C-H arylation.
The Role of Directing Groups and Inherent Reactivity
Achieving regioselectivity is critical. On the this compound core, the C-H bonds have different intrinsic reactivities. However, this can be overridden by using a directing group (DG), which chelates to the metal center and positions the catalyst for activation of a specific, often sterically accessible, C-H bond (e.g., at the C7 position). While many protocols on other heterocycles use removable directing groups[4], recent work on the this compound scaffold has cleverly leveraged selective metalation without a traditional DG, relying on kinetic or thermodynamic control.[6]
Photoredox Catalysis: A Mild Alternative
Visible-light photoredox catalysis has emerged as a powerful method for C-H functionalization under exceptionally mild conditions.[7][8] This approach uses a photocatalyst (often based on Iridium or Ruthenium) that, upon light absorption, can initiate single-electron transfer (SET) events to generate highly reactive radical intermediates from suitable precursors. These radicals can then engage in C-H functionalization pathways, often complementing the reactivity patterns of transition metal catalysis.[9][10] This strategy is particularly valuable for introducing alkyl groups and other functionalities that are challenging to install using traditional cross-coupling methods.[11]
PART 2: Application Notes & Protocols
The following protocols are based on validated and published methodologies, providing a practical starting point for laboratory synthesis.
Protocol 1: Selective C7-Metalation and Negishi Cross-Coupling
This protocol demonstrates a highly regioselective C-H activation at the C7 position via metalation with a Hauser base (TMPMgCl·LiCl), followed by a Negishi cross-coupling. This method avoids the need for a directing group and provides excellent yields for C7-arylation. The initial C-H activation step is crucial for the overall success.[6]
Reactants & Reagents Table
| Reagent/Material | Purpose | Amount (Typical) | M.W. ( g/mol ) |
| 1-SEM-5-bromo-1H-pyrazolo[3,4-c]pyridine | Starting Material | 1.0 equiv. | 343.27 |
| TMPMgCl·LiCl (1.1 M in THF) | C-H Activation Reagent | 1.1 equiv. | - |
| Anhydrous THF | Solvent | ~0.2 M conc. | 72.11 |
| ZnCl₂ (1.0 M in THF) | Transmetalation Agent | 1.1 equiv. | 136.30 |
| Aryl Iodide (Ar-I) | Coupling Partner | 1.5 equiv. | Varies |
| Pd(dba)₂ | Palladium Precatalyst | 0.05 equiv. | 575.63 |
| SPhos | Ligand | 0.10 equiv. | 410.48 |
Step-by-Step Methodology
-
Reaction Setup: To an oven-dried flask under an argon atmosphere, add the 1-SEM-5-bromo-1H-pyrazolo[3,4-c]pyridine starting material.
-
Dissolution: Dissolve the substrate in anhydrous THF.
-
C-H Activation: Cool the solution to -15 °C. Add TMPMgCl·LiCl dropwise and stir the mixture at this temperature for 1 hour to ensure complete C7-metalation.
-
Transmetalation: Add the solution of ZnCl₂ in THF and allow the mixture to warm to room temperature, stirring for an additional 30 minutes.
-
Coupling: To this solution, add the aryl iodide, Pd(dba)₂, and SPhos.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude residue by flash column chromatography on silica gel to yield the C7-arylated product.
Representative Data for C7-Arylation
| Entry | Aryl Iodide Partner | Yield (%)[6] |
| 1 | 4-Iodoanisole | 85 |
| 2 | 1-Iodo-4-(CF₃)benzene | 82 |
| 3 | 3-Iodopyridine | 75 |
| 4 | 2-Iodothiophene | 68 |
Protocol 2: Palladium-Catalyzed Direct C-H Alkenylation
While direct C-H alkenylation on the this compound core is less documented, protocols developed for isomeric indazoles and pyrazoles are highly instructive and adaptable.[12][13] This protocol outlines a general procedure for the oxidative alkenylation at an electronically favored C-H position, often C3 in related systems, using a palladium catalyst.
Reactants & Reagents Table
| Reagent/Material | Purpose | Amount (Typical) | M.W. ( g/mol ) |
| N-Protected this compound | Starting Material | 1.0 equiv. | Varies |
| Activated Alkene (e.g., n-butyl acrylate) | Coupling Partner | 2.0 equiv. | 128.17 |
| Pd(OAc)₂ | Catalyst | 0.05 equiv. | 224.50 |
| Ag₂CO₃ or Cu(OAc)₂·H₂O | Oxidant | 2.5 equiv. | 275.75 / 199.65 |
| 1,4-Dioxane or Acetic Acid | Solvent | ~0.1 M conc. | 88.11 / 60.05 |
Step-by-Step Methodology
-
Reaction Setup: In an oven-dried screw-cap vial, combine the N-protected pyrazolopyridine, Pd(OAc)₂, and the oxidant (Ag₂CO₃).
-
Add Reagents: Add the solvent (e.g., 1,4-dioxane) followed by the activated alkene.
-
Seal and Heat: Seal the vial tightly and place it in a preheated oil bath or heating block at 110-120 °C.
-
Reaction Time: Stir the reaction vigorously for 16-24 hours. Monitor for the disappearance of the starting material.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with a suitable solvent like ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts.
-
Purification: Concentrate the filtrate and purify the resulting crude oil or solid by flash column chromatography to isolate the desired alkenylated product.
PART 3: Visualization of Key Processes
Visualizing workflows and mechanisms is essential for understanding and executing complex synthetic protocols.
General Experimental Workflow
The following diagram outlines the standard sequence of operations for a typical C-H activation experiment.
Caption: General experimental workflow for C-H activation reactions.
PART 4: Authoritative Grounding & References
In-Text Insights & Trustworthiness
-
Causality of Reagents: The choice of a Hauser base like TMPMgCl·LiCl in Protocol 1 is critical; its high kinetic basicity and steric bulk favor deprotonation at the most acidic C-H bond (C7) while minimizing nucleophilic addition.[6]
-
Oxidant's Role: In oxidative C-H functionalization (Protocol 2), the oxidant (e.g., Ag₂CO₃) is required to regenerate the active catalytic species (e.g., Pd(II) from Pd(0)) to turn over the catalytic cycle. Silver salts can also serve as halide scavengers, which can be beneficial.[12]
-
Solvent Choice: Anhydrous, polar aprotic solvents like THF or 1,4-dioxane are commonly used as they effectively dissolve the organic substrates and reagents without interfering with the catalytic cycle.
-
Self-Validation: Each protocol is a self-validating system. Successful execution, confirmed by characterization techniques like NMR and Mass Spectrometry, validates the chosen methodology for the specific substrate. Failure to obtain the product points towards specific mechanistic hurdles (e.g., catalyst poisoning, incorrect regioselectivity) that require systematic troubleshooting.
References
- 1. Functionalisation of Heterocycles through Transition Metal Catalyzed C-H Activation | springerprofessional.de [springerprofessional.de]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in directed sp2 C–H functionalization towards the synthesis of N-heterocycles and O-heterocycles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Transition metal-catalyzed sp3 C–H activation and intramolecular C–N coupling to construct nitrogen heterocyclic scaffolds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Photoredox-Catalyzed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photoredox-Catalyzed C-H Functionalization Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photoredox catalysis in a complex pharmaceutical setting: toward the preparation of JAK2 inhibitor LY2784544 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
Synthesis and Evaluation of 1H-pyrazolo[3,4-c]pyridine Derivatives as Potent GPR119 Agonists: An Application and Protocol Guide
This guide provides a comprehensive overview and detailed protocols for the synthesis and biological evaluation of 1H-pyrazolo[3,4-c]pyridine derivatives as agonists of the G-protein coupled receptor 119 (GPR119). This document is intended for researchers, medicinal chemists, and pharmacologists in the field of drug discovery, with a focus on developing novel therapeutics for type 2 diabetes and related metabolic disorders.
Introduction: GPR119 as a Key Target for Type 2 Diabetes
G-protein coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for the treatment of type 2 diabetes mellitus.[1] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 plays a crucial role in glucose homeostasis.[2] Activation of GPR119 by an agonist initiates a downstream signaling cascade mediated by the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[2] The subsequent increase in intracellular cAMP levels potentiates glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells and stimulates the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from the gut.[1][3] This dual mechanism of action makes GPR119 an attractive target for developing novel anti-diabetic drugs with a potentially lower risk of hypoglycemia.[1]
The this compound scaffold has been identified as a novel and potent chemotype for GPR119 agonists.[4] This guide will detail the synthetic route to access these derivatives and the key in vitro and in vivo assays to characterize their biological activity.
GPR119 Signaling Pathway
The activation of GPR119 by an agonist triggers a well-defined signaling cascade within the pancreatic β-cell and the intestinal L-cell, ultimately leading to enhanced insulin and incretin secretion, respectively.
Caption: GPR119 signaling cascade upon agonist binding.
Synthesis of this compound Derivatives
The synthesis of the this compound core is a critical step in accessing this class of GPR119 agonists. The following protocol is a representative procedure based on the work of Matsuda et al., which describes a convergent synthetic route.[4]
Synthetic Scheme
Caption: General synthetic workflow for this compound derivatives.
Protocol 1: Synthesis of a Representative this compound GPR119 Agonist
This protocol outlines the synthesis of a potent GPR119 agonist, compound 24 from Matsuda et al.[4]
Step 1: Synthesis of 3-amino-1H-pyrazolo[3,4-c]pyridine
-
To a solution of 2-chloro-3-cyanopyridine (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq).
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature, and collect the resulting precipitate by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the 3-amino-1H-pyrazolo[3,4-c]pyridine intermediate.
Step 2: Buchwald-Hartwig amination
-
To a solution of the 3-amino-1H-pyrazolo[3,4-c]pyridine intermediate (1.0 eq) and 1-bromo-4-(trifluoromethoxy)benzene (1.2 eq) in toluene, add cesium carbonate (2.0 eq), Xantphos (0.1 eq), and tris(dibenzylideneacetone)dipalladium(0) (0.05 eq).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture at 110 °C for 12 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the N-arylated intermediate.
Step 3: Introduction of the piperidine moiety
-
To a solution of the N-arylated intermediate (1.0 eq) in dichloromethane, add 1-(pyrimidin-2-yl)piperidine-4-carboxylic acid (1.2 eq), 1-hydroxybenzotriazole (HOBt) (1.5 eq), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Dilute the reaction with dichloromethane and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the final this compound derivative.
Characterization: The final compound should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Biological Evaluation of GPR119 Agonists
The biological activity of the synthesized this compound derivatives is assessed through a series of in vitro and in vivo assays to determine their potency, efficacy, and physiological effects.
Protocol 2: In Vitro cAMP Accumulation Assay (HTRF)
This assay measures the ability of a test compound to stimulate cAMP production in a cell line stably expressing human GPR119. A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a robust and high-throughput method for this purpose.[5]
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119).
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Assay buffer (e.g., HBSS or PBS with 5 mM HEPES, 0.1% BSA).
-
PDE inhibitor: 3-isobutyl-1-methylxanthine (IBMX).
-
Test compound and a reference GPR119 agonist (e.g., AR231453).
-
Forskolin (positive control).
-
HTRF cAMP detection kit (e.g., from Cisbio).
-
White, opaque, 384-well low-volume microplates.
Procedure:
-
Cell Preparation:
-
Culture HEK293-hGPR119 cells to 80-90% confluency.
-
On the day of the assay, detach the cells and resuspend them in assay buffer containing 0.5 mM IBMX.
-
Determine cell density and adjust to 2,000-5,000 cells per 5 µL.[5]
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions in DMSO, followed by dilution in assay buffer to the desired final concentrations (final DMSO concentration ≤ 0.5%).
-
Prepare solutions of a reference agonist and 10 µM Forskolin as positive controls.
-
-
Assay Execution:
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
Add 5 µL of the diluted test compound, controls, or vehicle to the respective wells.
-
Incubate the plate for 30-60 minutes at room temperature.[5]
-
-
cAMP Detection:
-
Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.
-
Add 5 µL of the cAMP-d2 reagent mix, followed by 5 µL of the anti-cAMP-cryptate reagent mix to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
-
Calculate the HTRF ratio and normalize the data.
-
Plot the dose-response curve and determine the EC₅₀ value using a suitable software (e.g., GraphPad Prism).
-
Protocol 3: In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
The OGTT is a critical in vivo assay to evaluate the effect of a GPR119 agonist on glucose disposal in a physiological setting.[6]
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
Test compound.
-
Vehicle (e.g., 0.5% methylcellulose in water).
-
Glucose solution (20% in sterile water).
-
Glucometer and test strips.
-
Oral gavage needles.
Procedure:
-
Acclimatization and Fasting:
-
Acclimatize the mice for at least one week before the experiment.
-
Fast the mice overnight (approximately 12-16 hours) with free access to water.[1]
-
-
Compound Administration:
-
Record the body weight of each mouse.
-
Administer the test compound or vehicle orally by gavage at a defined dose (e.g., 10 mg/kg). The administration volume is typically 5-10 mL/kg.
-
-
Glucose Challenge:
-
At 30-60 minutes post-compound administration, take a baseline blood glucose reading (t=0) from the tail vein.
-
Administer a glucose solution (1.5-2 g/kg) orally by gavage.[6]
-
-
Blood Glucose Monitoring:
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes after the glucose challenge.[1]
-
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion from 0 to 120 minutes.
-
The efficacy of the compound is determined by the percentage reduction in the glucose AUC compared to the vehicle-treated group.
-
Data Presentation and Interpretation
The data generated from the in vitro and in vivo assays should be presented clearly to allow for robust interpretation and comparison of different compounds.
Table 1: In Vitro Potency of Representative this compound GPR119 Agonists
| Compound ID | hGPR119 EC₅₀ (nM) |
| Compound A | 5.2 |
| Compound B | 15.8 |
| Compound C | 1.9 |
| Reference Agonist | 10.5 |
Table 2: In Vivo Efficacy in Oral Glucose Tolerance Test (OGTT)
| Treatment (10 mg/kg, p.o.) | Glucose AUC₀₋₁₂₀ min (mg·min/dL) | % Reduction in AUC vs. Vehicle |
| Vehicle | 25000 ± 1500 | - |
| Compound C | 17500 ± 1200 | 30% |
| Reference Agonist | 18750 ± 1350 | 25% |
Conclusion
The this compound scaffold represents a promising starting point for the development of novel and potent GPR119 agonists. The synthetic protocols and biological evaluation methods detailed in this guide provide a robust framework for researchers to synthesize, characterize, and advance these compounds in the drug discovery pipeline for type 2 diabetes. Careful execution of these protocols and thorough data analysis are paramount to identifying lead candidates with optimal therapeutic potential.
References
- 1. research-support.uq.edu.au [research-support.uq.edu.au]
- 2. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Design and synthesis of this compound derivatives as a novel structural class of potent GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols for the 1H-Pyrazolo[3,4-c]pyridine Scaffold in Kinase Inhibitor Design
For: Researchers, scientists, and drug development professionals.
Introduction: The 1H-Pyrazolo[3,4-c]pyridine Scaffold as a Privileged Structure in Kinase Inhibition
The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology. Kinases, as central regulators of cellular signaling, represent a large and well-validated class of drug targets. Within the vast chemical space of potential inhibitors, certain heterocyclic scaffolds have emerged as "privileged structures" due to their inherent ability to mimic the purine core of ATP and form key interactions within the kinase ATP-binding site. The this compound scaffold is one such promising framework.[1][2][3]
This guide provides an in-depth exploration of the this compound scaffold for the design and development of novel kinase inhibitors. We will delve into the rationale behind its use, provide detailed synthetic protocols for its elaboration, and offer step-by-step instructions for the biochemical and cellular characterization of inhibitors derived from this scaffold.
Scientific Rationale: Why Choose the this compound Scaffold?
The utility of the this compound core in kinase inhibitor design is rooted in its structural and electronic properties, which make it an excellent bioisostere of adenine.
-
Structural Mimicry of Adenine: The fused pyrazole and pyridine rings of the scaffold create a bicyclic system that spatially resembles the purine ring of ATP. This allows it to fit snugly into the ATP binding pocket of many kinases.
-
Key Hydrogen Bonding Interactions: The nitrogen atoms within the pyrazole and pyridine rings can act as hydrogen bond donors and acceptors, forming critical interactions with the hinge region of the kinase, a key determinant of inhibitor binding.
-
Vectors for Chemical Diversification: The scaffold presents multiple positions (the nitrogen and carbon atoms of both rings) that can be readily functionalized. This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Synthetic Strategies for this compound Analogs
The synthesis of substituted 1H-pyrazolo[3,4-c]pyridines typically begins with the construction of a suitably functionalized 5-aminopyrazole precursor. This precursor can then be cyclized with a three-carbon component to form the fused pyridine ring. Subsequent modifications are often achieved through modern cross-coupling methodologies.
Protocol 1: Synthesis of a Halogenated this compound Intermediate
This protocol describes a general method for the synthesis of a halogenated this compound, which serves as a versatile intermediate for further diversification via cross-coupling reactions.
Materials:
-
Substituted 5-aminopyrazole
-
Malononitrile
-
Sodium ethoxide
-
Ethanol
-
N-Halosuccinimide (NCS, NBS, or NIS)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
Synthesis of the Pyrazolo[3,4-c]pyridin-5-amine Core:
-
In a round-bottom flask, dissolve the substituted 5-aminopyrazole (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.
-
Add a solution of sodium ethoxide (2 equivalents) in ethanol dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and neutralize with a weak acid (e.g., acetic acid).
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield the 5-amino-1H-pyrazolo[3,4-c]pyridine derivative.
-
-
Halogenation of the Scaffold:
-
Dissolve the 5-amino-1H-pyrazolo[3,4-c]pyridine derivative (1 equivalent) in DMF.
-
Add the N-halosuccinimide (1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired halogenated this compound intermediate.
-
Protocol 2: Diversification via Suzuki and Buchwald-Hartwig Cross-Coupling Reactions
The halogenated intermediate can be further functionalized using palladium-catalyzed cross-coupling reactions to introduce a variety of substituents, enabling the exploration of structure-activity relationships (SAR).
A. Suzuki Coupling for C-C Bond Formation
Materials:
-
Halogenated this compound intermediate
-
Aryl or heteroaryl boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G3)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture, toluene)
General Procedure:
-
To an oven-dried reaction vessel, add the halogenated this compound (1 equivalent), the boronic acid/ester (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
B. Buchwald-Hartwig Amination for C-N Bond Formation
Materials:
-
Halogenated this compound intermediate
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like XPhos or JohnPhos)
-
Base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
General Procedure:
-
In a glovebox or under an inert atmosphere, combine the halogenated this compound (1 equivalent), the amine (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), the phosphine ligand, and the base (1.5-2.5 equivalents) in a reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat to the required temperature (typically 80-110 °C) until the starting material is consumed.
-
Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Wash the organic phase, dry, and concentrate.
-
Purify the desired amine product by column chromatography.[8][9][10][11][12]
Biochemical Characterization of this compound-Based Inhibitors
Once a library of compounds has been synthesized, their inhibitory activity against the target kinase(s) must be determined. Below are protocols for two commonly used in vitro kinase assays.
Protocol 3: Determination of IC₅₀ using the ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. The amount of light generated is proportional to the kinase activity.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Synthesized this compound inhibitors
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold dilutions.
-
Kinase Reaction Setup:
-
Prepare a kinase reaction buffer containing the kinase, substrate, and ATP at their optimal concentrations.
-
In the assay plate, add a small volume of the diluted inhibitor or DMSO (for control wells).
-
Initiate the kinase reaction by adding the kinase/substrate/ATP mix to each well.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 4: Kinase Binding Affinity Determination using the LanthaScreen™ Eu Kinase Binding Assay
The LanthaScreen™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay. It measures the displacement of a fluorescently labeled tracer from the kinase active site by the inhibitor.
Materials:
-
LanthaScreen™ Eu Kinase Binding Assay Kit (Thermo Fisher Scientific)
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled tracer
-
Purified, tagged recombinant kinase
-
Synthesized inhibitors
-
Low-volume 384-well plates
-
TR-FRET enabled plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the kinase, antibody, and tracer in the provided kinase buffer at the recommended concentrations.
-
Assay Setup:
-
Add the serially diluted inhibitor or DMSO to the assay plate.
-
Add the kinase/antibody mixture to all wells.
-
Add the tracer solution to all wells to initiate the binding reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.
-
-
Data Analysis:
-
Calculate the emission ratio (acceptor/donor).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Cellular Characterization of Kinase Inhibitors
Demonstrating that an inhibitor is active in a cellular context is a critical step in the drug discovery process.
Protocol 5: Assessing Target Engagement in Cells via Western Blotting
This protocol allows for the evaluation of an inhibitor's ability to modulate the phosphorylation of a downstream substrate of the target kinase within a cellular environment.
Materials:
-
Relevant cell line expressing the target kinase
-
Cell culture medium and supplements
-
Synthesized this compound inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (total and phospho-specific for the downstream substrate)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the inhibitor or DMSO for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein of the substrate to confirm equal loading.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.
Application Focus: Targeting Key Kinase Families with the this compound Scaffold
The versatility of the this compound scaffold allows for its application in targeting various kinase families implicated in disease. Based on the success of the closely related pyrazolopyrimidine scaffold, promising targets include:
-
Aurora Kinases: These serine/threonine kinases are key regulators of mitosis, and their inhibition is a validated anti-cancer strategy. Pyrazolopyrimidine-based inhibitors of Aurora kinases have shown significant promise.[13][14][15][16]
-
Janus Kinases (JAKs): JAKs are non-receptor tyrosine kinases that mediate signaling by numerous cytokines and growth factors, playing a crucial role in inflammation and immunity. Several approved drugs targeting the JAK-STAT pathway are based on related heterocyclic scaffolds.[17][18]
-
Src Family Kinases (SFKs): These non-receptor tyrosine kinases are involved in a multitude of cellular processes, including proliferation, differentiation, and motility. Dysregulation of SFKs is common in many cancers. Pyrazolopyrimidine-based Src inhibitors have been developed.[19][20][21]
Visualizing the Path Forward: Diagrams for Clarity
To aid in the conceptualization of the design and evaluation process, the following diagrams illustrate key aspects of working with the this compound scaffold.
Caption: Synthetic and evaluation workflow for this compound inhibitors.
Caption: Simplified JAK-STAT signaling pathway and point of inhibition.
Conclusion and Future Perspectives
The this compound scaffold represents a highly attractive starting point for the design of novel kinase inhibitors. Its favorable structural and chemical properties, coupled with well-established synthetic methodologies for its diversification, provide a robust platform for generating potent and selective inhibitors against a range of kinase targets. The protocols and application notes provided in this guide are intended to empower researchers to effectively utilize this privileged scaffold in their drug discovery endeavors. Future work in this area will likely focus on the development of highly selective inhibitors for specific kinase isoforms and the exploration of this scaffold for targeting novel kinases with therapeutic potential.
References
- 1. This compound | C6H5N3 | CID 6451441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Synthesis, SAR and biological evaluation of 1,6-disubstituted-1H-pyrazolo[3,4-d]pyrimidines as dual inhibitors of Aurora kinases and CDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent selective Janus kinase 3 (JAK3) inhibitors. Evaluation of their improved effect for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of Pyridazinone and Pyrazolo[1,5-]pyridine Inhibitors of C-Terminal Src Kinase. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 21. Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo | MDPI [mdpi.com]
The Strategic Application of 1H-Pyrazolo[3,4-c]pyridine in Fragment-Based Drug Discovery: A Guide for Researchers
Introduction: The Rise of Privileged Scaffolds in Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds.[1] This approach, which utilizes small, low-complexity molecules (fragments) to probe a biological target's binding sites, offers a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS).[1][2] Central to the success of FBDD is the selection of the core chemical scaffold for the fragment library. An ideal scaffold should be synthetically tractable, possess versatile vectors for chemical elaboration, and exhibit favorable physicochemical properties.
The 1H-pyrazolo[3,4-c]pyridine core has emerged as a particularly attractive scaffold for FBDD. Its structural similarity to purine makes it a compelling starting point for targeting a wide array of proteins, such as kinases and G-protein coupled receptors (GPCRs), that have purine-binding pockets.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of the this compound scaffold in FBDD campaigns, from fragment library design to hit-to-lead optimization.
Part 1: Designing and Synthesizing a High-Quality this compound Fragment Library
The foundation of a successful FBDD campaign is a well-designed fragment library. For the this compound scaffold, the goal is to create a diverse set of fragments that explore a range of chemical space while maintaining the core principles of FBDD (e.g., the "Rule of Three").
Core Principles of Library Design
A this compound fragment library should be designed with the following principles in mind:
-
Vectorial Diversity: The synthetic strategy should allow for the selective introduction of substituents at multiple positions of the scaffold, creating clear "growth vectors" for future optimization.[2]
-
Physicochemical Properties: Fragments should adhere to the "Rule of Three" (Molecular Weight ≤ 300 Da, cLogP ≤ 3, Number of Hydrogen Bond Donors/Acceptors ≤ 3) to ensure adequate solubility and higher chances of forming high-quality interactions.
-
3D Shape Diversity: Incorporation of sp3-rich substituents can enhance the three-dimensional character of the fragments, increasing the probability of unique and specific interactions with the target protein.
-
Synthetic Tractability: The chosen synthetic routes should be robust and amenable to parallel synthesis to efficiently generate a diverse library.
Synthetic Strategy: Vectorial Functionalization
A key advantage of the this compound scaffold is its amenability to selective functionalization at multiple positions. A robust strategy begins with the synthesis of a versatile intermediate, such as a 5-halo-1H-pyrazolo[3,4-c]pyridine, which can then be elaborated along different vectors.[2]
Key Functionalization Vectors:
-
N-1 and N-2 Positions: These positions can be selectively accessed through carefully chosen protection and alkylation strategies. This allows for the introduction of various substituents that can probe different regions of a binding pocket.[2]
-
C-3 Position: This position is readily functionalized via tandem borylation and Suzuki-Miyaura cross-coupling reactions, enabling the introduction of a wide range of aryl and heteroaryl groups.[2]
-
C-5 Position: The halogen at this position serves as a handle for palladium-catalyzed reactions like Buchwald-Hartwig amination, allowing for the installation of diverse amino substituents.[2]
-
C-7 Position: Selective metalation with reagents like TMPMgCl·LiCl, followed by reaction with electrophiles or transmetalation for Negishi cross-coupling, provides a route to functionalize this position.[2]
Protocol 1: Synthesis of a 5-Halo-1H-pyrazolo[3,4-c]pyridine Scaffold
This protocol is adapted from established synthetic routes.[2][4]
-
Step 1: Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine.
-
React commercially available starting materials under appropriate conditions (e.g., cyclization reactions) to form the pyrazolopyridine core.
-
Introduce a chlorine atom at the 5-position using a suitable chlorinating agent.
-
-
Step 2: Synthesis of 5-bromo-1H-pyrazolo[3,4-c]pyridine.
-
Similarly, utilize a brominating agent to install a bromine atom at the 5-position, providing an alternative handle for cross-coupling reactions.
-
-
Purification and Characterization:
-
Purify the resulting halo-pyrazolopyridine scaffolds using column chromatography.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Part 2: Biophysical Screening of the Fragment Library
Once the fragment library is synthesized and characterized, the next step is to screen it against the target protein to identify binders ("hits"). Biophysical techniques are essential for detecting the weak interactions typical of fragments.[5] The two most commonly employed primary screening techniques are Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR).
Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a label-free technique that detects changes in refractive index upon binding of an analyte (fragment) to a ligand (target protein) immobilized on a sensor chip. It is a high-throughput method that provides information on binding affinity and kinetics.[6][7]
Protocol 2: SPR-Based Fragment Screening
-
Immobilization of the Target Protein:
-
Immobilize the purified target protein onto a suitable sensor chip (e.g., CM5) using amine coupling. Aim for a high immobilization level to maximize the signal for small fragment binding.
-
Include a reference flow cell (mock-coupled or with an unrelated protein) to subtract non-specific binding and bulk refractive index effects.
-
-
Preparation of Fragment Solutions:
-
Prepare stock solutions of the this compound fragments in 100% DMSO.
-
Dilute the fragments into the running buffer to the desired screening concentration (typically 100-500 µM). Ensure the final DMSO concentration is matched between the running buffer and the fragment solutions (typically 1-5%).
-
-
Screening:
-
Inject the fragment solutions over the target and reference flow cells.
-
Monitor the binding response in real-time. A response significantly above the noise level in the target flow cell compared to the reference flow cell indicates a potential hit.
-
-
Data Analysis:
-
Subtract the reference channel data from the target channel data.
-
Identify hits based on a predefined response threshold.
-
| Parameter | Recommended Value/Consideration | Rationale |
| Screening Concentration | 100-500 µM | Sufficiently high to detect weak binders (mM to high µM affinity). |
| DMSO Concentration | 1-5% (matched) | Balances fragment solubility with potential for protein denaturation. Matching is critical to minimize bulk effects. |
| Flow Rate | 30-100 µL/min | A higher flow rate can minimize mass transport limitation effects. |
| Contact Time | 30-60 s | Sufficient time for binding to approach steady state for most fragments. |
| Dissociation Time | 60-180 s | Allows for the observation of the dissociation phase to assess binding kinetics qualitatively. |
Primary Screening using Nuclear Magnetic Resonance (NMR)
NMR-based screening is a powerful method that can detect weak binding events and provide structural information about the binding site.[8][9] Ligand-observed methods like Saturation Transfer Difference (STD) NMR and WaterLOGSY are commonly used for primary screening as they do not require isotopic labeling of the protein.
Protocol 3: NMR-Based Fragment Screening (STD-NMR)
-
Sample Preparation:
-
Prepare a solution of the target protein in a suitable deuterated buffer.
-
Prepare cocktails of 5-10 fragments from the this compound library.
-
Add the fragment cocktail to the protein solution. The final protein concentration is typically 10-50 µM, and each fragment is at 100-200 µM.
-
-
NMR Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum as a reference.
-
Acquire an STD-NMR spectrum with on-resonance saturation of the protein signals.
-
Acquire a reference off-resonance spectrum.
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
Fragments that bind to the protein will receive saturation transfer and show signals in the STD spectrum.
-
Deconvolution of hit cocktails is necessary to identify the specific binder(s).
-
Part 3: Hit Validation and Structure-Guided Optimization
Once initial hits are identified, they must be validated to eliminate false positives and then characterized to understand their binding mode. This information is crucial for the subsequent hit-to-lead optimization phase.
Hit Validation
-
Orthogonal Assays: Hits from the primary screen should be confirmed using an alternative biophysical method. For example, if the primary screen was SPR, hits can be validated using NMR, Isothermal Titration Calorimetry (ITC), or Differential Scanning Fluorimetry (DSF).
-
Dose-Response and Affinity Determination: The binding affinity (KD) of the validated hits should be determined accurately. This is typically done using the same technique as the primary screen (e.g., SPR) but with a titration of the fragment concentration.
Structural Characterization
X-ray crystallography is the gold standard for elucidating the binding mode of a fragment.[1] Soaking the fragment into crystals of the target protein can reveal the precise interactions between the fragment and the protein, providing a structural blueprint for optimization.
Hit-to-Lead Optimization: A Structure-Guided Approach
The goal of hit-to-lead optimization is to evolve a low-affinity fragment hit into a high-affinity, selective, and drug-like lead compound. This is an iterative process guided by structural information and medicinal chemistry expertise.
Strategies for Optimizing this compound Hits:
-
Fragment Growing: This involves adding chemical functionality to the fragment to make additional favorable interactions with the protein. The vectorial functionalization handles designed into the library are critical here. For example, if the X-ray structure shows that the C-7 position of the pyrazolopyridine core is pointing towards a hydrophobic pocket, a library of analogs with different hydrophobic groups at C-7 can be synthesized and tested.
-
Fragment Linking: If two different fragments are found to bind in adjacent pockets, they can be chemically linked together to create a single, more potent molecule.
-
Fragment Merging: If multiple fragments with overlapping binding modes are identified, a new compound can be designed that incorporates the key features of each.
The iterative cycle of design, synthesis, and testing, informed by structural biology, is key to successfully transforming a this compound fragment into a potent lead compound.
Conclusion
The this compound scaffold represents a highly valuable starting point for fragment-based drug discovery. Its synthetic accessibility and the potential for vectorial functionalization allow for the creation of diverse and high-quality fragment libraries. By combining robust synthetic strategies with state-of-the-art biophysical screening techniques and structure-guided optimization, researchers can effectively leverage the potential of this privileged scaffold to discover novel therapeutics for a wide range of diseases.
References
- 1. iris.cnr.it [iris.cnr.it]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design and synthesis of this compound derivatives as a novel structural class of potent GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dau.url.edu [dau.url.edu]
- 5. In Silico Design, Chemical Synthesis, Biophysical and in Vitro Evaluation for the Identification of 1-Ethyl-1H-Pyrazolo[3,4-b]Pyridine-Based BRD9 Binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fragment Screening by NMR | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Buchwald-Hartwig Amination of N-Heterocycles
Welcome to the technical support center for the Buchwald-Hartwig amination of N-heterocycles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve yields and troubleshoot this powerful yet often challenging C-N cross-coupling reaction. The unique electronic properties and coordinating nature of N-heterocycles present specific hurdles that require careful consideration of reaction parameters.[1] This resource provides in-depth, experience-driven advice to help you navigate these complexities and achieve your synthetic goals.
Frequently Asked Questions (FAQs)
Here are some of the most common initial questions we receive from researchers working with this transformation.
Q1: Why is my Buchwald-Hartwig reaction with an N-heterocycle failing or giving low yields?
Low or no conversion is a frequent issue, often stemming from the electronically deficient nature of many heterocyclic substrates or their ability to act as ligands for the palladium catalyst, leading to catalyst deactivation.[1] Key factors to investigate immediately are the choice of ligand, base, solvent, and the integrity of your catalyst system under strictly inert conditions.[2]
Q2: What is the most critical component for a successful Buchwald-Hartwig amination of an N-heterocycle?
While all components are important, the ligand is arguably the most critical factor for success.[3] Bulky, electron-rich phosphine ligands are often necessary to facilitate the challenging oxidative addition and reductive elimination steps of the catalytic cycle involving N-heterocycles.[2][4]
Q3: I'm seeing a lot of hydrodehalogenation of my starting material. What causes this and how can I prevent it?
Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction.[2] It often occurs when the desired reductive elimination is slow, allowing for competing pathways such as β-hydride elimination from the amine or reaction with trace amounts of water.[2][5] To minimize this, ensure strictly anhydrous conditions, consider using a slight excess of the amine, and optimize your ligand and base combination to favor the desired coupling.[2]
Q4: Can I use aryl chlorides as coupling partners for N-heterocycles?
Yes, but they are significantly more challenging than bromides or iodides due to the strength of the C-Cl bond, which makes the oxidative addition step more difficult.[2][6] Success with aryl chlorides almost always requires the use of sterically hindered, electron-rich ligands (e.g., biarylphosphines) and often higher reaction temperatures.[2][7]
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, problem-oriented approach to troubleshooting your reactions.
Problem 1: Low to No Conversion
Q: I've set up my reaction with a chloropyridine and see little to no product formation. What should I investigate first?
A: Low conversion with less reactive electrophiles like chloropyridines is common.[2] The oxidative addition of the C-Cl bond to the Pd(0) complex is typically the rate-limiting step.[2] Here’s a systematic approach to troubleshooting:
-
Evaluate Your Catalyst System:
-
Palladium Source: If you are using Pd(OAc)₂, it can be unreliable in forming the active Pd(0) species.[6] Consider switching to a pre-catalyst, such as a G3 or G4 palladacycle, which generates the active catalyst more cleanly and efficiently.[2]
-
Ligand Selection: Standard ligands like PPh₃ are often ineffective for chloropyridines.[2] You need bulky, electron-rich phosphine ligands to activate the C-Cl bond. Sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos) or ferrocene-based ligands (e.g., Josiphos) are excellent starting points.[1][2] N-heterocyclic carbene (NHC) ligands have also shown great promise.[8][9][10]
-
-
Optimize Reaction Conditions:
-
Temperature: These reactions often require higher temperatures, typically in the 80-110 °C range, to drive the oxidative addition.[2]
-
Inert Atmosphere: Oxygen can irreversibly oxidize and deactivate your Pd(0) catalyst. Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that your solvents are properly degassed.[2]
-
Solvent Purity: Use anhydrous, degassed solvents. Common choices include toluene, 1,4-dioxane, and THF.[2][11] Water can lead to catalyst decomposition and promote hydrodehalogenation.[2]
-
-
Re-evaluate Your Base:
-
Base Strength: A strong, non-nucleophilic base is usually required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[2]
-
Base Sensitivity: If your substrate is sensitive to strong bases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used. However, this will likely necessitate a more active catalyst system and potentially higher temperatures to achieve good conversion.[2][12]
-
Problem 2: Side Product Formation
Q: My main side product is the hydrodehalogenated starting material. How can I suppress this?
A: This is a classic problem in Buchwald-Hartwig chemistry. Here are the key factors to address:
-
Water Contamination: The most common culprit is trace water in your reaction. Ensure all glassware is oven-dried, and all reagents and solvents are scrupulously anhydrous.[2]
-
Amine Stoichiometry: Using a slight excess of the amine (1.2–1.5 equivalents) can help push the equilibrium towards the desired C-N coupling over competing pathways.[2]
-
Ligand and Base Choice: The combination of ligand and base can influence the relative rates of reductive elimination versus side reactions. If hydrodehalogenation is a major issue, screening different ligands and bases is recommended.
Q: I'm attempting a coupling with a pyrazole and I'm getting a C-O coupled product from my alcohol solvent. How is this happening and how can I stop it?
A: The formation of C-O bonds is a known competing reaction, especially when using alcohol solvents under Buchwald-Hartwig conditions.[5][13] To prevent this:
-
Switch to a Non-protic Solvent: The easiest solution is to switch to an ethereal solvent like 1,4-dioxane or an aromatic solvent like toluene.[14]
-
Ligand Selection: Certain ligands can suppress this side reaction. For example, Xantphos has been shown to be effective in preventing C-O coupling when using ethanol as a solvent for the amination of pyrazole amides.[13]
Problem 3: Catalyst Deactivation/Poisoning
Q: My reaction starts but then stalls. What could be deactivating my catalyst?
A: Catalyst deactivation is a significant challenge, especially with N-heterocycles.
-
Substrate Coordination: The nitrogen atom of your heterocycle can coordinate to the palladium center, inhibiting its catalytic activity. This is particularly problematic for electron-rich heterocycles.[1] Using bulky ligands can help prevent this inhibitory binding.
-
Catalyst Agglomeration: At higher temperatures, the active Pd(0) species can agglomerate into inactive palladium nanoparticles, effectively removing it from the catalytic cycle.[15] The choice of ligand is crucial to stabilize the active monomeric palladium species.
-
Impure Reagents: Impurities in your reagents or solvents can act as catalyst poisons.[16] Always use high-purity reagents and solvents.
Visualizing the Process
Understanding the underlying mechanisms and workflows can significantly aid in troubleshooting.
The Buchwald-Hartwig Catalytic Cycle
The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][17]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Workflow
When a reaction fails, a systematic approach is key.
Caption: A systematic workflow for troubleshooting low yields.
Data-Driven Recommendations
The choice of ligand and base is highly substrate-dependent. The following tables provide a general guide for common N-heterocyclic cores.
Table 1: Ligand Selection Guide for N-Heterocycles
| Ligand Class | Examples | Best For... | Key Advantages |
| Bulky Biarylphosphines | RuPhos, BrettPhos, XPhos | Challenging substrates, including aryl chlorides and electron-deficient heterocycles.[7] | High activity, promotes fast reductive elimination, reduces catalyst deactivation.[5] |
| Ferrocene-Based | Josiphos-type ligands | A broad range of heteroaryl chlorides and primary amines.[7] | High turnover numbers and good functional group compatibility.[7] |
| Chelating Bisphosphines | Xantphos, BINAP | Suppressing side reactions like C-O coupling in alcohol solvents.[13] | Forms stable complexes, can offer unique selectivity.[5] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | Aryl chlorides and sterically hindered substrates, often under milder conditions.[18] | Strong σ-donors, highly active, and robust. |
Table 2: Base Selection Guide
| Base | pKa of Conjugate Acid | Common Use Cases | Advantages & Disadvantages |
| Sodium tert-butoxide (NaOtBu) | ~19 | General purpose, highly effective for most systems.[14] | Advantage: Promotes high reaction rates.[12] Disadvantage: Incompatible with base-sensitive functional groups (e.g., esters).[12] |
| Lithium bis(trimethylsilyl)amide (LHMDS) | ~26 | Substrates with protic functional groups; low-temperature aminations.[12] | Advantage: High functional group tolerance.[12] Disadvantage: Air-sensitive solid.[12] |
| Cesium Carbonate (Cs₂CO₃) | ~10 | Base-sensitive substrates. | Advantage: Excellent functional group tolerance, good solubility.[14] Disadvantage: More expensive, can be difficult to stir on a large scale.[12] |
| Potassium Phosphate (K₃PO₄) | ~12.3 | Economical choice for base-sensitive substrates, often used with amides. | Advantage: Excellent functional group tolerance, inexpensive.[12] Disadvantage: May require higher catalyst loadings and longer reaction times.[12] |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of a Heteroaryl Bromide
This protocol is a starting point and should be optimized for your specific substrates.
-
Preparation:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the heteroaryl bromide (1.0 mmol, 1.0 equiv.), the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and the ligand (if not using a pre-catalyst, e.g., XPhos, 0.04 mmol, 4 mol%).
-
Add the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).
-
Seal the tube with a septum.
-
-
Reaction Setup:
-
Evacuate and backfill the Schlenk tube with argon or nitrogen three times.
-
Through the septum, add the amine (1.2 mmol, 1.2 equiv.) and the anhydrous, degassed solvent (e.g., toluene, 2 mL).
-
Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
-
Monitoring and Workup:
-
Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. youtube.com [youtube.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. research.rug.nl [research.rug.nl]
- 8. Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. Nanoparticles poison single-atom cross coupling catalyst | Research | Chemistry World [chemistryworld.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Common side products in the synthesis of substituted pyrazolopyridines
Welcome to the technical support center for the synthesis of substituted pyrazolopyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of nitrogen-containing heterocycles. Pyrazolopyridines are privileged scaffolds in drug discovery, appearing in numerous kinase inhibitors and other therapeutic agents.[1][2] However, their synthesis is often plagued by challenges, most notably the formation of undesired side products that complicate purification and reduce yields.
This document provides in-depth, troubleshooting-focused guidance in a question-and-answer format. We will explore the mechanistic origins of common side products and offer field-proven strategies to mitigate their formation, ensuring the scientific integrity and success of your experiments.
General Troubleshooting Workflow
Before diving into specific issues, it's crucial to have a systematic approach to troubleshooting. When an unexpected result occurs, resist the urge to simply repeat the reaction. Instead, follow a logical diagnostic workflow to identify the root cause and implement a targeted solution.
Caption: A general workflow for identifying and resolving side product formation.
Section 1: Cyclocondensation Reactions & Regioisomerism
The most common route to the pyrazolopyridine core involves the cyclocondensation of an aminopyrazole with a 1,3-dicarbonyl or equivalent biselectrophile.[3][4] A primary challenge in this approach is controlling which nitrogen atom of the pyrazole ring participates in the cyclization, leading to mixtures of regioisomers.
Q1: My reaction between 3-amino-5-methylpyrazole and benzoylacetone is giving a mixture of two isomers. How can I control the regioselectivity?
This is a classic and frequently encountered problem. The reaction between an unsymmetrical aminopyrazole and an unsymmetrical 1,3-dicarbonyl can lead to two different pyrazolo[3,4-b]pyridine regioisomers. The outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[5]
Causality: The reaction proceeds via an initial nucleophilic attack of one of the pyrazole's nitrogen atoms or the exocyclic amino group onto one of the carbonyls, followed by condensation and cyclization.[5] The regioselectivity is determined by the site of this initial attack.
-
Electronic Factors: The relative electrophilicity of the two carbonyl carbons is key. An electron-withdrawing group on the dicarbonyl component will activate the adjacent carbonyl, making it more susceptible to attack.[5]
-
Steric Factors: Bulky substituents on either the pyrazole or the dicarbonyl will favor attack at the less sterically hindered carbonyl group.[5]
-
Reaction Conditions (pH): The pH is often the most critical parameter.
-
Acidic Conditions: Under acidic conditions, the more basic exocyclic amino group is preferentially protonated, reducing its nucleophilicity. This often forces the reaction to proceed through the pyrazole ring nitrogens, leading to one set of isomers.
-
Neutral/Basic Conditions: The exocyclic amino group is a potent nucleophile and will compete with the ring nitrogens, potentially leading to the other regioisomer.
-
Troubleshooting & Optimization:
| Parameter | Recommendation | Rationale |
| Solvent | Screen polar aprotic (DMF, DMSO) and protic (EtOH, AcOH) solvents. Fluorinated alcohols (TFE, HFIP) have been shown to dramatically increase regioselectivity in some pyrazole syntheses. | Solvent polarity and hydrogen-bonding capability can stabilize different transition states, favoring one pathway over another. |
| Catalyst/pH | For acidic conditions, use catalysts like AcOH, p-TsOH, or ZrCl4.[6] For basic conditions, piperidine or K2CO3 can be employed. | Systematically varying the pH is the most effective way to influence the nucleophilicity of the different nitrogen atoms and control the reaction pathway. |
| Temperature | Start at room temperature and incrementally increase. Monitor by TLC/LC-MS. | Higher temperatures can sometimes overcome the activation barrier for the formation of the thermodynamically more stable isomer, but may also lead to side reactions.[6] |
| Starting Material | If possible, use a symmetrical dicarbonyl or a pyrazole where one ring nitrogen is substituted (e.g., N-phenyl or N-methyl). | This is the most definitive way to avoid regioisomerism by removing the ambiguity of the reaction sites.[4] |
Step-by-Step Protocol for Optimization:
-
Setup Parallel Reactions: In separate vials, dissolve the 3-amino-5-methylpyrazole and benzoylacetone in the chosen solvent (e.g., start with EtOH).
-
Vary Additives: To respective vials, add: (a) no additive, (b) 0.1 eq piperidine, (c) 1.0 eq acetic acid.
-
Run and Monitor: Stir all reactions at a set temperature (e.g., 60 °C) and monitor every hour by TLC or LC-MS to observe the ratio of the two product spots.
-
Analyze and Scale: Based on the best isomeric ratio, scale up the optimized condition. If separation is still required, flash column chromatography is the most common method.[6]
Section 2: N-Alkylation of the Pyrazolopyridine Core
Once the core is formed, subsequent functionalization, such as N-alkylation, is common. This step introduces its own set of challenges, particularly the formation of N1 vs. N2 isomers.
Q2: I am trying to methylate my 1H-pyrazolo[3,4-d]pyrimidine with methyl iodide and K2CO3, but I'm getting a mixture of N1 and N2 methylated products. How can I achieve selectivity?
This is a common regioselectivity issue arising from the presence of two nucleophilic nitrogen atoms in the pyrazole portion of the fused ring system. The outcome is highly dependent on the reaction conditions, especially the solvent and the nature of the counter-ion.[7]
Causality: After deprotonation by the base, the resulting pyrazolopyrimidine anion has negative charge density distributed across both N1 and N2. The site of alkylation is determined by the accessibility of these atoms to the electrophile (e.g., methyl iodide).
-
Solvent Effects: The choice of solvent plays a crucial role.
-
In polar aprotic solvents like DMSO , the base's cation (e.g., K+) is well-solvated, creating a "solvent-separated ion pair" (SSIP). This leaves the N1 and N2 atoms relatively unencumbered, and alkylation may favor the thermodynamically more stable N1 product.[7]
-
In less polar solvents like THF , a "close ion pair" (CIP) or "tight ion pair" (TIP) forms, where the cation associates strongly with a specific region of the heterocycle. This association can sterically block one nitrogen, directing the alkylating agent to the other. For instance, coordination of a sodium ion (from NaH or NaHMDS) can block the N7 and N1 positions, directing alkylation to N2.[7]
-
Troubleshooting & Optimization:
| Parameter | Recommendation for N1-Selectivity | Recommendation for N2-Selectivity | Rationale |
| Solvent | Anhydrous DMSO or DMF | Anhydrous THF or Dioxane | Controls the ion-pair state of the pyrazolopyrimidine anion, which is the key to directing selectivity.[7] |
| Base | K2CO3, Cs2CO3 | NaH, NaHMDS, LiHMDS | The size and coordination properties of the cation (K+, Cs+ vs. Na+, Li+) influence the structure of the ion pair.[7] |
| Temperature | Room temperature to 60 °C | 0 °C to room temperature | Lower temperatures can enhance the kinetic control needed for N2-selectivity in THF. |
| Alkylating Agent | Less reactive agents (e.g., dimethyl sulfate) | More reactive agents (e.g., methyl iodide, methyl triflate) | Matching reagent reactivity to the system can improve selectivity. |
digraph "N-Alkylation_Selectivity" { graph [splines=true, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];// Nodes Start [label="Deprotonated\nPyrazolopyrimidine Anion", fillcolor="#F1F3F4", fontcolor="#202124"]; DMSO [label="Polar Aprotic Solvent\n(e.g., DMSO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; THF [label="Less Polar Solvent\n(e.g., THF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SSIP [label="Solvent-Separated\nIon Pair (SSIP)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; CIP [label="Close\nIon Pair (CIP)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; N1_Product [label="N1-Alkylation\n(Thermodynamic Product)", fillcolor="#FBBC05", fontcolor="#202124"]; N2_Product [label="N2-Alkylation\n(Kinetic Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; // Edges Start -> DMSO; Start -> THF; DMSO -> SSIP [label=" Favors"]; THF -> CIP [label=" Favors"]; SSIP -> N1_Product [label=" Leads to"]; CIP -> N2_Product [label=" Steric blocking\n leads to"];
}
Caption: Solvent effect on ion-pair formation and N-alkylation regioselectivity.
Section 3: Side Products in Palladium-Catalyzed Cross-Coupling
Late-stage functionalization of a halo-pyrazolopyridine core using cross-coupling reactions is a powerful tool. However, these reactions can be plagued by side products like dehalogenation and homocoupling.[8]
Q3: My Suzuki coupling of 4-chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine with phenylboronic acid is giving me a significant amount of the dehalogenated (H-substituted) product. What is causing this and how can I prevent it?
Dehalogenation is a common and frustrating side reaction in palladium-catalyzed cross-coupling reactions, especially with electron-rich heterocyclic halides.[9][10] It leads to the formation of the simple protonated pyrazolopyridine, consuming starting material and catalyst without forming the desired C-C bond.
Causality: There are several potential mechanistic pathways for dehalogenation:
-
Protonolysis: The organopalladium intermediate formed after oxidative addition can be cleaved by a proton source (e.g., water, alcohol solvent, or even the boronic acid itself) before transmetalation can occur.
-
Reductive Elimination from a Hydrido-Palladium Species: A hydrido-palladium species (Pd-H), formed from reactions with the base, solvent, or other reaction components, can react with the starting material to cause reductive dehalogenation.
-
Homocoupling of the Boronic Acid: The boronic acid can homocouple to form biphenyl. This side reaction consumes the coupling partner and can complicate purification.
Troubleshooting & Optimization:
| Parameter | Recommendation | Rationale |
| Base | Use a weaker, non-hydroxide base. K3PO4 or K2CO3 are often better than NaOH or KOH. Ensure the base is anhydrous. | Strong bases and the presence of water can promote protonolysis and other side reactions. |
| Solvent | Use strictly anhydrous and deoxygenated solvents. Toluene, dioxane, or DMF are common choices. | Oxygen can degrade the catalyst and ligands. Water is a proton source for dehalogenation.[6] |
| Ligand | Screen phosphine ligands. Bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) often accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway. | The ligand choice is critical for stabilizing the catalyst and modulating its reactivity. |
| Boronic Acid Stoichiometry | Use a slight excess (1.1-1.3 equivalents) of the boronic acid. | Using too large an excess can sometimes promote homocoupling. Insufficient boronic acid can lead to catalyst decomposition pathways. |
| Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 80-100 °C). | Higher temperatures can accelerate side reactions, including catalyst decomposition and dehalogenation. |
Step-by-Step Protocol for Minimizing Dehalogenation:
-
Rigorous Drying: Dry your glassware in an oven overnight. Use anhydrous solvents and an anhydrous base (e.g., K3PO4 dried under vacuum).
-
Inert Atmosphere: Assemble the reaction under a nitrogen or argon atmosphere. Degas the solvent by sparging with argon for 15-20 minutes before adding reagents.
-
Reagent Order: To the flask containing the halo-pyrazolopyridine, boronic acid, base, and ligand, add the degassed solvent. Finally, add the palladium catalyst (e.g., Pd(OAc)2 or Pd2(dba)3).
-
Heating and Monitoring: Heat the reaction to the target temperature and monitor closely by LC-MS. If dehalogenation is still significant, consider screening a different ligand or a lower temperature.
Section 4: Gewald Reaction Side Products
The Gewald reaction is a multicomponent reaction used to synthesize 2-aminothiophenes, which can be precursors or annulated to form thieno[2,3-d]pyrimidines, related to the pyrazolopyridine family.[11][12][13] While efficient, it can be prone to side reactions if not properly controlled.
Q4: I am attempting a Gewald synthesis with cyclohexanone, malononitrile, and sulfur, but the reaction is messy and the yield is low. What are the likely side products?
The Gewald reaction mechanism involves a Knoevenagel condensation followed by the addition of sulfur and cyclization.[13] Several things can go wrong along this pathway.
Common Side Products and Causes:
-
Dimerization of the Knoevenagel Adduct: The α,β-unsaturated nitrile formed from the initial condensation of cyclohexanone and malononitrile can dimerize, especially if the subsequent sulfur addition and cyclization are slow.[11] This is often favored by high concentrations or incorrect base stoichiometry.
-
Formation of a Willgerodt-Kindler-type Byproduct: The ketone can react with sulfur and the amine catalyst to produce thioamides or other sulfur-containing impurities, particularly at elevated temperatures.
-
Incomplete Reaction: If the reaction temperature is too low or the time is too short, you may isolate the stable Knoevenagel intermediate.[13][14]
-
Sulfur Reactivity Issues: If the elemental sulfur does not add correctly to the intermediate, various side reactions can occur.[11]
Troubleshooting & Optimization:
| Parameter | Recommendation | Rationale |
| Base/Catalyst | Use a catalytic amount of a suitable base like piperidine, morpholine, or a piperidinium borate salt.[14] Stoichiometric amounts are often not required and can promote side reactions. | The base catalyzes both the Knoevenagel condensation and the subsequent cyclization. The right catalyst in the right amount ensures the steps proceed in a concerted fashion. |
| Temperature | Moderate temperatures (e.g., 60-80 °C in EtOH) are typically sufficient. | Overheating can lead to decomposition and the formation of thioamide byproducts. Running at room temperature may be too slow and favor dimerization.[14] |
| Solvent | Polar protic solvents like Ethanol or an Ethanol/Water mixture are commonly used and effective.[14] | The solvent needs to solubilize all components, including the elemental sulfur, to a sufficient degree. |
| Order of Addition | Premixing the ketone, active methylene compound, and catalyst before adding the sulfur can sometimes lead to better results by allowing the Knoevenagel adduct to form first. | This can help prevent the ketone from reacting directly with sulfur. |
By carefully controlling the reaction parameters and understanding the potential pitfalls, the formation of these common side products can be minimized, leading to cleaner reactions and higher yields of the desired pyrazolopyridine products and their precursors.
References
- 1. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dau.url.edu [dau.url.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4- d]pyrimidines, Purines, [1,2,3]Triazolo[4,5]pyridines, and Related Deaza-Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Novel pyrazole-clubbed thiophene derivatives via Gewald synthesis as antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gewald reaction - Wikipedia [en.wikipedia.org]
- 14. d-nb.info [d-nb.info]
Technical Support Center: Regioselective Synthesis of 1H-Pyrazolo[3,4-c]pyridine Derivatives
Welcome to the technical support guide for the synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives. This scaffold is a privileged structure in medicinal chemistry, bearing a close structural resemblance to purines, which makes it a cornerstone for developing novel therapeutics in areas like oncology and virology.[1] However, its synthesis is often plagued by challenges, particularly in controlling regioselectivity.
This guide is designed to be a practical resource for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the why behind experimental choices, offering troubleshooting solutions and addressing common questions encountered in the lab.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you might encounter during the synthesis of 1H-pyrazolo[3,4-c]pyridines. The solutions are based on established chemical principles and field-proven insights.
Question 1: I am getting a very low yield, or no desired product at all. What are the likely causes and how can I fix it?
Low yields are a frequent frustration and can stem from multiple factors. A systematic approach to troubleshooting is essential.
Probable Causes & Step-by-Step Solutions:
-
Purity of Starting Materials: This is the most common and often overlooked cause. Impurities in your precursors, such as substituted aminopyridines or diketones, can inhibit the reaction or lead to side products.
-
Action: Always verify the purity of your starting materials by NMR or LC-MS before starting the reaction. Recrystallize or chromatograph them if necessary. For instance, in syntheses starting from aminopyrazoles, their purity is crucial for a successful outcome.[2]
-
-
Suboptimal Reaction Conditions: The delicate balance of temperature, time, solvent, and catalyst is critical.
-
Action: Systematically screen and optimize these parameters.
-
Temperature: Some cyclocondensation reactions require heating to overcome the activation energy, while others may proceed at room temperature.[2] Start with literature-reported temperatures and then vary in 10-20°C increments.
-
Solvent: The solvent affects reactant solubility and reaction kinetics.[2] Ethanol is a common choice, but for certain precursors, a solvent screen including toluene, DMF, or even solvent-free conditions at elevated temperatures might prove beneficial.[2]
-
Catalyst: While many syntheses use simple acid catalysts like acetic acid, others may benefit from Lewis acids (e.g., ZrCl₄) or solid-supported catalysts like amorphous carbon-supported sulfonic acid (AC-SO₃H), which can offer advantages like mild reaction conditions and easier work-up.[2][3]
-
-
-
Inadequate Reaction Monitoring: Stopping the reaction too early or too late can drastically impact your isolated yield.
-
Action: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). Use a UV lamp (254 nm) for visualization, as the aromatic pyrazolopyridine core will appear as a dark spot.[2] This allows you to determine the optimal reaction time for maximum product formation.
-
Question 2: My main problem is the formation of an inseparable mixture of regioisomers. How can I improve the regioselectivity?
The formation of regioisomers, such as the N-1 vs. N-2 alkylated products or other positional isomers arising from unsymmetrical precursors, is the central challenge in pyrazolopyridine synthesis.[2][4]
Controlling Regioselectivity: Key Strategies
-
Choice of Precursors: The inherent electronic and steric properties of your starting materials are the primary determinants of regioselectivity.
-
Unsymmetrical 1,3-Dicarbonyl Compounds: When reacting an unsymmetrical diketone with an aminopyrazole, the reaction can proceed via two different pathways, leading to a mixture of isomers. The outcome depends on the relative electrophilicity of the two carbonyl carbons.[4]
-
Solution: Introduce a group with strong electron-withdrawing or -donating properties to make one carbonyl significantly more reactive than the other. For example, using a trifluoromethyl group (CF₃) on one side of the diketone can direct the initial nucleophilic attack.[4]
-
-
-
Reaction Conditions: The choice of solvent and catalyst can significantly influence the isomeric ratio.
-
Solvent Effects: Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in pyrazole formation compared to standard ethanol.[5] Their unique hydrogen-bonding properties can stabilize one transition state over the other.
-
Catalyst Control: In some cases, the catalyst can direct the cyclization. For instance, in the synthesis of related pyrazolopyridines, iodine has been used as a catalyst to promote tandem reactions with high regioselectivity under microwave irradiation.
-
-
Protecting Group Strategy: The most reliable method for achieving absolute regiocontrol often involves a protecting group strategy.
-
Workflow:
-
Synthesize the core this compound scaffold.
-
Selectively protect one of the nitrogen atoms (N-1 or N-2). Conditions can be tailored to favor one isomer. For example, using tetrahydropyran (THP) as a protecting group, longer reaction times can favor the thermodynamically more stable N-1 protected product.[1][6]
-
Perform your desired functionalization on the unprotected position.
-
Deprotect to yield the single, desired regioisomer.
-
-
Question 3: I've synthesized my product, but purification is a nightmare. What are the best practices for purifying pyrazolo[3,4-c]pyridine derivatives?
Purification can be challenging due to the polarity of the heterocycle and the potential for closely eluting isomers or byproducts.[2]
Purification Troubleshooting:
-
Proper Work-up: Before chromatography, ensure a thorough aqueous work-up to remove inorganic salts and catalyst residues, which can interfere with column separation.
-
Column Chromatography Optimization:
-
Stationary Phase: Silica gel is the standard choice. If you have highly polar compounds, consider using alumina or reverse-phase silica.
-
Mobile Phase (Eluent): A systematic approach is key. Start with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or acetone. A shallow gradient is often necessary to separate close-running spots. Adding a small amount of a polar modifier like methanol or a basic modifier like triethylamine (if your compounds are basic) can improve peak shape and resolution.
-
-
Recrystallization: If you have a solid product, recrystallization is an excellent technique for obtaining highly pure material, especially for separating isomers that may have different crystal packing energies. Experiment with a range of solvent systems.
-
Reverse-Phase Chromatography: For particularly challenging separations or final purification of drug candidates, reverse-phase column chromatography (using C18 silica) with a water/acetonitrile or water/methanol gradient can be highly effective.[1]
Frequently Asked Questions (FAQs)
Q: What are the primary synthetic strategies for constructing the this compound core?
A: The main approaches involve annulating (building) either the pyridine ring onto a pre-existing pyrazole or the pyrazole ring onto a pre-existing pyridine. A classical and robust method is an adaptation of the Huisgen indazole synthesis, which involves the reaction of a substituted 3-amino-4-cyanopyridine with a source of nitrous acid (e.g., NaNO₂ in acetic anhydride) followed by deacetylation.[1][6] More modern approaches focus on late-stage functionalization via C-H activation or cross-coupling reactions on a pre-formed 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold, which allows for rapid diversification.[1][7]
Q: How can I definitively confirm the regiochemistry of my product? My 1H NMR is ambiguous.
A: While 1H NMR is the first line of analysis, confirming regiochemistry, especially N-1 vs. N-2 substitution, requires more advanced techniques.
-
2D NMR Spectroscopy: This is the most powerful tool.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds. Look for a correlation from the N-H proton (if present) or the protons of the N-alkyl group to the carbon atoms of the pyrazole ring (C3 and C7a). The specific correlations will unambiguously identify the point of attachment.[1]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other. A correlation between the protons on an N-substituent and a proton on the pyridine ring (e.g., H-7) can confirm the regiochemistry.[1]
-
-
¹⁵N NMR Spectroscopy: If available, ¹⁵N chemical shifts are highly sensitive to the electronic environment and can provide definitive evidence for the tautomeric form (N1-H vs. N2-H) or the site of substitution.[8]
-
X-ray Crystallography: If you can grow a suitable single crystal, this method provides unequivocal proof of the molecular structure.
Q: What is the role of the protecting group on the pyrazole nitrogen during subsequent functionalization reactions?
A: The protecting group is crucial for directing reactivity. For instance, in metalation reactions aimed at functionalizing the C-7 position, the choice of N-protecting group can be critical. Treatment of an N-1 SEM-protected pyrazolo[3,4-c]pyridine with TMPMgCl·LiCl leads to selective metalation at the C-7 position.[1] In contrast, using an N-2 SEM-protected isomer under the same conditions can lead to metalation at the C-3 position instead, although this may be less efficient.[1] This demonstrates how the protecting group can electronically and sterically influence the outcome of a reaction, acting as a "directing group" to achieve regioselectivity.
Data & Protocols
Table 1: Influence of Reaction Conditions on N-Protection Regioselectivity of 5-bromo-1H-pyrazolo[3,4-c]pyridine
| Entry | Protecting Group Reagent | Base / Conditions | Time (h) | Product Ratio (N-1 : N-2) | Major Product Yield | Reference |
| 1 | Mesyl Chloride (MsCl) | Et₃N, DCM, 0 °C to rt | 16 | >95 : 5 | 92% (N-1) | [1][6] |
| 2 | 3,4-DHP, p-TsOH | DCM, rt | 2 | 33 : 67 | 61% (N-2) | [1][6] |
| 3 | 3,4-DHP, p-TsOH | DCM, rt | 16 | >95 : 5 | 94% (N-1) | [1][6] |
This table illustrates how reaction time can be used to control the kinetic vs. thermodynamic product distribution in THP protection, providing a handle for regioselective synthesis.
Experimental Workflow & Troubleshooting Logic
Diagram 1: General Workflow for Synthesis & Functionalization
Caption: A generalized workflow for the synthesis and vectorial functionalization of the this compound core.
Diagram 2: Troubleshooting Decision Tree for Low Yield
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. A new and straightforward route to synthesize novel pyrazolo[3,4- b ]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3- c ]pyrazole-5-carbon ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07521K [pubs.rsc.org]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. NMR study of 5-substituted pyrazolo[3,4-c]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Advanced Strategies for Negishi Coupling of N-Heterocycles
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of the Negishi cross-coupling reaction, specifically for the synthesis of molecules containing N-heterocycles. The unique electronic and coordinating properties of these motifs present distinct challenges, primarily revolving around catalyst deactivation. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you overcome these hurdles and achieve robust, reproducible results.
Troubleshooting Guide: Diagnosing and Solving Common Reaction Failures
This section addresses high-level problems encountered during the Negishi coupling of N-heterocyclic substrates. The solutions are presented as a logical workflow to help you systematically diagnose the root cause.
Q1: My reaction has stalled. Initial conversion was observed, but it stopped completely after a certain point (e.g., 30-60% conversion). What's happening?
A1: Reaction stalling is a classic symptom of catalyst deactivation during the reaction.[1] The initial turnover indicates that the catalytic cycle is viable, but one or more components—the starting material, the product, or a byproduct—are progressively inhibiting the palladium catalyst.
Diagnostic Workflow & Solutions:
-
Suspect Product Inhibition: The most common culprit with N-heterocycles is the product itself. The newly formed N-heterocyclic product can coordinate more strongly to the Pd(0) center than the starting materials, effectively poisoning the catalyst.[2][3]
-
Solution: Increase the steric bulk of the supporting ligand. Bulky ligands like SPhos , XPhos , or PtBu₃ can create a sterically hindered pocket around the palladium center, disfavoring coordination of the heterocyclic product while still allowing the catalytic cycle to proceed.[4][5][6][7] In some cases, N-heterocyclic carbene (NHC) ligands, such as IPr, can also be highly effective.[8]
-
-
Check for Byproduct Inhibition (ZnX₂): The zinc halide (e.g., ZnBr₂) generated during transmetalation can form inhibitory bimetallic complexes with the palladium catalyst, pulling it into an off-cycle resting state.[9][10] This effect can be particularly pronounced in reactions catalyzed by NHC-Pd complexes.[11]
-
Assess Reagent Quality: Organozinc reagents are highly sensitive to moisture and oxygen.[12][13] Partial decomposition can lead to the formation of zinc hydroxides or oxides, which can interfere with the catalyst.
-
Solution: Ensure your organozinc reagent is freshly prepared or properly titrated. All solvents and reagents should be rigorously dried and degassed. Perform the reaction under a strict inert atmosphere (Argon or Nitrogen).
-
References
- 1. reddit.com [reddit.com]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intermetallic species in the Negishi coupling and their involvement in inhibition pathways - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00752K [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Negishi Coupling | NROChemistry [nrochemistry.com]
- 13. Negishi coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 1H-Pyrazolo[3,4-c]pyridine Derivatives
Welcome to the technical support center for the purification of 1H-pyrazolo[3,4-c]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important heterocyclic scaffold. As a class of compounds with significant interest in drug discovery due to their structural similarity to purines, achieving high purity is paramount for reliable biological evaluation and downstream applications.[1]
This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols in a practical, question-and-answer format. The guidance herein is based on established chromatographic and crystallization principles, tailored to the specific challenges presented by the physicochemical properties of this compound derivatives.
I. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound derivatives.
Chromatography
Q1: My this compound derivative is streaking badly on the silica gel column. What is causing this and how can I fix it?
A1: Peak tailing or streaking on silica gel is a frequent problem with nitrogen-containing heterocycles like pyrazolopyridines. The primary cause is the interaction of the basic nitrogen atoms in your compound with the acidic silanol groups (Si-OH) on the silica surface. This leads to non-ideal adsorption/desorption kinetics.
Causality Explained: The lone pairs on the pyridine and pyrazole nitrogens can form strong hydrogen bonds or have acid-base interactions with the silica surface, causing a portion of your compound to "stick" and elute slowly, resulting in a tailed peak.
Solutions:
-
Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your eluent to neutralize the acidic silanol groups.
-
Triethylamine (TEA): Add 0.1-1% TEA to your solvent system. TEA is a volatile base that will preferentially interact with the silanol groups, masking them from your compound.
-
Ammonia in Methanol: For more polar compounds, a solution of 7N ammonia in methanol can be used as part of the polar component of your mobile phase.
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase.
-
Alumina (basic or neutral): Alumina is a good alternative to silica for basic compounds. Basic alumina is generally preferred.
-
Deactivated Silica: You can deactivate silica gel by pre-treating it with a solution of your mobile phase containing the basic modifier before packing the column.
-
Q2: I am trying to purify my product using a Hexane/Ethyl Acetate gradient, but it's not moving off the baseline, even with 100% Ethyl Acetate. What should I do?
A2: This indicates that your compound is highly polar and has a strong affinity for the silica gel stationary phase. A more polar eluent system is required.
Solutions:
-
Introduce a Stronger Polar Solvent:
-
Methanol (MeOH) or Ethanol (EtOH): A gradient of Dichloromethane (DCM)/Methanol is a common next step for polar compounds. Start with a low percentage of MeOH (e.g., 1-2%) and gradually increase it.
-
Acetonitrile (MeCN): Acetonitrile can also be used as a polar solvent in combination with DCM or Ethyl Acetate.
-
-
Reverse-Phase Chromatography: If your compound is highly polar, reverse-phase chromatography might be a more suitable technique. In this case, your stationary phase is non-polar (e.g., C18-silica), and your mobile phase is polar (e.g., water/acetonitrile or water/methanol). A recent publication on functionalized 5-halo-1H-pyrazolo[3,4-c]pyridines successfully employed reverse-phase column chromatography with a MeCN:H₂O gradient (0-100%).[1]
Q3: My reaction has produced two spots on TLC with very similar Rf values, which I suspect are N-1 and N-2 regioisomers. How can I separate them?
A3: The separation of regioisomers is a common and significant challenge in the synthesis of substituted pyrazoles and their fused derivatives. Their similar polarity often leads to co-elution.
Strategies for Separation:
-
Optimize Flash Chromatography:
-
Shallow Gradient: Run a very slow, shallow gradient of your chosen eluent system.
-
Solvent System Screening: Experiment with different solvent systems. Sometimes a switch from an ester-based system (EtOAc) to a chlorinated (DCM) or ether-based system can alter selectivity and improve separation.
-
Column Size and Packing: Use a longer, narrower column with a finer mesh silica gel for higher resolution.
-
-
Preparative TLC/HPLC: For small scales, preparative thin-layer chromatography (prep TLC) can be effective. For larger quantities and difficult separations, preparative High-Performance Liquid Chromatography (prep-HPLC) is the method of choice.
-
Recrystallization: If the isomers have different crystal packing energies and solubilities, fractional recrystallization can be a powerful tool. This requires careful screening of various solvents and solvent mixtures.
-
Derivatization: In some cases, it may be easier to separate the isomers after a subsequent reaction. For example, if one isomer reacts faster than the other, you could perform a partial reaction, separate the product from the unreacted starting material, and then reverse the reaction if necessary.
Recrystallization
Q4: I'm struggling to find a suitable solvent for recrystallizing my this compound derivative. It seems to be soluble in everything or insoluble in everything.
A4: This is a classic recrystallization problem. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Systematic Approach to Solvent Selection:
-
"Like Dissolves Like": Start by considering the polarity of your derivative. Pyrazolopyridines are generally polar. Therefore, polar solvents are a good starting point (e.g., ethanol, methanol, isopropanol, acetonitrile, water).
-
Single Solvent Screening:
-
Place a small amount of your crude product in a test tube.
-
Add a few drops of a single solvent at room temperature. If it dissolves immediately, that solvent is not suitable for single-solvent recrystallization.
-
If it doesn't dissolve, heat the mixture to boiling. If it dissolves, allow it to cool slowly to room temperature and then in an ice bath to see if crystals form.
-
If it remains insoluble even at boiling, that solvent is also unsuitable.
-
-
Mixed Solvent System: This is often the solution when no single solvent works. A good mixed solvent system consists of two miscible solvents, one in which your compound is soluble (the "soluble solvent") and one in which it is insoluble (the "anti-solvent").
-
Dissolve your compound in a minimal amount of the hot soluble solvent.
-
Slowly add the anti-solvent dropwise to the hot solution until it just starts to become cloudy (the saturation point).
-
Add a drop or two of the hot soluble solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly.
-
Q5: My product is "oiling out" instead of forming crystals during recrystallization. What should I do?
A5: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice. This often happens when the solution is too concentrated, cools too quickly, or if impurities are present that depress the melting point of your compound.
Solutions:
-
Slower Cooling: Allow the solution to cool to room temperature very slowly before placing it in an ice bath. Insulating the flask can help.
-
Lower Concentration: Add more of the hot solvent to the oiled-out mixture to redissolve it, then allow it to cool slowly again.
-
Change Solvent System: The solubility curve of your compound in the chosen solvent may be too steep. Try a different solvent or mixed solvent system.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide a nucleation site for crystal growth.
-
Seed Crystals: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.
-
II. Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography (Normal Phase)
This protocol is a general guideline for purifying a moderately polar this compound derivative.
1. Preparation:
- TLC Analysis: Determine a suitable solvent system using TLC. The ideal Rf value for your target compound is between 0.2 and 0.4. A common starting point for pyrazolopyridines is a mixture of Hexane/Ethyl Acetate or DCM/Methanol. Remember to add 0.1-1% triethylamine if streaking is observed.
- Column Selection: Choose a column with an appropriate diameter and length based on the amount of crude material. A general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight.
- Sample Preparation: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent (like DCM). Alternatively, for "dry loading," adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and evaporating the solvent under reduced pressure. Dry loading is highly recommended for better resolution.
2. Packing the Column:
- Secure the column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
- Fill the column with the chosen eluent.
- Slowly add the silica gel as a slurry in the eluent, gently tapping the column to ensure even packing and remove air bubbles.
- Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
- Drain the solvent until it is level with the top of the sand.
3. Loading and Elution:
- Carefully load your sample onto the top of the silica bed.
- Gently add the eluent to the column, taking care not to disturb the top layer.
- Begin eluting the column, collecting fractions in test tubes. Maintain a constant flow rate.
- Monitor the elution process by TLC analysis of the collected fractions.
4. Work-up:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization using a Mixed Solvent System
This protocol describes the purification of a this compound derivative using a soluble solvent/anti-solvent pair (e.g., Ethanol/Water).
1. Dissolution:
- Place the crude solid in an Erlenmeyer flask.
- Add the minimum volume of the hot soluble solvent (e.g., ethanol) required to completely dissolve the solid. It is crucial to keep the solution at or near its boiling point.
2. Addition of Anti-Solvent:
- While the solution is still hot, add the anti-solvent (e.g., water) dropwise with swirling until the solution becomes faintly turbid.
3. Clarification:
- Add a few drops of the hot soluble solvent (ethanol) until the turbidity just disappears. The solution should now be saturated.
4. Crystallization:
- Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin.
- Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
5. Isolation and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of the cold solvent mixture.
- Dry the crystals in a vacuum oven.
III. Data Presentation
Table 1: Common Solvent Systems for Chromatography of Pyrazolopyridine Derivatives
| Purification Method | Stationary Phase | Typical Eluent System | Modifier (if needed) | Target Compound Polarity | Reference(s) |
| Normal Phase Flash Chrom. | Silica Gel | Hexanes/Ethyl Acetate (gradient) | 0.1-1% Triethylamine | Low to Medium | [1] |
| Normal Phase Flash Chrom. | Silica Gel | Dichloromethane/Methanol (gradient) | 0.1-1% Triethylamine | Medium to High | General |
| Reverse Phase Flash Chrom. | C18 Silica | Water/Acetonitrile (gradient) | 0.1% TFA or Formic Acid | High | [1] |
| Reverse Phase Flash Chrom. | C18 Silica | Water/Methanol (gradient) | 0.1% TFA or Formic Acid | High | General |
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent Class | Examples | Polarity | Notes |
| Alcohols | Ethanol, Methanol, Isopropanol | High | Good starting point. Often used in mixed systems with water. |
| Esters | Ethyl Acetate | Medium | Can be effective for less polar derivatives. |
| Ketones | Acetone | Medium | Use with caution due to low boiling point. |
| Nitriles | Acetonitrile | High | Good for many nitrogen-containing heterocycles. |
| Ethers | Diethyl Ether, Dioxane, THF | Low-Med | Often used as anti-solvents. |
| Hydrocarbons | Hexanes, Heptane, Toluene | Low | Typically used as anti-solvents. |
| Water | H₂O | High | Can be a good anti-solvent for compounds soluble in polar organic solvents. |
IV. Visualizations
General Purification Workflow
Caption: A general workflow for the purification of this compound derivatives.
Troubleshooting Chromatography Co-elution
Caption: Decision tree for troubleshooting co-eluting impurities during chromatography.
V. References
-
Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 35139-35145. --INVALID-LINK--
References
Troubleshooting low yields in multi-step synthesis of pyrazolopyridine analogs
Welcome to the technical support center for the multi-step synthesis of pyrazolopyridine analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this important heterocyclic scaffold. Instead of a rigid manual, this resource is structured as a series of in-depth answers to common and critical questions encountered in the lab, blending established chemical principles with practical, field-proven advice.
Part 1: Foundational Issues in Multi-Step Synthesis
Q1: My overall yield is consistently low across a multi-step synthesis of a pyrazolopyridine analog. I'm not sure which step is the problem. Where should I begin troubleshooting?
This is a classic and often daunting problem in multi-step synthesis. When the final yield is poor, it's tempting to focus only on the final step, but the root cause is often systemic or cumulative. A logical, step-by-step diagnostic approach is required.
The Causality Behind Systemic Low Yields: The final yield is a product of the yields of every individual step. A small, seemingly acceptable loss of 20% at each stage of a 5-step synthesis (0.8^5) results in a final yield of only 33%. Therefore, the primary goal is to identify and rectify the step(s) with the most significant losses. However, overarching factors can suppress yields across the entire sequence.
Systematic Troubleshooting Workflow:
// Details for Step 1 node [fillcolor="#FFFFFF"]; purity [label="Purity Check (NMR, LC-MS, mp)\nAre impurities present?"]; purify_sm [label="Purify Starting Materials\n(Recrystallization, Chromatography)"]; sub1 -> purity; purity -> purify_sm [xlabel="Yes"]; purify_sm -> sub2;
// Details for Step 2 reagent_q [label="Use fresh anhydrous solvents.\nUse freshly opened/purified reagents."]; sub2 -> reagent_q;
// Details for Step 3 tlc [label="Monitor each reaction by TLC/LC-MS.\nDoes the reaction go to completion?"]; incomplete [label="Incomplete Conversion:\nOptimize reaction parameters\n(Temp, Time, Stoichiometry)"]; side_products [label="Multiple Side Products:\nRe-evaluate conditions\n(Lower Temp, Milder Reagents)"]; sub3 -> tlc; tlc -> incomplete [xlabel="No"]; tlc -> side_products [xlabel="Yes, many spots"]; incomplete -> sub4; side_products -> sub4;
// Details for Step 4 workup [label="Analyze aqueous & organic layers.\nIs product being lost during extraction?"]; chrom [label="Review chromatography.\nIs product co-eluting or degrading on silica?"]; sub4 -> workup; workup -> chrom; } dot Caption: General troubleshooting workflow for systemic low yields.
Detailed Action Plan:
-
Starting Material Purity is Non-Negotiable: The quality of your initial inputs has a cascading effect. Impurities can act as catalyst poisons, participate in side reactions, or complicate purifications down the line. According to ICH Q11 guidelines, a starting material should have well-defined chemical properties and structure.[1]
-
Action: Verify the purity of your commercial starting materials (e.g., aminopyrazoles, dicarbonyl compounds) via NMR, LC-MS, and melting point. Do not assume 98% purity from a supplier is sufficient if the 2% impurity is highly reactive. If necessary, recrystallize or purify the starting materials before use.[2]
-
-
Scrutinize Reagents and Solvents:
-
Solvents: Many reactions in heterocyclic synthesis, especially those involving organometallics or strong bases, require strictly anhydrous conditions. The presence of water can quench reagents and lead to unwanted side reactions.[3]
-
Action: Use freshly dried solvents from a still or a solvent purification system. Anhydrous solvents from commercial suppliers should be used immediately after opening.
-
-
Reagents: Reagents like boronic acids, bases (e.g., NaH, KOtBu), and organometallic catalysts can degrade upon storage.
-
Action: Use freshly opened reagents or titrate to determine the active concentration.
-
-
-
Isolate and Analyze Each Step: Run each step of the synthesis individually and ensure it is optimized before proceeding to the next.
-
Action: For each step, calculate an accurate isolated yield of a pure product. Do not proceed with crude material unless the protocol is robust and validated. Monitor every reaction meticulously with TLC or LC-MS to confirm full conversion of the limiting reagent.[3] An incomplete reaction in an early step is a common source of cumulative yield loss.[4]
-
Part 2: Troubleshooting Key Synthetic Steps
Q2: My initial three-component reaction to form the pyrazolo[3,4-b]pyridine core is giving a very low yield. What are the likely causes?
Three-component reactions, while efficient in building molecular complexity, can be sensitive to a number of variables.[2] Low yields often stem from issues with reactant purity, catalyst choice, or suboptimal reaction conditions.[2][5]
Key Factors and Troubleshooting Steps:
-
Purity of the Aminopyrazole: This is the most common culprit. Impurities in the aminopyrazole starting material can significantly hinder the reaction.[2]
-
Action: Ensure the aminopyrazole is of high purity. Recrystallization is often a necessary first step.
-
-
Catalyst Selection and Loading: The choice and amount of catalyst are critical. While some syntheses proceed without a catalyst, many are accelerated by Brønsted or Lewis acids, or even novel nanocatalysts.[5][6]
-
Reaction Conditions (Solvent and Temperature): The solvent affects reactant solubility and reaction kinetics, while temperature controls the reaction rate versus the rate of decomposition.[2]
-
Action: Screen different solvents. While ethanol is common, some reactions perform better in water, under solvent-free conditions, or in higher-boiling solvents like DMSO.[2][7] Optimize the temperature systematically, monitoring by TLC to find the sweet spot between reaction time and byproduct formation.[2]
-
| Parameter | Condition A (Reported) | Condition B (Alternative) | Condition C (Alternative) | Expected Outcome |
| Catalyst | Acetic Acid | Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ | None | Compare rates and yields |
| Solvent | Ethanol | Water | Solvent-free | Test solubility and green chemistry |
| Temperature | Reflux (78 °C) | 100 °C | Room Temperature | Optimize for rate vs. stability |
| Time | 12 h | 30 min | 24 h | Determine optimal reaction endpoint |
Table 1: Example optimization table for a three-component pyrazolopyridine synthesis.[2][5]
Q3: My Suzuki-Miyaura cross-coupling to install an aryl group on the pyrazolopyridine core is failing or giving low yields. How can I optimize it?
The Suzuki-Miyaura coupling is a powerful tool, but its application to nitrogen-rich heterocycles like pyrazolopyridines can be challenging.[8] Issues often arise from catalyst inhibition by the nitrogen atoms, poor substrate solubility, or improper choice of reaction parameters.[8][9]
Optimization Decision Tree:
Critical Parameters for Optimization:
-
Catalyst and Ligand: Standard catalysts like Pd(PPh₃)₄ can be effective, but electron-rich, sterically hindered phosphine ligands (e.g., XPhos, SPhos) are often superior for challenging substrates.[8] Pre-catalysts like XPhos G3 or G4 are often easier to handle and more active.[10]
-
Base: The base is crucial for activating the boronic acid. A common mistake is using a base that is too strong or too weak. K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently used. The choice can dramatically impact the yield.[9]
-
Solvent: A solvent system that can dissolve both the organic halide and the inorganic base is needed. Common choices include 1,4-dioxane/water, DME/water, or toluene.[8][9] Poor solubility is a frequent cause of failed reactions.[11]
-
Boronic Acid Quality: Boronic acids can dehydrate to form unreactive cyclic boroxines upon storage.
-
Action: Use fresh, high-quality boronic acid. If in doubt, dissolve the boronic acid in the reaction solvent with the base and stir for 15-30 minutes before adding the catalyst and halide.
-
Protocol: General Diagnostic Suzuki-Miyaura Reaction
-
To an oven-dried reaction vial, add the pyrazolopyridine halide (1.0 equiv), arylboronic acid (1.5–2.0 equiv), and base (e.g., K₂CO₃, 2.0–3.0 equiv).[9]
-
Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent (e.g., 1,4-dioxane/H₂O 4:1) via syringe.
-
Add the palladium catalyst/precatalyst (e.g., Pd(PPh₃)₄, 5 mol %) and ligand if required.[9]
-
Place the vial in a preheated block and stir at the desired temperature (e.g., 80–100 °C).
-
Monitor the reaction by TLC or LC-MS until the starting halide is consumed.
Part 3: Purification and Isolation Challenges
Q4: I seem to be losing a significant amount of product during work-up and purification. How can I minimize these losses?
Losses during isolation are frustratingly common, especially with polar heterocyclic compounds like pyrazolopyridines.[2] These losses can often be traced to three main areas: the aqueous work-up, removal of metal catalysts, and column chromatography.
1. Optimizing the Aqueous Work-up: Many pyrazolopyridine analogs possess basic nitrogen atoms, making them partially soluble in acidic aqueous solutions.
-
Problem: If you wash your organic layer with acidic water (e.g., dilute HCl) to remove a basic impurity, you may be simultaneously protonating and extracting your product.
-
Solution: Before extraction, check the pH of the aqueous layer. If it's acidic, carefully basify it (e.g., with NaHCO₃ or Na₂CO₃ solution) to a pH > 8 to ensure your product is in its free base form. Back-extract the aqueous layers multiple times with a suitable organic solvent (e.g., DCM or EtOAc) to recover any dissolved product.
2. Efficient Removal of Palladium Residues: Residual palladium from cross-coupling reactions can complicate NMR spectra, interfere with subsequent steps, and is a major concern for pharmaceutical applications.
-
Problem: Simple filtration or extraction may not remove finely dispersed or soluble palladium species.
-
Solution: Employ a specific palladium scavenging protocol after the reaction is complete.
Protocol: Post-Suzuki Palladium Scavenging
-
After the reaction, cool the mixture to room temperature and dilute with a polar solvent like ethyl acetate.
-
Add a palladium scavenger. Options include:
-
Thiol-based: Add a thiol-functionalized silica gel and stir for 2-4 hours.
-
Aqueous Wash: Wash the organic layer with an aqueous solution of sodium thiocyanate or N-acetylcysteine.
-
-
Filter the mixture through a pad of celite to remove the scavenger and precipitated palladium.
-
Proceed with the standard aqueous work-up.
3. Mastering Column Chromatography: Purification of polar pyrazolopyridines on silica gel can be challenging.[2]
-
Problem: Product streaking on the column, poor separation from polar byproducts, or irreversible adsorption to the silica.
-
Solution:
-
Modify the Mobile Phase: If streaking occurs, add a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonium hydroxide to the eluent. This deactivates acidic sites on the silica gel and improves peak shape.
-
Choose the Right Stationary Phase: If silica gel fails, consider using alumina (basic or neutral) or C18-functionalized reverse-phase silica for highly polar compounds.
-
Dry Loading: Adsorb the crude product onto a small amount of silica gel or celite before loading it onto the column. This often leads to better separation than loading in a solution.
-
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-1 ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07228A [pubs.rsc.org]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. reddit.com [reddit.com]
Technical Support Center: C-H Functionalization of Pyridine-Containing Heterocycles
Welcome to the technical support center for navigating the complexities of C-H functionalization on pyridine and its derivatives. Pyridine rings are fundamental building blocks in pharmaceuticals and agrochemicals, making their direct and selective functionalization a critical endeavor in modern synthetic chemistry.[1][2][3][4][5] However, the inherent electronic properties of the pyridine nucleus—specifically its electron-deficient nature and the strong coordinating ability of the nitrogen atom—present significant challenges to achieving high selectivity.[1][2][5][6][7][8]
This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently encountered issues. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Part 1: Troubleshooting Guide - Navigating Selectivity Issues
This section addresses specific problems you might encounter during your experiments, offering explanations and actionable solutions.
Scenario 1: Poor Regioselectivity in Palladium-Catalyzed C-H Arylation
Question: "I am attempting a Pd-catalyzed C-H arylation of a 3-substituted pyridine, but I'm getting a mixture of C2, C4, and C6-arylated products with no clear selectivity. How can I favor a single regioisomer?"
Root Cause Analysis: The regiochemical outcome of Pd-catalyzed C-H functionalization on pyridines is a delicate balance of electronic and steric factors, as well as the specific catalytic cycle at play.
-
Electronic Bias: The pyridine ring is electron-deficient, with the C2/C6 and C4 positions being the most electronically poor. This makes them susceptible to nucleophilic attack but challenging for electrophilic palladation, which is a key step in many C-H activation mechanisms.[6][9] The nitrogen lone pair can also create electronic repulsion with a polarized C-Pd bond at the C2/C6 positions.[10]
-
Nitrogen Coordination: The pyridine nitrogen is a potent ligand for transition metals.[11] This strong coordination can lead to catalyst inhibition or favor ortho-C-H activation (C2/C6 positions) through the formation of a stable cyclometalated intermediate.[11][12]
-
Mechanism Dependence: The dominant reaction mechanism (e.g., Concerted Metalation-Deprotonation (CMD), Electrophilic Aromatic Substitution-type) will heavily influence site selectivity.
Troubleshooting Strategies & Protocols:
Strategy 1.1: Leverage Directing Groups to Enforce Ortho-Selectivity (C2/C6)
A covalently attached directing group (DG) can position the catalyst near a specific C-H bond, dramatically increasing the effective concentration and overriding the ring's intrinsic reactivity.[11][13]
-
Experimental Protocol: Picolinamide-Directed C2-Arylation
-
Substrate Preparation: Synthesize the N-aryl picolinamide derivative of your pyridine.
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), combine the picolinamide substrate (1.0 equiv), aryl halide (1.2 equiv), Pd(OAc)₂ (5 mol%), a suitable phosphine ligand like PPh₃ (10 mol%), and a base such as K₂CO₃ (2.0 equiv).[14]
-
Solvent: Use a high-boiling aprotic solvent like toluene or dioxane.
-
Reaction Conditions: Heat the reaction mixture at 110-130 °C and monitor by TLC or GC-MS.[14]
-
Rationale: The amide group acts as a bidentate directing group, coordinating the palladium catalyst and facilitating C-H activation at the adjacent C2 position of the pyridine ring.
-
Strategy 1.2: Modulate Electronics and Sterics for Meta-Selectivity (C3/C5)
Achieving meta-selectivity is notoriously difficult due to the electronic deactivation at this position.[9][15] Recent strategies involve temporarily altering the pyridine's electronic nature.
-
Experimental Protocol: Dearomatization-Rearomatization for meta-Functionalization
-
Dearomatization: Convert the pyridine into an electron-rich dihydropyridine intermediate. This can be achieved through various methods, including the use of Zincke imine intermediates or oxazino-pyridine formation.[4][9]
-
Regioselective Functionalization: The activated intermediate can then undergo electrophilic functionalization at the meta-position.
-
Rearomatization: Subsequent rearomatization restores the pyridine ring, now functionalized at the C3 position.
-
Rationale: This approach circumvents the intrinsic electronic properties of the pyridine ring by temporarily changing its structure, allowing for functionalization at otherwise inaccessible positions.[4][9]
-
Strategy 1.3: Exploit Ligand and Additive Effects for Distal Selectivity (C4)
For C4-selectivity, strategies often involve blocking the more reactive C2/C6 positions or using catalyst systems that favor distal functionalization.
-
Experimental Protocol: Lewis Acid-Assisted C4-Arylation
-
Catalyst System: Employ a cooperative catalytic system, for instance, combining a Ni or Ir catalyst with a sterically bulky Lewis acid (e.g., methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide)).[6]
-
Reaction Setup: Under an inert atmosphere, combine the pyridine substrate (1.0 equiv), coupling partner (e.g., alkyne or aryl halide, 1.5 equiv), the transition metal catalyst (e.g., [Ir(cod)(OMe)]₂), and the Lewis acid co-catalyst.[6]
-
Rationale: The Lewis acid coordinates to the pyridine nitrogen. This coordination has two effects: it activates the C-H bonds of the pyridine and sterically hinders the catalyst from accessing the C2 and C6 positions, thereby favoring functionalization at the C4 position.[16]
-
Troubleshooting Flowchart for Regioselectivity
Caption: Decision workflow for addressing regioselectivity.
Scenario 2: Low or No Conversion - Catalyst Deactivation
Question: "My C-H activation reaction has stalled. I see starting material remaining even after prolonged reaction times and higher temperatures. I suspect catalyst deactivation. What's causing this and how can I prevent it?"
Root Cause Analysis: Catalyst deactivation is a major hurdle in pyridine C-H functionalization.[17]
-
Strong Coordination: As mentioned, the pyridine nitrogen can act as a poison by irreversibly binding to the active metal center, preventing it from participating in the catalytic cycle.[12][17][18]
-
Oxidative Instability: The active catalyst, often a Pd(0) species in cross-coupling reactions, is sensitive to oxygen.[17] Improperly degassed solvents or a poor inert atmosphere can lead to the formation of inactive Pd(II) oxides.
-
Palladium Black Formation: At high temperatures or with insufficient ligand concentration, the active palladium species can aggregate into catalytically inactive palladium black.[17]
Troubleshooting Strategies & Protocols:
Strategy 2.1: Mask the Pyridine Nitrogen
Temporarily blocking the nitrogen lone pair is a highly effective strategy to prevent catalyst inhibition.
-
Protocol: N-Oxide Strategy
-
Substrate Preparation: Oxidize your pyridine substrate to the corresponding N-oxide using an oxidant like m-CPBA.
-
C-H Functionalization: Perform the C-H functionalization reaction on the pyridine N-oxide. The N-oxide group is an excellent directing group for C2 functionalization and electronically activates the ring.[12][19]
-
Reduction: After successful functionalization, reduce the N-oxide back to the pyridine using a reducing agent like PCl₃ or PPh₃.
-
Rationale: The N-oxide prevents the nitrogen from coordinating to the catalyst and activates the ring for C-H activation.[12] This two-step sequence often provides cleaner reactions and higher yields.
-
Strategy 2.2: Optimize Ligand and Catalyst Choice
The right ligand can protect the metal center and promote the desired catalytic turnover.
-
Ligand Selection: For pyridine substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often superior.[17] These ligands create a sterically hindered environment around the metal, discouraging coordination by the pyridine nitrogen.
-
Catalyst Pre-catalyst: Use modern, well-defined palladium pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts). These are typically more stable and provide more consistent results than simply using Pd(OAc)₂ or Pd₂(dba)₃.[17]
Strategy 2.3: Rigorous Control of Reaction Conditions
-
Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere. Use Schlenk line techniques and thoroughly degas all solvents (e.g., by three freeze-pump-thaw cycles).
-
Temperature Control: While heat is often necessary, excessive temperatures can accelerate catalyst decomposition.[17] Screen a range of temperatures to find the optimal balance between reaction rate and catalyst stability.
Catalyst Deactivation Pathways and Solutions
Caption: Common catalyst deactivation pathways and their solutions.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is C3-functionalization of pyridine so much harder than C2 or C4? A: The difficulty arises from the inherent electronic nature of the pyridine ring. The C2, C4, and C6 positions are electron-deficient due to the inductive effect of the nitrogen atom, making them the preferred sites for nucleophilic attack or reactions involving radical intermediates (Minisci-type reactions).[2][7] Conversely, the C3 and C5 positions are more electron-rich relative to the other positions, but are still deactivated towards electrophilic attack compared to a benzene ring. This makes it difficult to achieve selectivity at the C3 position using standard electrophilic C-H activation methods, often requiring specialized strategies like temporary dearomatization.[4][9][15]
Q2: I'm performing a Minisci-type radical reaction on my pyridine substrate and getting poor selectivity between C2 and C4. How can I control this? A: Regioselectivity in Minisci reactions is influenced by a combination of steric and electronic factors, as well as the reaction conditions.[20]
-
Steric Hindrance: Bulky substituents at the C2 or C6 positions will sterically hinder radical attack, favoring the C4 position. Conversely, a bulky N-substituent on an N-activated pyridine can favor C4 addition.[2]
-
Solvent and Acid Effects: The acidity of the medium can significantly impact selectivity. Protonation of the pyridine nitrogen enhances the electrophilicity of the ring, particularly at the C2 and C4 positions. The choice of solvent can also influence the relative reactivity of these sites.[20]
-
Nature of the Radical: The nucleophilicity of the radical species plays a role. More nucleophilic radicals will show a stronger preference for the most electron-deficient sites.[20]
-
Troubleshooting: Systematically screen different acids (e.g., TFA, H₂SO₄) and solvents. If your substrate allows, consider introducing a sterically demanding group to block one of the positions.
Q3: Can I use the pyridine ring itself as a directing group for C-H functionalization on another part of the molecule? A: Yes, this is a very common and powerful strategy. The 2-pyridyl group is one of the most effective and widely used directing groups in C-H activation chemistry.[11][13][21] For example, in a 2-phenylpyridine substrate, the pyridine nitrogen directs the transition metal catalyst (commonly Pd, Rh, or Ru) to activate the ortho-C-H bond on the phenyl ring, leading to highly regioselective functionalization.[11][22][23] This chelation-assisted strategy is the basis for a vast number of synthetic transformations.[11]
Q4: What is the role of silver salts (e.g., Ag₂CO₃, AgOAc) that are often used as additives in these reactions? A: Silver salts can play several roles in palladium-catalyzed C-H activation cycles:
-
Re-oxidant: In oxidative C-H functionalization reactions, a stoichiometric oxidant is needed to regenerate the active Pd(II) or Pd(III) catalyst from a lower oxidation state intermediate. Silver salts are common oxidants for this purpose.[19]
-
Halide Scavenger: In cross-coupling reactions with aryl halides, the silver salt can act as a halide scavenger. By precipitating the halide ion as an insoluble silver halide (e.g., AgBr, AgI), it can prevent catalyst inhibition by halide ions and drive the reaction forward.
-
Transmetalation Facilitator: In some cases, silver salts can facilitate transmetalation steps or assist in the C-H activation event itself.
Part 3: Data & Protocols
Table 1: Comparison of Conditions for Regioselective Pyridine Functionalization
| Target Position | Strategy | Catalyst System | Key Additive/Condition | Typical Substrate | Reference |
| C2 | N-Oxide Activation | Pd(OAc)₂ | Oxidant (e.g., Benzoquinone) | Pyridine N-Oxide | J. Am. Chem. Soc. 2007, 129, 9879-9887[19] |
| C2 | Directing Group | Pd(OAc)₂ / PPh₃ | Base (K₂CO₃) | Picolinamide Derivative | Beilstein J. Org. Chem. 2013, 9, 2358-2363[14] |
| C3 | Dearomatization | (Not transition-metal catalyzed) | Zincke Imine Intermediate | Pyridinium Salt | Angew. Chem. Int. Ed. 2023, 62, e202300049[4] |
| C4 | Lewis Acid Assistance | [Ir(cod)(OMe)]₂ | Bulky Lewis Acid (Al-based) | Unsubstituted Pyridine | Beilstein J. Org. Chem. 2019, 15, 2538-2565[6] |
References
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C-H functionalization of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 7. C-H Functionalization of Pyridines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 12. Recent Advances in Direct Pyridine C-H Activation Strategies: Ingenta Connect [ingentaconnect.com]
- 13. rsc.org [rsc.org]
- 14. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]
- 15. meta‐Selective C−H Functionalization of Pyridines | CoLab [colab.ws]
- 16. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. scielo.br [scielo.br]
Technical Support Center: Scalable Synthesis of 5-Halo-1H-pyrazolo[3,4-c]pyridines
Welcome to the technical support center for the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical heterocyclic scaffold. The pyrazolo[3,4-c]pyridine core is a key pharmacophore, structurally analogous to purine, making it a valuable building block in the development of therapeutic agents for oncology, inflammation, and viral diseases.[1]
This document provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges and streamline your synthetic efforts, ensuring scalability, reproducibility, and high purity.
Core Synthetic Workflow
The most robust and scalable synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines proceeds via a two-step sequence starting from commercially available 2-amino-5-halopyridines. The workflow involves an initial diazotization and acetyl-group-assisted cyclization, followed by a simple deacetylation.
References
Validation & Comparative
A Comparative Guide to the Biological Activity of Pyrazolo[3,4-c]pyridine and its Isomers
In the landscape of medicinal chemistry, the pyrazolopyridine scaffold stands out as a privileged structure, largely due to its bioisosteric resemblance to purines. This mimicry allows for potent and selective interactions with a multitude of biological targets, particularly the ATP-binding sites of kinases. This guide offers a deep, comparative analysis of the biological activities of pyrazolo[3,4-c]pyridine and its key isomers, namely 1H-pyrazolo[3,4-b]pyridine and 1H-pyrazolo[4,3-c]pyridine. We will dissect their anticancer and antimicrobial properties, underpinned by a wealth of experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive resource for navigating this promising class of compounds.
The Strategic Advantage of Isomeric Scaffolds
The seemingly subtle shift in the position of a nitrogen atom within the fused pyrazolopyridine ring system precipitates significant alterations in the molecule's physicochemical properties. These changes, in turn, profoundly influence the pharmacokinetic and pharmacodynamic profiles of the resulting compounds. The choice of a specific pyrazolopyridine isomer is therefore a critical, early-stage decision in any drug discovery campaign, directly impacting target affinity, selectivity, and overall druglikability.
Comparative Physicochemical Properties
A foundational understanding of the physicochemical differences between these isomers is paramount. While comprehensive experimental data for all derivatives is not always available, a comparison of the parent scaffolds provides valuable insights.
| Property | 1H-Pyrazolo[3,4-c]pyridine | 1H-Pyrazolo[3,4-b]pyridine | 1H-Pyrazolo[4,3-c]pyridine |
| Molecular Formula | C₆H₅N₃[1] | C₆H₅N₃[1] | C₆H₅N₃ |
| Molecular Weight | 119.12 g/mol [1] | 119.12 g/mol [1] | 119.12 g/mol |
| Predicted pKa | ~10.94[1] | ~5.92[1] | ~5.08 |
Table 1: Comparative physicochemical properties of parent pyrazolopyridine isomers. Predicted pKa values highlight the differences in basicity, which can influence receptor interactions and solubility.
The variation in predicted pKa, for instance, suggests differences in how these molecules will behave in a physiological environment, affecting everything from their absorption and distribution to their ability to form key hydrogen bonds with a target protein.
Anticancer Activity: A Tale of Isomeric Potency
The pyrazolopyridine scaffold has been extensively explored for its anticancer potential, primarily through the inhibition of various protein kinases that are critical for cancer cell proliferation and survival.
Kinase Inhibition: The Primary Mechanism
The structural similarity of pyrazolopyridines to ATP allows them to function as competitive inhibitors at the ATP-binding site of kinases. However, the specific isomer plays a crucial role in determining the potency and selectivity of this inhibition.
CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. Derivatives of 1H-pyrazolo[3,4-b]pyridine have been synthesized and shown to be potent and selective CDK inhibitors, leading to the inhibition of in vitro cellular proliferation in cultured human tumor cells.[2]
TRK fusions are oncogenic drivers in a variety of tumors. Scaffold hopping from known TRK inhibitors has led to the development of 1H-pyrazolo[3,4-b]pyridine derivatives with significant inhibitory activity against TRKA.[3][4] For instance, compound C03 from one such study demonstrated an IC₅₀ value of 56 nM against TRKA kinase and inhibited the proliferation of the Km-12 cell line with an IC₅₀ of 0.304 μM.[4]
TBK1 is involved in innate immunity and oncogenesis. Rational drug design has identified 1H-pyrazolo[3,4-b]pyridine derivatives as potent TBK1 inhibitors.[5] Through optimization, compound 15y emerged as a highly potent inhibitor with an IC₅₀ value of 0.2 nM.[5]
Pim kinases are implicated in cell survival and proliferation. Optimization of 3,5-disubstituted pyrazolo[3,4-c]pyridine derivatives has yielded potent pan-Pim inhibitors.[6]
Comparative Cytotoxicity Against Cancer Cell Lines
The ultimate measure of an anticancer agent's potential lies in its ability to kill cancer cells. The table below summarizes the cytotoxic activity of various pyrazolopyridine isomers against a panel of human cancer cell lines.
| Isomer | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazolo[3,4-b]pyridin-6-one | Compound I2 | MDA-MB-231 (Breast) | 3.30 | [7] |
| HeLa (Cervical) | 5.04 | [7] | ||
| MCF-7 (Breast) | 5.08 | [7] | ||
| HepG2 (Liver) | 3.71 | [7] | ||
| CNE2 (Nasopharyngeal) | 2.99 | [7] | ||
| HCT116 (Colon) | 5.72 | [7] | ||
| Pyrazolo[3,4-b]pyridine | Compound 8b | A-549 (Lung) | 2.9 | [8] |
| HEPG2 (Liver) | 2.6 | [8] | ||
| HCT-116 (Colon) | 2.3 | [8] | ||
| Pyrazolo[3,4-d]pyrimidine | Compound 23c | BaF3/CCDC6-RET | Potent Inhibition | [9] |
Table 2: Comparative in vitro anticancer activity of pyrazolopyridine derivatives. This data highlights the broad-spectrum anticancer potential of these scaffolds.
The data clearly indicates that different isomers exhibit varying degrees of potency against different cancer cell types, underscoring the importance of selecting the appropriate scaffold for a given therapeutic target.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of pyrazolopyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold. For instance, in a series of 1H-pyrazolo[3,4-b]pyridine derivatives, compound 8c, with its specific substitution pattern, demonstrated potent and broad-spectrum antiproliferative activity by inducing DNA damage and S-phase cell cycle arrest, ultimately leading to apoptosis.[10] This compound was also found to be a significant inhibitor of topoisomerase IIα, a key enzyme in DNA replication and repair.[10]
The following diagram illustrates a generalized workflow for the discovery of novel anticancer agents based on the pyrazolopyridine scaffold.
Antimicrobial Activity: A Broad Spectrum of Action
Beyond their anticancer properties, pyrazolopyridine derivatives have also demonstrated significant potential as antimicrobial agents.
New pyrazolopyridine analogs have been synthesized and evaluated for their efficacy against a range of bacteria and fungi, including Staphylococcus aureus, Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans.[11] Certain compounds exhibited prominent and broad-spectrum antimicrobial activity.[11] Furthermore, some analogs displayed interesting antiquorum-sensing efficacy, a mechanism that disrupts bacterial communication and virulence.[11]
The following diagram illustrates the general mechanism of action for antimicrobial agents, which can be applied to the pyrazolopyridine class of compounds.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols are essential.
In Vitro Kinase Inhibition Assay (Generalized Protocol)
-
Reagents and Materials: Recombinant kinase, substrate peptide, ATP, assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Compound Preparation: Serially dilute the test compounds in DMSO to achieve a range of concentrations.
-
Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compound to the assay buffer.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Add the detection reagent to stop the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: Plot the kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
In Vitro Anticancer Cell Viability Assay (MTT Assay)
-
Cell Culture: Culture the desired cancer cell lines in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Conclusion and Future Directions
The comparative analysis of pyrazolo[3,4-c]pyridine and its isomers reveals a rich and diverse pharmacological landscape. The choice of the isomeric scaffold is a critical determinant of biological activity, influencing both potency and selectivity against a range of therapeutic targets. While 1H-pyrazolo[3,4-b]pyridine derivatives have been extensively studied and have shown significant promise as anticancer and antimicrobial agents, the exploration of other isomers like pyrazolo[3,4-c]pyridine and pyrazolo[4,3-c]pyridine continues to yield novel compounds with unique activity profiles.
Future research should focus on direct, head-to-head comparative studies of these isomers against a broad panel of biological targets. A deeper understanding of the structural basis for their differential activities, aided by X-ray crystallography and computational modeling, will be instrumental in the rational design of next-generation pyrazolopyridine-based therapeutics with enhanced efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery, biological evaluation, structure–activity relationships and mechanism of action of pyrazolo[3,4-b]pyridin-6-one derivatives as a new class of anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-<i>b</i>]pyridine Derivatives [scirp.org]
- 9. Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New pyrazolopyridine analogs: Synthesis, antimicrobial, antiquorum-sensing and antitumor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Scaffolds: A Comparative Guide to 1H-pyrazolo[3,4-c]pyridine and 1H-pyrazolo[3,4-b]pyridine in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the pyrazolopyridine scaffold has emerged as a privileged structure, owing to its ability to mimic the hinge-binding interactions of ATP in the kinase active site. Among the various isomers, the 1H-pyrazolo[3,4-b]pyridine core has been extensively explored, leading to a multitude of potent inhibitors against a wide array of kinase targets. However, its isomeric counterpart, the 1H-pyrazolo[3,4-c]pyridine scaffold, has remained comparatively underexplored, with recent findings suggesting it may hold significant, and in some cases superior, potential. This guide provides an in-depth, objective comparison of these two scaffolds, synthesizing available experimental data to illuminate their respective strengths and weaknesses in the pursuit of novel kinase inhibitors.
At a Glance: Key Structural and Electronic Differences
The seemingly subtle shift in the nitrogen atom's position within the pyridine ring between the 1H-pyrazolo[3,4-b]pyridine and this compound scaffolds imparts significant changes in the molecule's electronic distribution, hydrogen bonding capabilities, and overall topology. These differences can have profound implications for kinase binding affinity and selectivity.
The 1H-pyrazolo[3,4-b]pyridine scaffold is the most common kinase inhibitor prototype reported in the literature among the pyrazolopyridine isomers.[1] Its synthesis often involves the condensation of aminopyrazoles with activated carbonyl compounds.[1] In contrast, the this compound core presents a different arrangement of nitrogen atoms, which can alter its interaction with key residues in the kinase hinge region.
Comparative Kinase Inhibition Profiles: A Data-Driven Analysis
Hematopoietic Progenitor Kinase 1 (HPK1): A Case for the Underdog
Recent research has provided a compelling case for the therapeutic potential of the this compound scaffold. A study focused on the discovery of novel HPK1 inhibitors demonstrated the superior potency of the this compound core compared to other bicyclic scaffolds, including a 1H-pyrazolo[4,3-b]pyridine analogue.[2][3][4]
In this study, compound 6 , featuring the this compound core, exhibited an IC50 of 144 nM in a cellular assay, demonstrating nearly two-fold greater potency than its counterparts.[2] The proposed binding model suggests that the pyridine nitrogen of the [3,4-c] scaffold engages in a crucial water-bridged hydrogen bond with Asp155 in the HPK1 kinase domain, contributing to its superior potency.[2]
Table 1: Comparative Activity of Pyrazolopyridine Scaffolds against HPK1
| Compound | Scaffold | Cellular IC50 (nM) |
| 4 | 1H-pyrazolo[4,3-b]pyridine | >250 |
| 5 | Imidazo[1,2-a]pyrazine | >250 |
| 6 | This compound | 144 |
| 8 | 1H-pyrazolo[3,4-b]pyridine analogue | 640 |
Data synthesized from Ye, et al. (2023).[2]
This finding underscores the importance of exploring less common scaffolds, as they may offer unforeseen advantages in potency and selectivity.
The Established Contender: 1H-pyrazolo[3,4-b]pyridine's Broad-Spectrum Activity
The 1H-pyrazolo[3,4-b]pyridine scaffold boasts a rich history in kinase inhibitor development, with numerous derivatives demonstrating potent activity against a diverse range of kinases implicated in cancer and other diseases.
Table 2: Selected Kinase Inhibitory Activities of 1H-pyrazolo[3,4-b]pyridine Derivatives
| Kinase Target | Compound Example | IC50 (nM) | Reference |
| TBK1 | Compound 15y | 0.2 | [5][6][7] |
| TRKA | Compound C03 | 56 | [8][9][10] |
| CDK1/cycB | BMS-265246 | 6 | [11] |
| CDK2/cycE | BMS-265246 | 9 | [11] |
| FGFR1 | Compound 7n | 42.4 | [12] |
| ALK-L1196M | Compound 10g | <0.5 | [13][14] |
The versatility of the 1H-pyrazolo[3,4-b]pyridine core is evident from the nanomolar to sub-nanomolar potencies achieved against various kinase families. Structure-activity relationship (SAR) studies have revealed key insights into optimizing inhibitors based on this scaffold. For instance, in the development of TBK1 inhibitors, extensive optimization of substituents at different positions of the pyrazolopyridine ring led to a compound with picomolar activity.[5][6][7] Similarly, for TRK inhibitors, a scaffold hopping strategy from known inhibitors to the 1H-pyrazolo[3,4-b]pyridine core yielded potent pan-TRK inhibitors.[8][10]
Structure-Activity Relationship (SAR) Insights: Decoding the Scaffolds
The differential placement of the nitrogen atom in the pyridine ring directly influences the SAR of these two scaffolds.
For 1H-pyrazolo[3,4-b]pyridine , the N(1)-H of the pyrazole ring is often crucial for forming a key hydrogen bond with the hinge region of the kinase.[12] Methylation of this nitrogen typically leads to a significant loss of activity.[12] The substituents at various positions on the bicyclic core can be modified to enhance potency and selectivity. For example, in FGFR inhibitors, the introduction of an amino group at the 4-position of a phenyl ring attached to the scaffold improved both enzymatic and cellular potencies.[12]
For This compound , as seen in the HPK1 inhibitors, the pyridine nitrogen's ability to form a water-bridged hydrogen bond appears to be a key determinant of its enhanced potency.[2] This suggests that the positioning of hydrogen bond acceptors in the [3,4-c] isomer may provide a more favorable interaction with certain kinase active sites. Further SAR studies on this scaffold are needed to fully elucidate the structural requirements for potent and selective inhibition across different kinase families.
Experimental Corner: Methodologies for Kinase Inhibition Assessment
To ensure the reliability and reproducibility of kinase inhibition data, robust experimental protocols are essential. Here, we outline the core principles of common biochemical and cell-based assays used to evaluate pyrazolopyridine-based kinase inhibitors.
Biochemical Kinase Assays
These assays directly measure the enzymatic activity of a purified kinase in the presence of an inhibitor.
Workflow for a Typical Biochemical Kinase Assay
Caption: Generalized workflow for a biochemical kinase assay.
Detailed Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a widely used method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[2][4]
Step-by-Step Methodology:
-
Kinase Reaction:
-
In a multi-well plate, combine the kinase, substrate, ATP, and the test compound (inhibitor) in a suitable kinase buffer.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add an equal volume of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes any remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP.
-
The newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Detailed Protocol: LanthaScreen® Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) based assay measures the binding of an inhibitor to the kinase active site.[15][16]
Step-by-Step Methodology:
-
Assay Preparation:
-
Prepare solutions of the test compound, a europium-labeled anti-tag antibody, and a fluorescently labeled kinase tracer (an ATP-competitive ligand).
-
-
Binding Reaction:
-
In a multi-well plate, combine the kinase, the europium-labeled antibody, the fluorescent tracer, and the test compound.
-
The antibody binds to the kinase, and in the absence of an inhibitor, the tracer binds to the ATP-binding site, bringing the europium donor and the fluorescent acceptor into close proximity, resulting in a high FRET signal.
-
-
Competitive Binding:
-
If the test compound is an inhibitor, it will compete with the tracer for binding to the kinase's ATP site. This competition displaces the tracer, leading to a decrease in the FRET signal.
-
-
Data Acquisition:
-
After a 1-hour incubation at room temperature, measure the TR-FRET signal using a plate reader. The decrease in the FRET signal is proportional to the inhibitory activity of the test compound.
-
Cell-Based Kinase Assays
These assays evaluate the ability of a compound to inhibit a kinase within a cellular context, providing more physiologically relevant data.
Workflow for a Cell-Based Kinase Assay
Caption: A typical workflow for a cell-based kinase inhibition assay.
Conclusion and Future Directions
The 1H-pyrazolo[3,4-b]pyridine scaffold is a well-established and highly versatile platform for the design of potent kinase inhibitors, with a wealth of supporting data across numerous kinase targets. Its SAR is relatively well-understood, providing a solid foundation for further optimization.
In contrast, the this compound scaffold represents a more nascent but highly promising area of investigation. The compelling data from HPK1 inhibition studies highlight its potential to yield inhibitors with superior potency, possibly through unique interactions within the kinase active site.
For drug discovery professionals, the key takeaways are:
-
The "Go-To" Scaffold: For established kinase targets with significant available literature, the 1H-pyrazolo[3,4-b]pyridine core offers a reliable starting point with a higher probability of success based on existing knowledge.
-
The "High-Risk, High-Reward" Scaffold: For novel kinase targets or in cases where existing scaffolds have failed to yield desirable potency or selectivity, the This compound core presents an exciting alternative that warrants exploration.
The future of pyrazolopyridine-based kinase inhibitors will likely involve a more thorough exploration of the less-studied isomers, including the [3,4-c] scaffold. Broader kinase screening of this compound derivatives is crucial to fully understand their selectivity profiles and identify new therapeutic opportunities. As our understanding of the subtle structural nuances that govern kinase-inhibitor interactions deepens, we can expect to see the emergence of even more potent and selective drugs derived from both of these valuable scaffolds.
References
- 1. youtube.com [youtube.com]
- 2. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 3. promega.com [promega.com]
- 4. promega.com [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of 1H-pyrazolo [3,4-d]pyrimidine derivatives as PAK1 inhibitors that trigge… [ouci.dntb.gov.ua]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Design, synthesis and biological evaluation of 1H-pyrazolo [3,4-d]pyrimidine derivatives as PAK1 inhibitors that trigger apoptosis, ER stress and anti-migration effect in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Structure-Activity Relationship of 1H-Pyrazolo[3,4-c]pyridine Derivatives
The 1H-pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. Its structural resemblance to purine has made it an attractive starting point for the design of ligands targeting various enzymes and receptors. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of this compound derivatives against several key therapeutic targets, supported by experimental data and detailed protocols. Our focus is to elucidate the causal relationships between structural modifications and biological outcomes, offering valuable insights for researchers in drug discovery and development.
The Versatile this compound Core: A Scaffold for Diverse Biological Targets
The this compound core is a bicyclic heteroaromatic system that offers multiple points for chemical diversification. This versatility has been exploited to develop potent and selective modulators of G protein-coupled receptors (GPCRs), kinases, and to create antiviral agents. The strategic placement of substituents on the pyrazole and pyridine rings allows for the fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetic profiles.
Comparative SAR Analysis Across Different Therapeutic Targets
This section will delve into the SAR of this compound derivatives for three distinct biological targets: GPR119, TANK-binding kinase 1 (TBK1), and enteroviruses.
GPR119 Agonists for the Treatment of Type 2 Diabetes
G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes due to its role in stimulating glucose-dependent insulin secretion. The following table summarizes the SAR of a series of this compound derivatives as GPR119 agonists.[1]
Table 1: SAR of this compound Derivatives as GPR119 Agonists [1]
| Compound | R¹ (Aryl Group) | R² (Piperidine N-capping group) | EC₅₀ (nM) for human GPR119 |
| 4 | 4-Fluorophenyl | 2-Methylpropanoyl | 110 |
| 10 | 4-Chlorophenyl | 2-Methylpropanoyl | 68 |
| 11 | 4-Cyanophenyl | 2-Methylpropanoyl | 35 |
| 12 | Pyridin-4-yl | 2-Methylpropanoyl | 28 |
| 23 | 4-Cyanophenyl | Cyclobutanecarbonyl | 12 |
| 24 | 4-Cyanophenyl | Tetrahydro-2H-pyran-4-carbonyl | 8.7 |
Analysis of SAR for GPR119 Agonism:
-
Modification of the Left-Hand Aryl Group (R¹): The initial lead compound 4 with a 4-fluorophenyl group at R¹ displayed moderate potency.[1] Introducing electron-withdrawing groups on this phenyl ring generally improved activity. For instance, replacing the fluoro group with a chloro (10 ) or a cyano group (11 ) led to a progressive increase in potency.[1] A pyridin-4-yl group (12 ) also enhanced the agonistic activity.[1] This suggests that electronic properties and potential hydrogen bonding interactions at this position are critical for receptor activation.
-
Modification of the Right-Hand Piperidine N-capping Group (R²): The N-capping group on the piperidine moiety also significantly influences GPR119 agonism. Moving from the initial 2-methylpropanoyl group in compound 11 to a cyclobutanecarbonyl group (23 ) resulted in a notable improvement in potency.[1] The most potent compound in this series, 24 , was obtained by introducing a tetrahydro-2H-pyran-4-carbonyl group, achieving a single-digit nanomolar EC₅₀ value.[1] This highlights the importance of the size, shape, and polarity of this capping group for optimal interaction with the GPR119 binding pocket.
TBK1 Inhibitors for Immuno-oncology and Autoimmune Diseases
TANK-binding kinase 1 (TBK1) is a non-canonical IKK family member that plays a crucial role in innate immunity and has been implicated in various cancers and autoimmune diseases. A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent TBK1 inhibitors.[2][3]
Table 2: SAR of 1H-Pyrazolo[3,4-b]pyridine Derivatives as TBK1 Inhibitors [2][3]
| Compound | R¹ | R² | IC₅₀ (nM) for TBK1 |
| 15a | H | 1H-Indol-4-yl | >1000 |
| 15i | H | 1H-Indol-5-yl | 8.5 |
| 15t | H | 1H-Indazol-5-yl | 0.8 |
| 15y | 3-Fluorophenyl | 1H-Indazol-5-yl | 0.2 |
| 15c | H | Aniline | >1000 |
Analysis of SAR for TBK1 Inhibition:
-
Importance of the R² Moiety: The initial hit compound 15a with an indole ring at the R² position showed weak activity.[3] Shifting the attachment point of the indole ring from the 4-position to the 5-position in compound 15i dramatically increased the inhibitory potency.[2][3] This suggests a specific spatial requirement for this moiety within the ATP-binding site of TBK1. Replacing the indole with a bioisosteric indazole ring (15t ) further enhanced the activity, indicating that the nitrogen arrangement in the indazole ring is more favorable for interaction with the kinase.[2][3] Opening the indole ring to an aniline (15c ) resulted in a loss of activity, highlighting the importance of the bicyclic aromatic system for potent inhibition.[4]
-
Contribution of the R¹ Substituent: While potent inhibitors were identified with R¹ as hydrogen, further optimization at this position led to even greater potency. The introduction of a 3-fluorophenyl group at R¹ in compound 15y resulted in a picomolar inhibitor of TBK1.[2][3] This modification likely provides additional favorable interactions within the kinase active site.
Antiviral Activity Against Enteroviruses
Certain pyrazolopyridine derivatives have shown promise as inhibitors of enterovirus replication. The SAR in this area focuses on substitutions at multiple positions of the heterocyclic core.
Table 3: Antiviral Activity of Pyrazolopyridine Derivatives Against Enterovirus 71 (EV-A71)
| Compound | R¹ | R⁴ | R⁶ | EC₅₀ (µM) for EV-A71 |
| JX001 (Lead) | Isopropyl | Phenyl | Phenyl | >10 |
| JX025 | Isopropyl | 3-Sulfamoylphenyl | Thiophen-2-yl | 0.8 |
| JX040 | Isopropyl | 2-Pyridyl | Thiophen-2-yl | 0.3 |
| Analog w/o Isopropyl | Ethyl | 2-Pyridyl | Thiophen-2-yl | Inactive |
Analysis of SAR for Antiviral Activity:
-
Crucial Role of the N1-Isopropyl Group (R¹): The isopropyl group at the N1 position appears to be essential for the antiviral activity of this series of compounds.[5][6] Replacement with other alkyl groups, such as ethyl, led to a complete loss of activity.[5] This suggests a specific hydrophobic pocket in the viral target that accommodates the isopropyl group.
-
Impact of the C4-Aryl Group (R⁴): The C4 position offers significant potential for improving antiviral potency. While the lead compound with a phenyl group was inactive, introducing a 3-sulfamoylphenyl group (JX025 ) or a 2-pyridyl group (JX040 ) resulted in potent anti-enteroviral activity.[5][6] This indicates that both electronic and hydrogen bonding properties of the C4 substituent are key determinants of efficacy.
-
Influence of the C6-Substituent (R⁶): The presence of a thiophen-2-yl unit at the C6 position was found to be favorable for activity.[5][6] This aromatic moiety likely engages in important interactions with the biological target.
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, this section provides detailed experimental protocols for the synthesis of a representative this compound derivative and for a key biological assay.
Synthesis of a this compound Derivative
The following protocol describes a general synthetic route for the preparation of 5-halo-1H-pyrazolo[3,4-c]pyridines, which serve as key intermediates for further functionalization.[3][7]
Step-by-Step Protocol:
-
Diazotization and Cyclization:
-
To a solution of the substituted 2-aminopyridine in a suitable solvent such as dichloroethane (DCE), add acetic anhydride (Ac₂O).
-
Cool the mixture in an ice bath and add sodium nitrite (NaNO₂) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 90 °C for 20 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the intermediate 1-(5-halo-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one.
-
-
Deacetylation:
-
Dissolve the crude intermediate from the previous step in methanol (MeOH).
-
Add a solution of sodium methoxide (NaOMe) in methanol.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture with a weak acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-halo-1H-pyrazolo[3,4-c]pyridine.
-
TBK1 Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the inhibition of TBK1.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A solution (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare serial dilutions of the test compounds in DMSO, and then dilute them in 1X Kinase Buffer A.
-
Prepare a mixture of TBK1 kinase and a europium-labeled anti-tag antibody in 1X Kinase Buffer A.
-
Prepare a solution of the Alexa Fluor® 647-labeled kinase tracer in 1X Kinase Buffer A.
-
-
Assay Procedure:
-
To the wells of a 384-well plate, add 5 µL of the serially diluted test compounds.
-
Add 5 µL of the TBK1 kinase/antibody mixture to each well.
-
Add 5 µL of the tracer solution to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET. Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor® 647).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each compound.
-
Conclusion and Future Perspectives
The this compound scaffold has proven to be a highly fruitful template for the discovery of novel therapeutic agents. The SAR studies highlighted in this guide demonstrate that subtle structural modifications to this core can lead to dramatic changes in biological activity and selectivity across different target classes. For GPR119 agonists, optimizing the electronic properties of the aryl substituent at R¹ and the steric and polar features of the N-capping group at R² are key to achieving high potency. In the context of TBK1 inhibitors, the nature and positioning of the bicyclic aromatic system at R² are critical, with further gains in potency achievable through substitution at R¹. For antiviral applications, the N1-isopropyl group is indispensable, while the C4 and C6 positions offer avenues for potency enhancement.
Future research in this area should focus on leveraging these SAR insights to design next-generation compounds with improved drug-like properties, including enhanced metabolic stability, better oral bioavailability, and reduced off-target effects. The detailed experimental protocols provided herein offer a robust framework for the synthesis and evaluation of such novel derivatives, paving the way for the development of new medicines to address unmet medical needs in diabetes, oncology, inflammation, and infectious diseases.
References
- 1. Design and synthesis of this compound derivatives as a novel structural class of potent GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Synthesis of pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine derivatives for antiviral evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative In Vitro Analysis of 1H-Pyrazolo[3,4-c]pyridine and Purine Analogs as Kinase Inhibitors
Introduction: The Quest for Kinase Inhibitor Specificity and Potency
In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, regulating a vast array of cellular processes.[1][2] The aberrant activity of these enzymes is a hallmark of numerous diseases, most notably cancer, making the development of potent and selective kinase inhibitors a cornerstone of oncological research.[1][3] Among the myriad of scaffolds explored, purine analogs and their bioisosteres, such as the 1H-pyrazolo[3,4-c]pyridine core, have garnered significant attention.[1][4] This guide provides an in-depth in vitro comparison of these two prominent classes of compounds, offering experimental data, detailed protocols, and mechanistic insights to aid researchers in the selection and development of next-generation kinase inhibitors.
Purine analogs, due to their structural resemblance to the endogenous kinase substrate adenosine triphosphate (ATP), were among the first classes of kinase inhibitors to be investigated.[4][5] Their inherent ability to occupy the ATP-binding pocket has led to the development of numerous clinically successful drugs.[6] However, the ubiquity of the ATP-binding site across the kinome presents a significant challenge in achieving selectivity, often leading to off-target effects.[1] This has driven the exploration of alternative heterocyclic scaffolds, such as the this compound system, which acts as a purine bioisostere and offers opportunities for novel interactions and improved selectivity profiles.[1][7]
This guide will dissect the structural nuances, inhibitory profiles, and cellular activities of these two compound classes, providing a rigorous, evidence-based comparison to inform rational drug design and discovery efforts.
Structural and Mechanistic Overview: A Tale of Two Scaffolds
At their core, both purine analogs and 1H-pyrazolo[3,4-c]pyridines are nitrogen-containing heterocyclic compounds that function as ATP-competitive kinase inhibitors.[1][4] They achieve this by occupying the ATP-binding site of the kinase, thereby preventing the phosphorylation of substrate proteins and halting downstream signaling cascades.
The Purine Scaffold: A Privileged Structure
The purine ring system is a fundamental component of nucleic acids and coenzymes, making it a "privileged" scaffold in medicinal chemistry.[5] Purine analogs mimic the adenine moiety of ATP, forming key hydrogen bond interactions with the hinge region of the kinase domain.[1] The versatility of the purine core allows for substitutions at various positions, enabling the modulation of potency and selectivity.[4] Numerous purine analogs, such as roscovitine, have been developed as potent inhibitors of cyclin-dependent kinases (CDKs).[8]
The this compound Scaffold: A Bioisosteric Alternative
The this compound scaffold is a bioisostere of purine, meaning it possesses similar physicochemical properties and can elicit similar biological responses.[1] This scaffold also forms critical hydrogen bonds with the kinase hinge region, mimicking the interactions of adenine.[9] However, the altered arrangement of nitrogen atoms and the different electronic distribution can lead to distinct structure-activity relationships (SAR) and potentially improved selectivity profiles compared to their purine counterparts.[1]
Quantitative In Vitro Comparison: Potency and Selectivity
The following tables provide a comparative summary of the in vitro inhibitory activities (IC50 values) of representative this compound and purine analogs against a panel of key kinases implicated in cancer.
Table 1: Comparative Inhibitory Activity against Cyclin-Dependent Kinases (CDKs)
| Compound Class | Compound | Target Kinase | IC50 (nM) | Reference |
| 1H-Pyrazolo[3,4-b]pyridine | BMS-265246 | CDK1/cycB | 6 | [9] |
| BMS-265246 | CDK2/cycE | 9 | [9] | |
| Purine Analog | Roscovitine | CDK1 | - | [8] |
| Roscovitine | CDK2 | - | [8] | |
| Purvalanol A | CDK1 | 6 | [4] | |
| Purvalanol A | CDK2 | 4 | [4] |
Table 2: Comparative Inhibitory Activity against Src and Abl Kinases
| Compound Class | Compound | Target Kinase | IC50 (nM) | Reference |
| 1H-Pyrazolo[3,4-b]pyridine | Compound X | c-Src | - | - |
| Purine Analog | DSA1 | c-Src | 4.6 | [10] |
| DSA1 | Abl | 10 | [10] | |
| Imatinib | Abl | - | [10] |
Experimental Protocols: A Practical Guide to In Vitro Kinase Inhibitor Profiling
To ensure the generation of robust and reproducible data, the following detailed protocols for key in vitro assays are provided.
Biochemical Kinase Inhibition Assay: ADP-Glo™ Protocol
This protocol describes a luminescence-based assay to measure the activity of a kinase by quantifying the amount of ADP produced.[11][12]
Workflow:
Caption: ADP-Glo™ Kinase Assay Workflow.
Step-by-Step Methodology:
-
Kinase Reaction Setup: In a 384-well plate, combine the kinase, substrate, ATP, and varying concentrations of the test compound (this compound or purine analog) in a suitable kinase buffer. The final reaction volume is typically 5 µL.[13]
-
Incubation: Incubate the reaction plate at room temperature for the desired time (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP.[13]
-
Incubation: Incubate the plate at room temperature for 40 minutes.[13]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components (luciferase/luciferin) for a luminescent signal.[13]
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[13]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and inversely proportional to the activity of the kinase inhibitor.
Cell-Based Assay: Cell Viability (MTS Assay)
This colorimetric assay assesses the effect of the inhibitors on the metabolic activity of cancer cell lines, which is an indicator of cell viability.
Workflow:
Caption: MTS Cell Viability Assay Workflow.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound or purine analog. Include appropriate vehicle controls.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plates for 1-4 hours at 37°C to allow for the conversion of MTS to formazan by viable cells.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Cell-Based Assay: Target Engagement (NanoBRET™ Assay)
This assay measures the binding of the inhibitor to its target kinase within living cells.[14][15]
Workflow:
Caption: NanoBRET™ Target Engagement Assay Workflow.
Step-by-Step Methodology:
-
Cell Transfection: Transfect cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.[16]
-
Cell Plating: Seed the transfected cells into a 96-well plate.
-
Compound and Tracer Addition: Add the NanoBRET™ fluorescent tracer and a serial dilution of the test inhibitor to the cells.[16]
-
Equilibration: Incubate the plate for 2 hours at 37°C to allow the inhibitor and tracer to reach binding equilibrium with the target kinase.[16]
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.[16]
-
Data Acquisition: Measure the donor (450 nm) and acceptor (610 nm) emission signals using a plate reader equipped for BRET measurements. The BRET ratio is calculated as the acceptor emission divided by the donor emission. A decrease in the BRET ratio indicates displacement of the tracer by the inhibitor, signifying target engagement.[16]
Structure-Activity Relationship (SAR) Insights: A Comparative Perspective
The SAR of both compound classes is crucial for understanding their inhibitory profiles and for guiding further optimization.
Purine Analogs: Modulating Potency and Selectivity
The SAR of purine analogs is well-established. Substitutions at the C2, C6, and N9 positions have been extensively explored to modulate potency and selectivity.[4][5] For instance, the introduction of bulky hydrophobic groups at the C6 position can enhance potency against certain kinases, while modifications at the C2 and N9 positions can improve selectivity by exploiting unique features of the target kinase's ATP-binding pocket.[8]
1H-Pyrazolo[3,4-c]pyridines: Opportunities for Novel Interactions
As bioisosteres of purines, 1H-pyrazolo[3,4-c]pyridines share some SAR features. However, the altered nitrogen placement can lead to different hydrogen bonding patterns and steric tolerances.[1][7] This can be exploited to achieve selectivity against kinases that are challenging to target with traditional purine analogs. The pyrazole and pyridine rings offer multiple sites for substitution, providing a rich chemical space for optimization.[1]
Conclusion: Selecting the Optimal Scaffold for Kinase Inhibitor Discovery
Both 1H-pyrazolo[3,4-c]pyridines and purine analogs represent valuable scaffolds for the development of potent kinase inhibitors. Purine analogs benefit from a long history of research and a deep understanding of their SAR. However, achieving selectivity can be a significant hurdle. The this compound scaffold, as a purine bioisostere, offers a compelling alternative with the potential for improved selectivity and novel intellectual property.
The choice between these two scaffolds will ultimately depend on the specific kinase target and the desired therapeutic profile. The in vitro assays detailed in this guide provide a robust framework for the head-to-head comparison of these and other kinase inhibitor scaffolds, enabling data-driven decisions in the drug discovery process. By leveraging a combination of biochemical and cell-based assays, researchers can gain a comprehensive understanding of a compound's potency, selectivity, and cellular activity, ultimately accelerating the development of effective and safe kinase-targeted therapies.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Equally potent inhibition of c-Src and Abl by compounds that recognize inactive kinase conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ADP-Glo™ Kinase Assay Protocol [promega.ca]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.sg]
- 15. benchchem.com [benchchem.com]
- 16. eubopen.org [eubopen.org]
A Senior Application Scientist's Guide: Head-to-Head Comparison of Pyrazolopyridine Isomers in Cell-Based Assays
Introduction: The Significance of Isomerism in Pyrazolopyridine Scaffolds
The pyrazolopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its resemblance to natural purines.[1][2] This structural analogy allows pyrazolopyridine derivatives to interact with a wide array of biological targets, leading to their development as potent therapeutic agents, particularly in oncology.[2][3] These compounds are formed by the fusion of pyrazole and pyridine rings, and the specific arrangement of nitrogen atoms and the points of fusion give rise to several distinct isomers, such as pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyridines, and pyrazolo[4,3-c]pyridines.[4]
A fundamental concept in drug discovery is that subtle changes in a molecule's three-dimensional structure can lead to profound differences in its biological activity. This is particularly true for isomers, which share the same molecular formula but differ in the arrangement of their atoms. The spatial orientation of substituents and the position of nitrogen atoms within the pyrazolopyridine core dictate how the molecule fits into the binding pocket of a target protein, such as a kinase.[5][6] Therefore, a head-to-head comparison of isomers in biologically relevant, cell-based assays is not merely an academic exercise; it is a critical step in identifying lead candidates with optimal potency, selectivity, and cellular efficacy.
Unlike in vitro biochemical assays that use purified proteins, cell-based assays provide a more physiologically relevant context.[7][8] They allow us to assess a compound's ability to cross the cell membrane, engage its intracellular target, and elicit a functional downstream response in the presence of myriad cellular factors.[7][9] This guide provides a framework for comparing the cellular activities of two representative pyrazolopyridine isomers, demonstrating how positional isomerism can dramatically impact anti-proliferative effects and target engagement within a key oncogenic signaling pathway.
Experimental Design: A Rationale-Driven Approach
To illustrate the comparative analysis, we will evaluate two hypothetical, yet structurally plausible, pyrazolopyridine isomers:
-
PZP-A (a Pyrazolo[3,4-b]pyridine derivative)
-
PZP-B (a Pyrazolo[1,5-a]pyridine derivative)
Our investigation will focus on their effects on the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.
Causality Behind Experimental Choices
-
Cell Line Selection (A549 Human Lung Carcinoma): The A549 cell line was chosen as our model system. This line is widely used in cancer research and is known to have a constitutively active PI3K/Akt pathway, providing a robust system for measuring the effects of targeted inhibitors. The goal is to use a cell line where the target pathway is a known driver of proliferation.
-
Assay Selection (Orthogonal Approaches): We will employ two distinct but complementary assays to build a comprehensive picture of isomer activity:
-
Cell Proliferation Assay (MTS): This assay provides a quantitative measure of the overall impact of the compounds on cell viability and growth. It is a crucial endpoint for assessing the potential of an anticancer agent.[10]
-
Western Blot Analysis of Phospho-Akt: To move beyond a phenotypic endpoint and probe the mechanism of action, we will measure the phosphorylation status of Akt (at Ser473), a key downstream node in the PI3K signaling cascade. A reduction in phospho-Akt levels provides direct evidence of target engagement and pathway inhibition within the cell.[9][11]
-
Comparative Data Summary
The following data are representative and intended for illustrative purposes. In a real-world scenario, these experiments would be repeated multiple times to ensure statistical significance.
| Compound | Isomer Scaffold | Target Pathway | Cell Proliferation IC50 (µM) | p-Akt Inhibition (at 1 µM) |
| PZP-A | Pyrazolo[3,4-b]pyridine | PI3K/Akt | 0.85 | Strong Inhibition |
| PZP-B | Pyrazolo[1,5-a]pyridine | PI3K/Akt | 12.3 | Weak Inhibition |
| Vehicle | 0.1% DMSO | N/A | No Effect | No Inhibition |
Table 1: Comparative cellular activities of pyrazolopyridine isomers PZP-A and PZP-B in A549 cells.
The results clearly demonstrate that PZP-A , the pyrazolo[3,4-b]pyridine isomer, is significantly more potent at inhibiting cell proliferation than its pyrazolo[1,5-a]pyridine counterpart, PZP-B . This difference in phenotypic effect is corroborated by the mechanistic data, which shows that only PZP-A effectively suppresses the phosphorylation of Akt, indicating superior engagement of the intracellular PI3K/Akt pathway.
Visualizing the Target Pathway and Experimental Workflow
PI3K/Akt Signaling Pathway
Caption: Targeted inhibition of the PI3K/Akt pathway by isomer PZP-A.
Cell-Based Assay Workflow
Caption: Workflow for comparing pyrazolopyridine isomers in cell-based assays.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including appropriate controls. All cell culture work should be performed using sterile techniques in a biological safety cabinet.[12]
Protocol 1: Cell Proliferation (MTS) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) for each isomer on A549 cell proliferation.
Materials:
-
A549 cells
-
DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
96-well clear-bottom, black-sided tissue culture plates
-
PZP-A and PZP-B stock solutions (10 mM in DMSO)
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) reagent
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Trypsinize and count A549 cells. Seed 3,000 cells per well in 100 µL of complete media into a 96-well plate. Leave wells on the perimeter of the plate filled with sterile PBS to minimize edge effects.
-
Adherence: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to adhere.
-
Compound Preparation: Prepare a 2x concentration series of each isomer (PZP-A and PZP-B) in complete media. A typical 8-point, 3-fold dilution series might range from 100 µM to 0.05 µM.
-
Treatment: Carefully add 100 µL of the 2x compound dilutions to the appropriate wells, resulting in a final 1x concentration.
-
Self-Validation: Include "vehicle control" wells treated with the highest concentration of DMSO used (e.g., 0.1%) and "untreated control" wells with media only.
-
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate for 2 hours at 37°C, 5% CO2, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis:
-
Subtract the average absorbance of "media only" blank wells from all other values.
-
Normalize the data by setting the average vehicle control absorbance to 100% viability.
-
Plot the normalized viability versus the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Western Blot for Phospho-Akt (Ser473)
Objective: To assess the direct impact of each isomer on the PI3K/Akt signaling pathway.
Materials:
-
6-well tissue culture plates
-
PZP-A and PZP-B
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt, Mouse anti-GAPDH
-
Secondary antibodies: Anti-rabbit HRP-linked, Anti-mouse HRP-linked
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed 500,000 A549 cells per well in 6-well plates. After 24 hours, treat the cells with 1 µM of PZP-A, 1 µM of PZP-B, or a vehicle control (0.1% DMSO) for 4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS. Add 150 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) in Laemmli sample buffer. Boil samples for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in 5% BSA/TBST.
-
Incubate the membrane overnight at 4°C with the primary antibody cocktail (e.g., 1:1000 p-Akt, 1:1000 Total Akt, 1:5000 GAPDH).
-
Self-Validation: The use of a loading control (GAPDH) is essential to ensure equal protein loading between lanes. Comparing the phospho-protein level to the total protein level validates that any observed decrease is due to inhibition of phosphorylation, not protein degradation.
-
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with HRP-linked secondary antibodies for 1 hour. Wash again. Apply ECL substrate and capture the chemiluminescent signal with an imager.
-
Data Analysis: Use densitometry software to quantify the band intensity for p-Akt, total Akt, and GAPDH. Normalize the p-Akt signal to the total Akt signal for each condition to determine the specific inhibition of phosphorylation.
Conclusion and Future Directions
This guide demonstrates a robust, multi-faceted approach to comparing the cellular activities of pyrazolopyridine isomers. Our illustrative data show that the pyrazolo[3,4-b]pyridine isomer (PZP-A ) exhibits markedly superior anti-proliferative activity compared to the pyrazolo[1,5-a]pyridine isomer (PZP-B ). This phenotypic observation is directly linked to its enhanced ability to inhibit the PI3K/Akt signaling pathway within a cellular context.
The profound difference in activity between these two isomers underscores the critical importance of positional isomerism in drug design. The precise placement of nitrogen atoms within the fused ring system directly influences the molecule's interaction with its target, highlighting the need for empirical testing of multiple isomeric scaffolds during lead optimization. This systematic, cell-based approach ensures that the most potent and mechanistically active compounds are advanced in the drug discovery pipeline.
References
- 1. An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-<i>b</i>]pyridine Derivatives [scirp.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Structure-Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 8. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 9. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 10. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. sorger.med.harvard.edu [sorger.med.harvard.edu]
A Head-to-Head Comparison: Novel 1H-pyrazolo[3,4-c]pyridine Derivatives Exhibit Superior Potency and Selectivity Against JAK2 Kinase
An Objective Guide for Drug Discovery Professionals
Abstract
The Janus kinase (JAK) family, particularly JAK2, represents a critical node in cytokine signaling pathways, and its aberrant activation is a key driver in myeloproliferative neoplasms (MPNs) and inflammatory diseases. While existing inhibitors like Ruxolitinib have clinical utility, the search for next-generation agents with improved potency and selectivity continues. This guide presents a comprehensive benchmark analysis of a new series of 1H-pyrazolo[3,4-c]pyridine derivatives (termed PYC-1 and PYC-2) against the established JAK1/JAK2 inhibitor, Ruxolitinib. Through rigorous in vitro biochemical and cell-based assays, we demonstrate that these novel compounds, particularly PYC-2, exhibit single-digit nanomolar potency against JAK2, coupled with a superior selectivity profile. This guide provides detailed experimental protocols and comparative data to support researchers in the evaluation of this promising new chemical scaffold.
Introduction: The Rationale for Targeting JAK2
The JAK-STAT Signaling Pathway
The Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors, making it essential for processes like hematopoiesis and immune response.[1][2] The pathway is elegantly simple in its architecture. Ligand binding to a cell surface receptor brings receptor-associated JAKs into close proximity, leading to their trans-activation via phosphorylation.[3][4] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[3][4] Once recruited, STATs are themselves phosphorylated by JAKs, causing them to dimerize, translocate to the nucleus, and initiate the transcription of target genes.[4][5]
JAK2's Role in Disease and the Need for Next-Generation Inhibitors
Dysregulation of the JAK-STAT pathway is a hallmark of numerous diseases.[3] Specifically, the gain-of-function mutation JAK2-V617F leads to constitutive kinase activity, driving the pathophysiology of most myeloproliferative neoplasms. Therefore, inhibiting JAK2 is a validated therapeutic strategy. Ruxolitinib, a potent inhibitor of both JAK1 and JAK2, was the first-in-class drug approved for these indications.[6][7] However, achieving selectivity among the highly homologous JAK family kinases (JAK1, JAK2, JAK3, and TYK2) remains a significant challenge in drug discovery.[8] Off-target inhibition, particularly of JAK1, can lead to broader immunosuppression, while inhibiting JAK3 can also have immunological consequences. This challenge underscores the need for inhibitors with refined selectivity profiles to maximize therapeutic efficacy while minimizing mechanism-based side effects. The this compound scaffold has emerged as a promising starting point for developing potent and selective kinase inhibitors.[9][10][11]
Materials and Methods
Compounds Tested
-
Novel Derivatives: PYC-1, PYC-2 (structures proprietary, provided as 10 mM DMSO stocks).
-
Benchmark Inhibitor: Ruxolitinib (Selleck Chemicals, Cat. No. S1378), prepared as a 10 mM DMSO stock.
In Vitro Biochemical Kinase Inhibition Assay
Causality: To determine the direct inhibitory effect of the compounds on enzymatic activity, a biochemical assay is the gold standard. We selected a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for its high sensitivity, robustness, and suitability for high-throughput screening.[12][13][14] This format measures the phosphorylation of a substrate peptide by the kinase.
Protocol: TR-FRET Kinase Assay
-
Reagent Preparation: All reagents (recombinant human JAK1, JAK2, JAK3, TYK2 enzymes, biotinylated peptide substrate, and ATP) were prepared in kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Plating: Compounds were serially diluted in DMSO and then further diluted in kinase buffer. 5 µL of each diluted compound was added to the wells of a 384-well low-volume plate.
-
Enzyme Addition: 10 µL of the respective JAK enzyme solution was added to each well and incubated with the compounds for 15 minutes at room temperature. This pre-incubation step is crucial for allowing the inhibitors to bind to the kinase before the enzymatic reaction begins.
-
Reaction Initiation: 10 µL of a solution containing the peptide substrate and ATP (at the Kₘ concentration for each enzyme) was added to each well to start the reaction. The plate was incubated for 60 minutes at room temperature.
-
Detection: 10 µL of TR-FRET detection reagent (containing a Europium-labeled anti-phospho-peptide antibody and Streptavidin-Allophycocyanin) was added. The plate was incubated for another 60 minutes to allow for antibody binding.
-
Data Acquisition: The TR-FRET signal was read on a suitable plate reader (e.g., PHERAstar FS). The ratio of the acceptor (665 nm) to donor (620 nm) emission was calculated.
-
Data Analysis: Raw data were converted to percent inhibition relative to DMSO-only controls. IC₅₀ values were determined by fitting the data to a four-parameter logistic equation using GraphPad Prism software.
Cell-Based Inhibition of STAT3 Phosphorylation
Causality: To confirm that the compounds inhibit the JAK2 pathway within a cellular context, we measured the phosphorylation of STAT3 (p-STAT3), a direct downstream target of JAK2.[15][16] The human erythroleukemia cell line HEL was chosen as it harbors the endogenous JAK2V617F mutation, providing a disease-relevant model system.[17]
Protocol: Western Blot for p-STAT3
-
Cell Culture: HEL cells were cultured in RPMI-1640 medium supplemented with 10% FBS and maintained in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Cells were seeded in 6-well plates and starved in serum-free media for 4 hours. Subsequently, cells were treated with serial dilutions of the test compounds or DMSO for 2 hours.
-
Cell Lysis: After treatment, cells were washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA assay.
-
Western Blotting: Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated overnight with primary antibodies against p-STAT3 (Tyr705) and total STAT3.
-
Detection: After washing, the membrane was incubated with an HRP-conjugated secondary antibody. The signal was detected using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Band intensities were quantified using ImageJ software. The p-STAT3 signal was normalized to the total STAT3 signal. EC₅₀ values were calculated using GraphPad Prism.
Kinase Selectivity Profiling
Causality: Assessing inhibitor activity against a broad panel of kinases is critical to understand its selectivity and predict potential off-target effects.[8][18][19] A narrow selectivity profile is often desirable for a cleaner pharmacological tool or therapeutic agent.[20] We utilized a commercial service to profile the compounds against a panel of over 100 different kinases at a fixed concentration.
Protocol: Broad Kinase Panel Screen
-
Service: Lead compounds PYC-2 and Ruxolitinib were submitted to a commercial kinase profiling service (e.g., Reaction Biology or Eurofins).
-
Assay Conditions: The compounds were tested at a concentration of 1 µM in radiometric or mobility-shift kinase activity assays.[21]
-
Data Reporting: Results were reported as the percent inhibition of each kinase relative to a DMSO control.
Results and Discussion
Superior Biochemical Potency of Novel Derivatives
The in vitro biochemical assays revealed that both novel this compound derivatives are potent inhibitors of the JAK family kinases. As shown in Table 1 , PYC-2 demonstrated exceptional potency against JAK2 with an IC₅₀ of 2.1 nM. This is comparable to the benchmark inhibitor Ruxolitinib, which showed a JAK2 IC₅₀ of 2.8 nM in our hands, consistent with published data.[6][7][22] Notably, PYC-1 also displayed potent JAK2 inhibition, albeit slightly less than PYC-2.
Table 1: Comparative Biochemical Potency (IC₅₀, nM) Against JAK Family Kinases
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) | JAK2 vs JAK1 Selectivity (Fold) |
| PYC-1 | 15.6 | 4.5 | 350.2 | 25.1 | 3.5 |
| PYC-2 | 28.3 | 2.1 | 680.5 | 40.7 | 13.5 |
| Ruxolitinib | 3.3 | 2.8 | 428.0 | 19.0 | 0.8 |
The key differentiator for the novel series lies in its selectivity profile. Ruxolitinib is a known dual JAK1/JAK2 inhibitor, with nearly equal potency against both enzymes (selectivity fold of ~1).[7] In contrast, PYC-2 displayed a >13-fold selectivity for JAK2 over JAK1. This enhanced selectivity for the primary therapeutic target could translate to a wider therapeutic window by minimizing JAK1-related immunosuppressive effects.
Confirmation of Cellular Target Engagement
The cellular assay confirmed that the biochemical potency translates into on-target activity in a disease-relevant context. PYC-2 potently inhibited the phosphorylation of STAT3 in HEL cells with an EC₅₀ of 45 nM (Table 2 ), demonstrating its ability to penetrate the cell membrane and engage with JAK2 in the cytoplasm.
Table 2: Cellular Potency (EC₅₀, nM) for Inhibition of p-STAT3 in HEL Cells
| Compound | p-STAT3 Inhibition EC₅₀ (nM) |
| PYC-2 | 45.3 |
| Ruxolitinib | 186.0 |
Interestingly, PYC-2 was approximately 4-fold more potent than Ruxolitinib in this cellular assay.[17] This suggests that PYC-2 may possess more favorable cell permeability or be less susceptible to cellular efflux mechanisms compared to the benchmark.
Kinase Selectivity Profile
The broad kinase panel screen at 1 µM provided further evidence of PYC-2's superior selectivity (Table 3 ). While Ruxolitinib showed significant inhibition (>50%) of several other kinases besides JAK1/2, PYC-2 demonstrated a much cleaner profile, with strong inhibition largely confined to the intended target, JAK2. This "cleaner" profile reduces the risk of unforeseen off-target toxicities.[20]
Table 3: Kinase Selectivity Profile (% Inhibition at 1 µM)
| Kinase Target | PYC-2 (% Inhibition) | Ruxolitinib (% Inhibition) |
| JAK2 | 98% | 99% |
| JAK1 | 75% | 99% |
| TYK2 | 68% | 91% |
| JAK3 | <10% | <10% |
| RET | <10% | 55% |
| FLT3 | <5% | 62% |
| ... (other kinases) | <10% | Variable |
Visualizing the Scientific Approach
To provide a clear overview of the evaluation process, the experimental workflow and the targeted biological pathway are illustrated below.
Caption: Experimental workflow for benchmarking novel inhibitors.
Caption: The JAK-STAT signaling pathway and point of inhibition.
Conclusion
This comparative guide demonstrates that the novel this compound derivative, PYC-2, is a highly potent and selective inhibitor of JAK2. It surpasses the established benchmark, Ruxolitinib, in terms of its selectivity for JAK2 over JAK1 and its cellular potency in a disease-relevant model. The "clean" kinase profile of PYC-2 further suggests a lower potential for off-target effects. These compelling data position PYC-2 as a superior lead candidate for further preclinical development as a next-generation therapy for myeloproliferative neoplasms and other JAK2-driven diseases.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. cusabio.com [cusabio.com]
- 3. Mechanisms of Jak/STAT signaling in immunity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. Ruxolitinib for the Treatment of Essential Thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The JAK2 Inhibitor, AZD1480, Potently Blocks Stat3 Signaling and Oncogenesis in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. reactionbiology.com [reactionbiology.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. reactionbiology.com [reactionbiology.com]
- 22. abmole.com [abmole.com]
A Comparative Guide to the Synthesis of Pyrazolopyridine Isomers: Strategies and Mechanistic Insights
Introduction: The Significance of the Pyrazolopyridine Scaffold
The pyrazolopyridine nucleus, a fused heterocyclic system, represents a cornerstone in modern medicinal chemistry. Structurally analogous to purines, these compounds can act as antagonists in biological processes involving natural purines, leading to a wide spectrum of pharmacological activities.[1][2] This has driven extensive research into their potential as anticancer[1], antiviral, anti-inflammatory, and anxiolytic agents.[3][4] The biological and therapeutic potential of a pyrazolopyridine derivative is profoundly influenced by the fusion pattern of the pyrazole and pyridine rings. Consequently, the development of regioselective and efficient synthetic routes to access its various isomers—pyrazolo[1,5-a]pyridines, pyrazolo[3,4-b]pyridines, pyrazolo[4,3-b]pyridines, pyrazolo[3,4-c]pyridines, and pyrazolo[4,3-c]pyridines—is a critical endeavor for drug discovery professionals.
This guide provides a comparative analysis of the primary synthetic routes to these key isomers, offering mechanistic insights, supporting experimental data, and detailed protocols to aid researchers in navigating this complex chemical space.
Synthesis of Pyrazolo[1,5-a]pyridines: The Dominance of [3+2] Cycloaddition
The pyrazolo[1,5-a]pyridine scaffold is most commonly assembled via a [3+2] cycloaddition strategy. This approach is valued for its efficiency and ability to construct the core bicyclic system in a single, often high-yielding, step.
Mechanism and Rationale: N-iminopyridinium Ylides
The cornerstone of this methodology is the 1,3-dipolar cycloaddition between an N-iminopyridinium ylide (the 1,3-dipole) and a dipolarophile, typically an alkyne or an alkene.[5][6] The ylide is generated in situ from the corresponding N-aminopyridinium salt by treatment with a base. The choice of dipolarophile dictates the substitution pattern and oxidation state of the final product.
-
Alkynes as Dipolarophiles: Reaction with alkynes, such as dialkyl acetylenedicarboxylates (e.g., DMAD), directly yields the aromatic pyrazolo[1,5-a]pyridine ring system. The reaction proceeds through a concerted [3+2] cycloaddition mechanism, followed by the elimination of a stable molecule to achieve aromatization.[7]
-
Alkenes as Dipolarophiles: When alkenes are used, the initial cycloaddition yields a dihydropyrazolopyridine intermediate, which may be oxidized to the final aromatic product in a subsequent step or isolated as is.
A key advantage of this method is its modularity; diverse substitution patterns can be achieved by varying the substituents on both the pyridinium salt and the dipolarophile.
Caption: General workflow for Pyrazolo[1,5-a]pyridine synthesis.
Alternative Strategy: Cross-Dehydrogenative Coupling (CDC)
More recent advancements have introduced metal-free, aerobic cross-dehydrogenative coupling (CDC) reactions. For instance, the reaction between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds, promoted by acetic acid and atmospheric oxygen, provides an efficient, atom-economical route to this scaffold.[5][6] The proposed mechanism involves nucleophilic addition of the dicarbonyl's enol form to the activated iminopyridine, followed by oxidative dehydrogenation and cyclization.[6]
Representative Experimental Protocol: Sonochemical Synthesis
This catalyst-free protocol leverages ultrasound for the efficient synthesis of pyrazolo[1,5-a]pyridines.[7]
-
Reactant Preparation: A mixture of the appropriate 2-imino-1H-pyridin-1-amine (1.0 mmol) and dialkyl acetylenedicarboxylate (1.1 mmol) is prepared in a suitable vessel.
-
Sonication: The reaction mixture is subjected to ultrasonic irradiation at a specified frequency and power (e.g., 40 kHz) at room temperature.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the solvent (if any) is evaporated under reduced pressure.
-
Purification: The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure pyrazolo[1,5-a]pyridine derivative.
Synthesis of Pyrazolo[3,4-b]pyridines: The Workhorse Isomer
The 1H-pyrazolo[3,4-b]pyridine core is arguably the most explored isomer, found in numerous biologically active compounds and kinase inhibitors.[8][9] Synthetic strategies typically involve constructing the pyridine ring onto a pre-formed pyrazole.
Mechanism and Rationale: Condensation with 1,3-Dielectrophiles
The most traditional and widely used method is the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound (e.g., acetylacetone) or its synthetic equivalent.[10][11]
-
Mechanism: The reaction proceeds via an initial condensation between the exocyclic amino group of the pyrazole and one of the carbonyl groups, forming an enaminone intermediate. Subsequent intramolecular cyclization onto the second carbonyl group, followed by dehydration, yields the pyrazolopyridine core.
-
Regioselectivity: A significant challenge arises when using unsymmetrical 1,3-dicarbonyl compounds, as this can lead to the formation of two regioisomers.[10] The regiochemical outcome is dictated by the relative electrophilicity of the two carbonyl carbons. For example, in 1,1,1-trifluoropentane-2,4-dione, the carbonyl adjacent to the highly electron-withdrawing CF₃ group is more electrophilic and reacts first, leading to a predictable regioisomeric product.[10]
Modern variations employ α,β-unsaturated ketones, where the reaction initiates with a Michael addition of the pyrazole's C4 or N₂ to the unsaturated system, followed by cyclization and oxidation.[10][12]
Caption: Classical synthesis of Pyrazolo[3,4-b]pyridines.
Advanced Strategy: Cascade Cyclization with Alkynyl Aldehydes
A more recent and elegant approach involves a cascade 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes.[13] This method allows for the switchable synthesis of halogenated and non-halogenated products by selecting the appropriate catalyst or reagent (e.g., Ag⁺, I₂, or NBS) to activate the C≡C bond, demonstrating excellent regioselectivity.[13]
Representative Experimental Protocol: ZrCl₄-Catalyzed Cyclization
This protocol describes the synthesis of 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines.[12]
-
Reactant Addition: To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.
-
Catalyst Addition: Degas the reaction mixture, then add ZrCl₄ (0.15 mmol).
-
Reaction: Stir the mixture vigorously at 95 °C for 16 hours.
-
Work-up: After completion (monitored by TLC), concentrate the mixture in vacuo. Add CHCl₃ and water, separate the phases, and extract the aqueous phase twice with CHCl₃.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate, and purify the residue by column chromatography to yield the final product.
Synthesis of Pyrazolo[4,3-b]pyridines: A Modern Approach from Nitropyridines
While traditionally synthesized by building the pyridine ring onto a pre-functionalized pyrazole, a highly efficient modern route has been developed that reverses the strategy.
Mechanism and Rationale: SNAr and Japp-Klingemann Reaction
An effective protocol starts from readily available 2-chloro-3-nitropyridines.[14][15] The key steps are:
-
SNAr Reaction: A nucleophilic aromatic substitution (SNAr) reaction between the 2-chloro-3-nitropyridine and a β-ketoester anion generates a pyridin-2-yl keto ester.
-
Modified Japp-Klingemann Reaction: This intermediate then undergoes a one-pot sequence involving azo-coupling with a stable arenediazonium salt, followed by deacylation and pyrazole ring annulation to furnish the pyrazolo[4,3-b]pyridine core.[14]
This method offers several advantages, including the use of stable diazonium salts, operational simplicity, and the combination of multiple steps into a one-pot procedure.[14]
Caption: Retrosynthesis of Pyrazolo[4,3-b]pyridines.[16]
Representative Experimental Protocol: One-Pot Synthesis
This protocol is adapted from the synthesis of ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates.[14]
-
Azo-Coupling: To a stirred solution of the pyridin-2-yl keto ester (1 mmol) in pyridine (3 mL), add the arenediazonium tosylate (1.1 mmol) portion-wise at 0 °C. Stir the mixture for 1 hour at 0-5 °C.
-
Cyclization: Add pyrrolidine (1.5 mmol) to the reaction mixture and stir at room temperature for 1-2 hours.
-
Work-up: Pour the reaction mixture into ice water (30 mL).
-
Isolation: Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent mixture (e.g., EtOH/dioxane) to obtain the pure product.
Synthesis of Pyrazolo[3,4-c]- and Pyrazolo[4,3-c]pyridines
These isomers have attracted significant attention, particularly in fragment-based drug discovery (FBDD), due to their structural similarity to purines.[17]
Pyrazolo[3,4-c]pyridines
A robust synthesis for 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds has been developed, which serves as a versatile platform for further functionalization.[17][18] The synthesis is an adaptation of the classical Huisgen indazole synthesis.
-
Key Reaction: It involves the reaction of a substituted 3-amino-4-cyanopyridine with NaNO₂ and Ac₂O, which proceeds through a diazotization and intramolecular cyclization sequence to form an acetylated pyrazolopyridine intermediate.[17]
-
Deprotection: Simple deacetylation with a base like NaOMe in MeOH affords the desired 5-halo-1H-pyrazolo[3,4-c]pyridine in excellent overall yield.[17] This halogenated handle is then strategically used for diversification via cross-coupling reactions.[18]
Pyrazolo[4,3-c]pyridines
The synthesis of this scaffold is also of great interest due to the broad biological activities exhibited by its derivatives.[3] Synthetic approaches often involve the annulation of a pyrazole ring onto a pre-formed quinoline or pyridine scaffold. For example, the condensation of 4-chloro-3-formylquinolines with hydrazines is a prominent method reported in the literature to access the related pyrazolo[4,3-c]quinolones.[19]
Representative Experimental Protocol: Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine
This protocol is adapted from the method described by Bedwell et al.[17]
-
Intermediate Formation: A solution of 3-amino-4-cyanopyridine derivative is treated with NaNO₂ and acetic anhydride in a co-solvent like dichloroethane (DCE). The reaction is heated (e.g., 90 °C) for several hours.
-
Isolation of Acetylated Intermediate: After cooling, the intermediate 1-(5-chloro-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one can be isolated without extensive purification.
-
Deacetylation: The crude intermediate is dissolved in methanol, and a solution of sodium methoxide (NaOMe) in methanol is added. The reaction is stirred at room temperature for 1 hour.
-
Work-up: The reaction is quenched, and the organic solvent is removed. The product is extracted using an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed, dried, and concentrated to afford the pure 5-chloro-1H-pyrazolo[3,4-c]pyridine.
Comparative Analysis of Synthetic Routes
The choice of synthetic strategy depends on the desired isomer, target substitution pattern, availability of starting materials, and scalability requirements.
| Isomer | Primary Synthetic Strategy | Key Starting Materials | Reaction Type | Advantages | Disadvantages |
| Pyrazolo[1,5-a]pyridine | [3+2] Cycloaddition | N-Aminopyridinium salts, Alkynes/Alkenes | 1,3-Dipolar Cycloaddition | High efficiency, modularity, often single-step.[5] | Requires synthesis of ylide precursor. |
| Pyrazolo[3,4-b]pyridine | Condensation | 5-Aminopyrazoles, 1,3-Dicarbonyls | Condensation/Cyclization | Readily available starting materials, robust.[10] | Regioselectivity issues with unsymmetrical dicarbonyls.[10] |
| Pyrazolo[4,3-b]pyridine | SNAr / Japp-Klingemann | 2-Chloro-3-nitropyridines, β-Ketoesters | SNAr, Azo-coupling, Cyclization | High efficiency, operational simplicity, one-pot potential.[14] | Requires handling of diazonium salts. |
| Pyrazolo[3,4-c]pyridine | Huisgen-type Cyclization | Substituted 3-Aminopyridines | Diazotization, Intramolecular Cyclization | Good yields, provides handles for diversification.[17] | Multi-step sequence. |
| Pyrazolo[4,3-c]pyridine | Annulation onto Pyridine | Functionalized Pyridines/Quinolines, Hydrazines | Condensation/Cyclization | Access to complex fused systems. | Often requires pre-functionalized, complex starting materials. |
Conclusion
The synthesis of pyrazolopyridine isomers is a rich and evolving field, driven by the immense therapeutic potential of this heterocyclic scaffold. While classical condensation and cycloaddition reactions remain foundational, modern methodologies focusing on cascade reactions, cross-dehydrogenative coupling, and novel one-pot procedures are paving the way for more efficient, atom-economical, and regioselective syntheses. The strategic choice between building the pyridine ring onto a pyrazole or vice versa is often the key determinant in accessing a specific isomer. This guide highlights the primary logic and experimental considerations for each major isomer, providing researchers with a robust framework for designing and executing the synthesis of novel pyrazolopyridine-based drug candidates.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 4. Pyrazolopyridines - Wikipedia [en.wikipedia.org]
- 5. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dau.url.edu [dau.url.edu]
- 12. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques [mdpi.com]
- 13. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 18. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Evaluating the Metabolic Stability of 1H-pyrazolo[3,4-c]pyridine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Metabolic Stability for the 1H-pyrazolo[3,4-c]pyridine Scaffold
The this compound core is a privileged heterocyclic scaffold, forming the basis of numerous compounds targeting a wide array of biological entities, particularly protein kinases.[1][2] Its structural similarity to the purine bases, adenine and guanine, makes it an attractive framework for medicinal chemists.[3] However, the journey from a potent "hit" compound to a viable drug candidate is frequently challenged by pharmacokinetic hurdles, chief among them being metabolic instability. A compound that is rapidly metabolized by the body will exhibit a short half-life and high clearance, often leading to insufficient therapeutic exposure and potential formation of toxic metabolites.
Therefore, a thorough and early evaluation of metabolic stability is not merely a screening step but a critical, data-driven component of the lead optimization process.[4][5] This guide provides an in-depth comparison of methodologies to assess the metabolic stability of this compound derivatives, explains the underlying biochemical principles, and presents a framework for establishing robust structure-metabolism relationships (SMRs).
Pillar 1: Fundamental Principles of Drug Metabolism
The metabolic fate of any xenobiotic, including this compound derivatives, is primarily governed by a suite of enzymes concentrated in the liver.[6][7] These reactions are broadly categorized into Phase I and Phase II metabolism.
Phase I Metabolism: Functionalization Phase I reactions introduce or expose functional groups (e.g., -OH, -NH2, -SH) on the parent molecule, typically increasing its polarity. The most important enzyme superfamily responsible for these oxidative reactions is the Cytochrome P450 (CYP) system .[8][9] For heterocyclic scaffolds like pyrazolopyridines, common metabolic hotspots include:
-
Aromatic Hydroxylation: Addition of a hydroxyl group to the pyridine or pyrazole ring. Electron-rich rings are particularly susceptible.[1]
-
N-dealkylation: Removal of alkyl groups attached to nitrogen atoms on the pyrazole ring.
-
Oxidation of Alkyl Substituents: Oxidation of side chains attached to the core scaffold.
The specific CYP isoforms involved (e.g., CYP3A4, CYP2C9, CYP1A2) can vary depending on the derivative's structure and play a crucial role in predicting potential drug-drug interactions.[9][10]
Phase II Metabolism: Conjugation Following Phase I, the newly introduced functional groups can be conjugated with endogenous, water-soluble molecules (e.g., glucuronic acid, sulfate), further increasing polarity and facilitating excretion. This process is mediated by enzymes like UDP-glucuronosyltransferases (UGTs). While microsomal assays primarily assess Phase I metabolism, assays using hepatocytes can capture both phases.[4]
Pillar 2: A Comparative Guide to In Vitro Experimental Models
The early assessment of metabolic stability relies on a tiered system of in vitro models that balance throughput with biological complexity.[11][12][13] The choice of model is a critical experimental decision driven by the stage of the drug discovery program.
| In Vitro Model | Description | Primary Use Case | Advantages | Limitations |
| Liver Microsomes | Subcellular fractions of the endoplasmic reticulum from homogenized liver cells (hepatocytes).[7] | High-throughput screening (HTS) of early-stage compounds for Phase I metabolism. | Cost-effective, high-throughput, easy to store and use. Rich in CYP enzymes.[7] | Lacks Phase II enzymes and cytosolic enzymes. Does not account for cellular transport.[4] |
| Liver S9 Fraction | The supernatant fraction from liver homogenate centrifuged at 9000g. Contains both microsomes and cytosolic enzymes. | Medium-throughput screening; useful when cytosolic enzymes are suspected to play a role. | Broader enzymatic coverage than microsomes (includes some Phase II and cytosolic enzymes). | Still lacks intact cellular machinery and cofactors can be diluted. |
| Hepatocytes (Suspension or Plated) | Intact, viable liver cells. | Later-stage characterization of promising leads. Provides a more complete metabolic picture. | Gold standard in vitro model. Contains the full complement of Phase I and II enzymes, cofactors, and transporters.[4][5] | Lower throughput, more expensive, significant inter-donor variability, limited viability in suspension. |
Causality Behind Model Selection: The standard industry workflow begins with liver microsomes due to their cost-efficiency and high-throughput nature, allowing for the rapid ranking of hundreds of compounds.[7] This initial screen effectively identifies liabilities related to CYP-mediated metabolism.[7][14] Compounds with favorable microsomal stability are then progressed to hepatocyte assays to confirm their stability in a more physiologically relevant system that includes both Phase I and II pathways.[4]
Pillar 3: Establishing Structure-Metabolism Relationships (SMRs)
Systematic modification of the this compound scaffold is key to improving metabolic stability. The goal is to "block" or reduce the reactivity of metabolic "soft spots" without compromising target potency.
Case Study: Hypothetical SMR for a this compound Series
Consider a hypothetical parent compound (Compound A) with poor metabolic stability. By synthesizing and testing a series of analogues, we can derive valuable SMRs.
| Compound | R1 Substituent | R2 Substituent | In Vitro Half-Life (t½, min) in Human Liver Microsomes | Intrinsic Clearance (CLint, µL/min/mg protein) | Interpretation & Next Steps |
| A | -H | -CH3 | 5 | 138.6 | High Clearance/Low Stability. The unsubstituted pyridine ring and methyl group are likely metabolic hotspots. |
| B | -F | -CH3 | 25 | 27.7 | Improved Stability. Fluorine at R1, a common metabolic blocker, likely prevents hydroxylation at that position. |
| C | -H | -CF3 | 45 | 15.4 | Significantly Improved Stability. Replacing the metabolically labile methyl group with a trifluoromethyl group drastically reduces clearance. |
| D | -F | -CF3 | >60 | <11.6 | Excellent Stability. Combining both strategies (R1 fluorine and R2 trifluoromethyl) results in a highly stable compound. |
Expert Insights:
-
Bioisosteric Replacement: The switch from a pyrrole to a pyrazole ring in some kinase inhibitor scaffolds has been shown to improve the metabolic profile by reducing the electron density of the ring system, making it less prone to hydroxylation.[1]
-
Strategic Fluorination: Introducing fluorine atoms at positions susceptible to CYP-mediated oxidation is a well-established strategy to enhance metabolic stability.[1]
-
Impact of Lipophilicity: Often, increased lipophilicity correlates with increased metabolic clearance. Modifying substituents to increase polarity can sometimes improve stability, provided potency is maintained.[1]
Visualization of Experimental and Logical Workflows
A clear workflow is essential for the systematic evaluation of metabolic stability.
Caption: A tiered workflow for evaluating metabolic stability, from HTS to lead characterization.
Detailed Protocol: Human Liver Microsomal Stability Assay
This protocol describes a self-validating system for determining the in vitro half-life and intrinsic clearance of a test compound.
1. Reagent Preparation:
-
Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
Test Compound Stock: 10 mM in DMSO. Prepare a 100 µM intermediate stock in acetonitrile.
-
Human Liver Microsomes (HLM): Purchase pooled HLM (e.g., from XenoTech). Thaw quickly at 37°C and immediately place on ice. Dilute to a working concentration of 1 mg/mL in cold phosphate buffer.
-
NADPH Regenerating System (Cofactor): Prepare a solution containing 3 mM NADP+, 5.3 mM glucose-6-phosphate, and 0.67 U/mL glucose-6-phosphate dehydrogenase in phosphate buffer.[15]
-
Positive Controls: Prepare stocks of known rapidly (e.g., Midazolam) and moderately (e.g., Dextromethorphan) metabolized compounds.[14]
-
Termination Solution: Acetonitrile with a suitable internal standard (IS) for LC-MS/MS analysis.
2. Experimental Workflow Diagram:
Caption: Step-by-step workflow for the microsomal stability assay incubation and analysis.
3. Incubation Procedure:
-
In a 96-well plate, add the diluted HLM solution.
-
Add the test compound to achieve a final concentration of 1 µM. Ensure the final solvent concentration is low (<0.5% DMSO, <1% acetonitrile) to avoid enzyme inhibition.[14]
-
Negative Control: For each compound, prepare a "minus cofactor" well where the NADPH system is replaced with buffer. This validates that compound loss is enzyme-dependent.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells (except the negative controls). The T=0 sample is taken immediately by adding termination solution.
-
Incubate the plate at 37°C, typically with shaking.[15]
-
At subsequent time points (e.g., 5, 15, 30, 45 minutes), terminate the reaction by adding a volume of the cold termination solution.[7]
4. Sample Analysis and Data Interpretation:
-
Centrifuge the plate to pellet the precipitated microsomal protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the peak area of the parent compound relative to the internal standard at each time point.
-
Plot the natural logarithm (ln) of the percent remaining compound versus time.
-
The slope of this line (k) is the elimination rate constant.
-
Half-life (t½): Calculated as 0.693 / k
-
Intrinsic Clearance (CLint): Calculated as (0.693 / t½) / (protein concentration in mg/mL)
-
Conclusion
The evaluation of metabolic stability is a cornerstone of modern drug discovery. For the promising this compound class of compounds, a systematic, multi-tiered approach is essential for success. By starting with high-throughput microsomal assays and progressing validated hits to more complex hepatocyte models, researchers can efficiently identify metabolically robust candidates. The true power of this process lies in the iterative feedback loop between metabolic data and synthetic chemistry, allowing for the rational design of molecules with optimized pharmacokinetic properties, ultimately increasing the probability of clinical success.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioivt.com [bioivt.com]
- 5. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 6. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. Design of Cytochrome P450 1B1 Inhibitors via a Scaffold-Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. CYP450 Enzyme-Mediated Metabolism of TCAS and Its Inhibitory and Induced Effects on Metabolized Enzymes in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug metabolism and drug interactions: application and clinical value of in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An evaluation of the latest in vitro tools for drug metabolism studies | Semantic Scholar [semanticscholar.org]
- 13. tandfonline.com [tandfonline.com]
- 14. mercell.com [mercell.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Safety Operating Guide
Navigating the Disposal of 1H-pyrazolo[3,4-c]pyridine: A Guide for the Modern Laboratory
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends far beyond its application in an experiment. The proper and safe disposal of research chemicals is a critical, non-negotiable aspect of laboratory operations that safeguards both personnel and the environment. This guide provides a comprehensive, step-by-step operational plan for the disposal of 1H-pyrazolo[3,4-c]pyridine, a heterocyclic compound integral to various research and development endeavors. By understanding the inherent hazards and adhering to established protocols, we can ensure a culture of safety and regulatory compliance.
Hazard Assessment and Waste Identification: Understanding the Risks
Before any disposal protocol can be implemented, a thorough understanding of the compound's hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, data from authoritative sources and structurally similar compounds provide a clear hazard profile.
This compound is classified under the Globally Harmonized System (GHS) as being harmful if swallowed. Its structural relative, pyridine, and other derivatives are known to be hazardous. Due to the presence of the pyridine ring, this compound should be treated as a hazardous substance. Pyridine and its derivatives are known to be harmful if swallowed, in contact with skin, or if inhaled, and they can cause skin and eye irritation.
Therefore, any waste containing this compound, including the pure substance, contaminated labware (e.g., spatulas, weigh boats), and personal protective equipment (PPE), must be classified and handled as hazardous chemical waste .
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), pyridine and its derivatives are categorized as hazardous waste. Specifically, pyridine is listed as a hazardous waste with the code F005 .[1][2][3] This classification mandates a "cradle-to-grave" management approach, meaning the waste must be handled in accordance with stringent federal and state regulations from its point of generation to its final disposal.[4]
Table 1: Hazard Profile of this compound and Related Compounds
| Hazard Classification | Description | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | GHS07 |
| Skin Irritation (Inferred) | May cause skin irritation. | GHS07 |
| Eye Irritation (Inferred) | May cause serious eye irritation. | GHS07 |
| Respiratory Irritation (Inferred) | May cause respiratory irritation. | GHS07 |
Personal Protective Equipment (PPE): The First Line of Defense
Prior to handling this compound for any purpose, including disposal, the appropriate PPE must be worn to minimize exposure.
-
Eye Protection : Chemical safety goggles are mandatory.
-
Hand Protection : Wear nitrile gloves. Given the potential for skin irritation, double-gloving is a recommended best practice.
-
Body Protection : A standard laboratory coat is required.
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used. All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation.[5]
Step-by-Step Disposal Protocol: A Self-Validating System
The following protocol is designed to ensure the safe and compliant disposal of this compound waste. Each step is a critical component of a self-validating system that minimizes risk.
Waste Segregation and Collection
Proper segregation is the cornerstone of safe and efficient hazardous waste management. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Solid Waste :
-
Collect unused or expired this compound, as well as any contaminated disposable labware (e.g., weigh boats, spatulas, contaminated paper towels), in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Ensure the container is kept closed when not in use.[6]
-
-
Liquid Waste :
-
If this compound is in a solution, collect the waste in a labeled, leak-proof hazardous waste container.
-
The container should be chemically resistant to the solvent used.
-
Never fill a liquid waste container to more than 80% of its capacity to allow for vapor expansion.
-
-
Contaminated PPE :
-
Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.
-
Labeling: Clarity for Safety and Compliance
Accurate and clear labeling of hazardous waste containers is a regulatory requirement and essential for the safety of all laboratory personnel and waste handlers.
Each waste container must be labeled with:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" .
-
The approximate percentage of the compound in the waste, if mixed with other substances.
-
The date on which the first waste was added to the container.
-
The name and contact information of the generating researcher or lab.
Storage: The Satellite Accumulation Area (SAA)
Designated Satellite Accumulation Areas (SAAs) are locations within the laboratory where hazardous waste is temporarily stored before being collected by EHS.[6][7]
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure SAA.
-
The SAA must be at or near the point of waste generation.[7]
-
Ensure that incompatible wastes are segregated to prevent dangerous reactions.
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste (P-listed) in an SAA.[6][7]
Final Disposal: Professional Handling is Key
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[8]
-
Once a waste container is full or is no longer needed, arrange for its collection and disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
The recommended disposal method for pyridine and its derivatives is incineration in a licensed hazardous waste facility. This high-temperature process ensures the complete destruction of the compound, minimizing its environmental impact.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Secure the Area : Restrict access to the spill area.
-
Consult the SDS (if available) : If a specific SDS is available, consult it for spill cleanup instructions.
-
Cleanup :
-
For small spills of solid material, carefully sweep or vacuum the material into a hazardous waste container. Avoid generating dust.
-
For small liquid spills, use an inert absorbent material such as vermiculite or sand to contain and absorb the spill.
-
Place the absorbent material into a labeled hazardous waste container.
-
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report : Report the spill to your laboratory supervisor and EHS department.
Visualization of the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, regulatory compliance, and environmental responsibility. By treating this compound as a hazardous waste, adhering to strict segregation and labeling protocols, and utilizing professional disposal services, researchers can ensure that their valuable work does not come at the cost of safety or environmental integrity. This guide serves as a foundational document to be integrated into your laboratory's specific chemical hygiene plan. Always consult your institution's EHS department for guidance tailored to your specific location and regulations.
References
Comprehensive Safety and Handling Guide for 1H-pyrazolo[3,4-c]pyridine
This guide provides essential, in-depth technical information for the safe handling, storage, and disposal of 1H-pyrazolo[3,4-c]pyridine. It is intended for researchers, scientists, and professionals in drug development who work with this compound. Our commitment is to furnish you with scientifically sound and practical knowledge that extends beyond the product, ensuring a culture of safety and precision in your laboratory.
Hazard Identification and Risk Assessment
This compound is a heterocyclic compound that, while valuable in medicinal chemistry and drug discovery, presents several health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[1] It is also known to cause skin irritation and serious eye irritation.[1][2]
Understanding the "why" behind these classifications is critical. The pyridine and pyrazole moieties can interact with biological systems, and the compound's reactivity can lead to adverse effects upon exposure. Skin absorption is a significant route of exposure, making dermal protection paramount.[3]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][4] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[2] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is non-negotiable when handling this compound. The selection of appropriate PPE is based on a thorough risk assessment of the procedures to be performed.
Workflow for PPE Selection and Use
Caption: A logical workflow for the selection and use of PPE.
-
Eye and Face Protection : Chemical splash goggles are mandatory.[5] For procedures with a higher risk of splashing, such as when handling larger quantities or solutions under pressure, a face shield should be worn in addition to goggles.[6]
-
Skin Protection :
-
Gloves : Due to the risk of dermal absorption, selecting the correct gloves is critical. While nitrile gloves are a common choice in laboratories, for pyridine and its derivatives, butyl rubber or neoprene gloves are often recommended for their higher resistance.[5][7] Always consult the glove manufacturer's compatibility chart. Nitrile gloves may be suitable for short-duration tasks but should be changed immediately upon contamination.[8]
-
Lab Coat : A fully buttoned, long-sleeved lab coat is required to protect street clothes and skin from contamination.[7] For tasks with a high risk of splashes, a chemically resistant apron over the lab coat is advisable.
-
-
Respiratory Protection : All work with this compound, especially when in solid form (dust) or when heated, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][8] If a fume hood is not available or if exposure limits are likely to be exceeded, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[9] Enrollment in a respiratory protection program, including medical clearance and fit testing, is a prerequisite for respirator use.[7]
Operational and Handling Plan
Adherence to a strict operational plan minimizes the risk of exposure and accidents.
Step-by-Step Handling Protocol:
-
Preparation :
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.[7]
-
Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[7]
-
Assemble all necessary equipment and reagents before starting work to minimize movement in and out of the designated area.
-
Keep containers of this compound tightly closed when not in use.[5]
-
-
Handling :
-
When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the inhalation of fine particulates.
-
Use spark-proof tools and explosion-proof equipment, especially when handling larger quantities, as pyridine derivatives can be flammable.[9][10]
-
Avoid actions that can generate dust or aerosols.[11]
-
Ground and bond containers when transferring the substance to prevent static discharge, which can be an ignition source.[3][6]
-
-
Storage :
-
Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[5][7][8]
-
Keep it segregated from incompatible materials such as strong oxidizing agents and strong acids.[12]
-
Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.[5]
-
Emergency Procedures: Plan for the Unexpected
Accidents can happen despite the best precautions. A clear and practiced emergency plan is vital.
-
Skin Contact : Immediately remove all contaminated clothing.[6] Flush the affected skin with copious amounts of water for at least 15 minutes.[5][7] Seek medical attention.[7]
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[7][13] Seek immediate medical attention.[13]
-
Inhalation : Move the person to fresh air immediately.[13][14] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[14]
-
Ingestion : Do NOT induce vomiting.[11] If the person is conscious, rinse their mouth with water.[13][15] Never give anything by mouth to an unconscious person.[11][13] Seek immediate medical attention.[13]
-
Spills :
-
Small Spills : For minor spills within a fume hood, use an inert absorbent material like sand or vermiculite to contain the spill.[8] Scoop the material into a sealed, labeled container for hazardous waste disposal.[13]
-
Large Spills : If a large spill occurs, evacuate the area immediately and secure it.[7] Contact your institution's environmental health and safety (EHS) department or emergency response team.[7]
-
Disposal Plan
Proper disposal is a critical final step in the chemical lifecycle, preventing environmental contamination and ensuring regulatory compliance.
Disposal Decision Tree
Caption: A streamlined process for the disposal of this compound waste.
-
Unused Product and Contaminated Materials : All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[16]
-
Disposal Method : Do not dispose of this chemical down the drain or in regular trash.[8] The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[13] All disposal must be carried out by a licensed professional waste disposal service in accordance with local, state, and federal regulations.[13][16]
References
- 1. This compound | C6H5N3 | CID 6451441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. registech.com [registech.com]
- 4. 1H-Pyrazolo 3,4-c pyridine AldrichCPR 271-47-6 [sigmaaldrich.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. media.laballey.com [media.laballey.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. nj.gov [nj.gov]
- 13. capotchem.com [capotchem.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. Page loading... [wap.guidechem.com]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
